Diammonium EDTA
説明
The exact mass of the compound Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, diammonium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Chelating. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
20824-56-0 |
|---|---|
分子式 |
C10H16N2O8.2H3N C10H22N4O8 |
分子量 |
326.30 g/mol |
IUPAC名 |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3 |
InChIキー |
KYQODXQIAJFKPH-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+] |
他のCAS番号 |
20824-56-0 |
物理的記述 |
Liquid White powder; [Acros Organics MSDS] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Foundational & Exploratory
what is the chemical structure of diammonium EDTA
An in-depth examination of diammonium ethylenediaminetetraacetate (B1237979) (EDTA), a significant chelating agent, is crucial for professionals in research and drug development. This document provides a detailed overview of its chemical structure, supported by quantitative data and a visual representation compliant with industry standards.
Chemical Identity and Properties
Diammonium EDTA is the salt formed from ethylenediaminetetraacetic acid and two equivalents of ammonia. It is also referred to by several synonyms, including Diammonium dihydrogen ethylenediaminetetraacetate and EDTA diammonium salt.[1][2][3] This compound is valued for its ability to sequester metal ions, a property leveraged in numerous scientific and industrial applications, from enhancing the stability of pharmaceutical formulations to applications in agriculture and water treatment.[4][5]
The fundamental structure consists of an ethylenediamine (B42938) backbone connected to four carboxymethyl groups (-CH₂COOH). In the diammonium form, two of these acidic groups are deprotonated to form carboxylates (-CH₂COO⁻) and are ionically bonded to two ammonium (B1175870) cations (NH₄⁺).
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₄O₈ (also represented as C₁₀H₁₆N₂O₈·2H₃N) | [2][3] |
| Molecular Weight | 326.3 g/mol | [1][2] |
| CAS Number | 20824-56-0 | [1][2] |
| IUPAC Name | azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | [3] |
| SMILES | C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.N.N | [3] |
Chemical Structure Visualization
To facilitate a clear understanding of the molecular architecture, the chemical structure of this compound is rendered below using the Graphviz DOT language. This visualization adheres to the specified formatting requirements, ensuring clarity and high contrast for all elements.
Caption: 2D chemical structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for reproducibility and further research.
Synthesis of this compound
The industrial synthesis of EDTA salts typically begins with ethylenediamine, formaldehyde, and a cyanide source. The resulting tetrasodium (B8768297) salt is then acidified to produce the less soluble EDTA acid.[6] To obtain this compound, the isolated EDTA acid is subsequently neutralized with two molar equivalents of ammonium hydroxide (B78521) in an aqueous solution.
Protocol:
-
Suspend a known molar quantity of solid ethylenediaminetetraacetic acid (H₄EDTA) in deionized water.
-
While stirring vigorously, add two molar equivalents of a standardized ammonium hydroxide (NH₄OH) solution dropwise.
-
Monitor the pH of the solution. The reaction is complete when the solid H₄EDTA has fully dissolved and the pH stabilizes, typically in the range of 4.0-6.0.[1]
-
The resulting aqueous solution is this compound. It can be used directly or concentrated under reduced pressure to obtain a solid, often hydrated, product.[7]
Assay and Quality Control
The purity and concentration of this compound are typically determined via complexometric titration.
Protocol:
-
Prepare a standardized solution of a metal ion, commonly calcium chloride (CaCl₂) or zinc sulfate (B86663) (ZnSO₄).
-
Pipette a precise volume of the this compound solution into an Erlenmeyer flask.
-
Add a suitable metal indicator, such as Eriochrome Black T, and buffer the solution to an appropriate pH (e.g., pH 10 with an ammonia-ammonium chloride buffer).
-
Titrate the this compound solution with the standardized metal ion solution until the indicator changes color, signaling the endpoint.
-
The concentration of this compound is calculated based on the stoichiometry of the metal-EDTA complex formation (typically 1:1).
References
- 1. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EDTA diammonium powder Exporter | EDTA diammonium powder Exporting Company | EDTA diammonium powder International Distributor [multichemexports.com]
- 5. dow.com [dow.com]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 7. Diammonium Ethylenediaminetetraacetate Monohydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
A Technical Showdown: Diammonium EDTA vs. Disodium EDTA in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success. Ethylenediaminetetraacetic acid (EDTA), a ubiquitous chelating agent, is a prime example where the choice of its salt form—specifically diammonium EDTA versus disodium (B8443419) EDTA—can have significant implications for various research applications. This in-depth technical guide provides a comprehensive comparison of these two EDTA salts, offering insights into their chemical properties, performance in key experimental protocols, and guidance for selecting the optimal variant for your research needs.
Core Chemical and Physical Properties: A Comparative Overview
The fundamental differences between this compound and disodium EDTA lie in their cationic counterparts, which influence their behavior in solution, particularly their pH and solubility. These properties are crucial as the chelating ability of EDTA is highly pH-dependent.
| Property | This compound | Disodium EDTA |
| Molecular Formula | C₁₀H₂₄N₄O₈ | C₁₀H₁₄N₂Na₂O₈·2H₂O |
| Molecular Weight | 326.3 g/mol (anhydrous) | 372.24 g/mol (dihydrate)[1][2] |
| pH (1% solution) | ~5.0[2] | ~4.0 - 6.0[1][2][3] |
| Solubility in Water | High | Moderate, increases with pH[1][4][5][6] |
| Appearance | Light straw-colored liquid (commercial solutions) or solid[2] | White crystalline powder[7][8][9] |
Table 1: Comparative physicochemical properties of this compound and Disodium EDTA.
The Critical Role of pH in Chelation Efficiency
The efficacy of EDTA as a chelating agent is directly tied to the pH of the solution. At lower pH values, the carboxyl groups of the EDTA molecule are protonated, reducing their ability to bind to metal ions. As the pH increases, these groups deprotonate, making the lone pair of electrons available for coordination with metal cations. The fully deprotonated form of EDTA is the most effective chelating species.[10] While both diammonium and disodium EDTA solutions are in the acidic to neutral range, the choice between them can be critical for pH-sensitive applications.
Applications in Key Research Areas
Both diammonium and disodium EDTA are employed across a wide spectrum of research applications due to their ability to sequester divalent and trivalent metal ions.[] However, their subtle differences make one more suitable than the other in specific contexts.
Molecular Biology: Protecting Nucleic Acids
In molecular biology, EDTA is a cornerstone for preserving the integrity of DNA and RNA.[] Nucleases, enzymes that degrade nucleic acids, often require divalent cations like Mg²⁺ as cofactors. By chelating these ions, EDTA effectively inactivates these enzymes.[12]
-
Disodium EDTA is the most commonly used form in molecular biology buffers such as TE (Tris-EDTA) buffer for DNA and RNA storage. Its slightly acidic to neutral pH is generally compatible with nucleic acid stability.
-
This compound can also be used for this purpose. The presence of ammonium (B1175870) ions is not typically problematic for routine DNA and RNA storage and downstream applications like PCR.
A critical consideration arises in PCR applications. Since Taq DNA polymerase is a magnesium-dependent enzyme, the concentration of EDTA in the DNA sample must be sufficiently diluted in the final PCR reaction to avoid inhibition.[13] Studies have shown that different PCR reactions exhibit varying levels of susceptibility to EDTA inhibition.[14]
Cell Culture: Detachment and Viability
In cell culture, EDTA is widely used to detach adherent cells from culture surfaces.[12] It chelates calcium ions that are essential for the function of cell adhesion molecules like cadherins.
-
Disodium EDTA is a common component of cell detachment solutions like Trypsin-EDTA. Its concentration and the duration of exposure are optimized to ensure efficient cell detachment without compromising cell viability.
-
This compound is less commonly used in standard cell culture protocols. While it would also chelate calcium, the potential effects of ammonium ions on specific cell lines would need to be considered and validated.
Biochemistry and Drug Development: Enzyme Assays and Formulation Stability
In biochemical assays, EDTA is often used to inhibit metalloenzymes or to prevent metal-catalyzed reactions. In drug development, it serves as a stabilizer in pharmaceutical formulations by preventing the degradation of active ingredients that can be catalyzed by metal ions.[15][16]
-
Disodium EDTA is frequently the preferred choice due to its well-documented use and regulatory acceptance in pharmaceutical preparations.[15][17] It helps in maintaining the clarity and extending the shelf-life of products.[18][19]
-
This compound can be advantageous in formulations where sodium ions are undesirable.[20] For instance, in certain analytical techniques or when studying the effects of other cations, avoiding sodium may be crucial.
Experimental Protocols: A Practical Guide
Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)
This is a standard protocol for preparing a disodium EDTA stock solution commonly used in molecular biology.
Materials:
-
Disodium EDTA dihydrate (M.W. 372.24 g/mol )
-
Deionized water
-
NaOH pellets or concentrated solution
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
To approximately 800 mL of deionized water, add 186.1 g of disodium EDTA dihydrate.
-
Stir vigorously on a magnetic stirrer. The disodium EDTA will not dissolve completely until the pH is adjusted.
-
Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH.
-
Continue adding NaOH until the pH reaches 8.0. The EDTA will go into solution as the pH approaches 8.0.
-
Once the EDTA is fully dissolved, adjust the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
Note on this compound: A similar protocol can be followed for preparing a this compound solution. However, a different base, such as ammonium hydroxide, might be preferred for pH adjustment to maintain a consistent cationic environment. The initial pH of a this compound solution is closer to neutral, so less base will be required.
Conclusion: Making an Informed Choice
The decision between this compound and disodium EDTA should be guided by the specific requirements of the research application.
-
Disodium EDTA remains the standard choice for most molecular biology and cell culture applications due to its extensive documentation, established protocols, and compatibility with a wide range of biological systems. Its use in pharmaceutical formulations is also well-established.
-
This compound presents a valuable alternative in situations where the presence of sodium ions is a concern or when a slightly higher starting pH is desirable. Its higher solubility can also be an advantage in preparing concentrated stock solutions.
Ultimately, for novel applications or when transitioning between the two salts, it is imperative for researchers to validate their experimental conditions to ensure optimal performance and reproducibility. Understanding the subtle yet significant differences between these two common laboratory reagents is a hallmark of meticulous scientific practice.
References
- 1. benchchem.com [benchchem.com]
- 2. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 3. differencebetween.com [differencebetween.com]
- 4. researchgate.net [researchgate.net]
- 5. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. Why is disodium salt of EDTA preferred to EDTA - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Edta disodium | C10H18N2Na2O10 | CID 44120005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tnnchemical.com [tnnchemical.com]
- 10. benchchem.com [benchchem.com]
- 12. crownchampion.com [crownchampion.com]
- 13. benchchem.com [benchchem.com]
- 14. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 16. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disodium EDTA: Significance and symbolism [wisdomlib.org]
- 18. EDTA Disodium: Uses, Benefits, Risks in Medicine and Industry [holisticmedicalwellness.com]
- 19. foodsweeteners.com [foodsweeteners.com]
- 20. VERSENE™ this compound Chelating Agent | Dow Inc. [dow.com]
An In-depth Technical Guide on the Core Mechanism of Action of Diammonium EDTA Chelation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of diammonium ethylenediaminetetraacetic acid (EDTA) as a chelating agent. It details the fundamental chemical interactions, the resulting biochemical and physiological effects, and the experimental methodologies used to characterize its activity.
Core Mechanism: The Chemistry of Chelation
Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid that functions as a powerful chelating agent.[1] The molecule acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[2][3] This multi-bond formation results in a highly stable, water-soluble metal-EDTA complex, effectively sequestering the metal ion and rendering it chemically inert.[4][5] The diammonium salt form, (NH₄)₂EDTA, readily dissolves in aqueous solutions, dissociating to provide the active EDTA anion.
The fundamental chelation reaction can be generalized as:
[EDTA]⁴⁻ + Mⁿ⁺ → [M-EDTA]ⁿ⁻⁴
Where Mⁿ⁺ represents a metal ion with a charge of n+. The stability of the resulting complex is a critical factor in EDTA's efficacy and is dependent on the specific metal ion.[6]
Caption: The fundamental chelation process of EDTA with a metal ion.
Primary Biochemical Mechanism: Metalloenzyme Inhibition
A primary mechanism by which EDTA exerts its biological effects is through the inhibition of metal-dependent enzymes. Many enzymes, known as metalloenzymes, require divalent metal cations like Zn²⁺, Mg²⁺, Mn²⁺, or Ca²⁺ as essential cofactors for their catalytic activity or structural integrity.[2]
EDTA's high affinity for these cations allows it to strip them from the enzyme's active site.[2][7] This removal of the essential cofactor converts the active enzyme (holoenzyme) into an inactive form (apoenzyme), leading to a loss of biological function. This is a common cause of interference in enzymatic assays and is the basis for its use as an anticoagulant, where it chelates the Ca²⁺ ions necessary for the blood clotting cascade.[2][4]
Caption: Workflow of metalloenzyme inhibition by EDTA via cofactor removal.
Non-Canonical Mechanism: Direct Competitive Inhibition
Recent studies have revealed a mechanism of action for EDTA that extends beyond simple metal chelation. It has been demonstrated that EDTA can act as a direct competitive inhibitor for certain enzymes, such as dUTPases, Taq DNA polymerase, and MutT.[8][9] In these cases, EDTA binds directly to the nucleotide binding site of the enzyme, even in the absence of metal ions.[8] This interaction is highly specific and can occur at submicromolar concentrations, suggesting that EDTA can mimic the substrate to block the active site.[8] This finding urges caution in the use of EDTA in enzymatic experiments, as its effects may not be solely due to chelation.[8][9]
In Vivo Pharmacokinetics and Systemic Effects
When used in chelation therapy, EDTA is administered intravenously (IV) as it is poorly absorbed from the gastrointestinal tract.[10][11]
-
Distribution : Following IV administration, EDTA is rapidly distributed throughout the extracellular compartment but does not readily enter cells.[10]
-
Chelation : In the bloodstream and interstitial fluids, EDTA binds to circulating and loosely bound heavy metals (like lead, cadmium) and essential minerals.[4][6] The stability of the bond determines which metals are preferentially chelated (see Table 1).
-
Excretion : The newly formed, water-soluble metal-EDTA complexes are metabolically inert and are efficiently filtered by the kidneys and excreted in the urine.[10][12] This process effectively removes toxic heavy metals from the body.
Caption: Pharmacokinetic pathway of intravenous EDTA from administration to excretion.
Quantitative Data
The efficacy of EDTA is governed by its binding affinity for different metal ions, quantified by the stability constant (log K). A higher log K value indicates a more stable complex.
Table 1: Stability Constants (log K) for Metal-EDTA Complexes
| Metal Ion | Stability Constant (log K) | Reference(s) |
|---|---|---|
| Fe³⁺ | 25.1 | [3][6] |
| Gd³⁺ | 22.0 | [6] |
| Hg²⁺ | 21.8 | [3] |
| Cu²⁺ | 18.8 | [3][6] |
| Pb²⁺ | 18.0 | [3][6] |
| Ni²⁺ | 18.0 | [3] |
| Cd²⁺ | 16.9 | [6] |
| Zn²⁺ | 16.5 | [3][6] |
| Co²⁺ | 16.3 | [3] |
| Al³⁺ | 16.1 | [3] |
| Mn²⁺ | 13.7 | [6] |
| Ca²⁺ | 10.7 | [3][6] |
| Mg²⁺ | 8.7 | [3][6] |
Note: Values apply at 25°C and an ionic strength of 0.1 M, unless otherwise specified.[13]
Table 2: Examples of Enzymes Inhibited by EDTA
| Enzyme | Required Metal Cofactor(s) | Typical Inhibitory EDTA Concentration | Reference(s) |
|---|---|---|---|
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | [2] |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | [2] |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | [2] |
| Metallopeptidases | Zn²⁺ (commonly) | Varies | [7] |
| α-amylase & Protease | Metal ions | Complete inhibition at 0.5 M |[14] |
Table 3: Example of Urinary Mineral Excretion After EDTA Infusion (3g Na-EDTA)
| Mineral | Pre-Chelation (µ g/24h ) | Post-Chelation (µ g/24h ) | Fold Increase | Reference |
|---|---|---|---|---|
| Lead | 10.4 ± 11.2 | 344 ± 355 | ~33x | [11] |
| Aluminum | 19.3 ± 14.7 | 45.4 ± 39.7 | ~2.4x | [11] |
| Zinc | 184 ± 138 | 3290 ± 2230 | ~18x | [11] |
| Manganese | 0.4 ± 0.3 | 4.8 ± 3.8 | ~12x | [11] |
| Iron | 27.2 ± 20.9 | 106 ± 86.8 | ~3.9x | [11] |
| Calcium | 120 ± 73.1 (mg/24h) | 262 ± 151 (mg/24h) | ~2.2x | [11] |
Data presented as average values ± standard deviation.
Key Experimental Protocols
Protocol: Divalent Cation Rescue Experiment
This experiment is designed to confirm that enzyme inhibition is specifically due to EDTA's chelation of a required metal cofactor.
Objective: To restore the activity of an EDTA-inhibited enzyme by adding an excess of the specific divalent cation it requires.
Methodology:
-
Baseline Assay: Measure the activity of the target enzyme under optimal conditions.
-
Inhibition Assay: Add a known concentration of EDTA (e.g., 1-10 mM) to the reaction mixture and measure the enzyme activity. A significant decrease in activity is expected.
-
Rescue Assay: To the inhibited reaction mixture from Step 2, add an excess of the suspected required metal cation (e.g., 1-10 mM MgCl₂ or ZnCl₂). The concentration of the cation should be sufficient to overcome the chelating capacity of the EDTA present.
-
Measure Activity: Re-measure the enzyme activity after the addition of the cation.
-
Analysis: If enzyme activity is significantly restored to near-baseline levels, it provides strong evidence that the inhibition was caused by EDTA chelating the essential metal cofactor.[2] If activity is not restored, the inhibition may be due to other factors or a non-canonical mechanism.[2]
Protocol: Metal Mobilization Test (Chelation Challenge Test)
This clinical test is used to assess the body burden of toxic heavy metals.
Objective: To measure the urinary excretion of heavy metals following a provocative challenge with an intravenous infusion of EDTA.
Methodology:
-
Baseline Sample: The patient provides a baseline urine sample (e.g., a 12-hour or 24-hour collection) before the EDTA infusion.
-
EDTA Infusion: A standardized dose of CaNa₂EDTA (e.g., 2 grams diluted in 500 mL of saline) is administered to the patient via a slow intravenous infusion, typically over 2-3 hours.[12][15]
-
Post-Challenge Sample Collection: Following the infusion, the patient collects all urine for a specified period, typically 12 to 24 hours.[11][12]
-
Laboratory Analysis: Both the baseline and post-challenge urine samples are sent for analysis using a sensitive method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the levels of various toxic and essential metals.[16]
-
Analysis: A significant increase in the urinary excretion of a specific metal (e.g., lead, cadmium) in the post-challenge sample compared to the baseline indicates a systemic body burden of that metal, which was mobilized by the EDTA.[12]
References
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. EDTA Chelation Therapy - [urbaniv.com]
- 4. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 5. lyfemedical.com [lyfemedical.com]
- 6. academic.oup.com [academic.oup.com]
- 7. MEROPS - the Peptidase Database [ebi.ac.uk]
- 8. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 12. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Diammonium EDTA in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of diammonium ethylenediaminetetraacetic acid (diammonium EDTA) in a range of common laboratory solvents. A thorough understanding of its solubility characteristics is fundamental for the effective application of this chelating agent in research, scientific experiments, and the development of pharmaceutical products. This document presents quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of a general workflow for assessing solubility.
Introduction to this compound
This compound, with the chemical formula C₁₀H₂₂N₄O₈, is the diammonium salt of ethylenediaminetetraacetic acid. It is a versatile chelating agent widely utilized to sequester metal ions in aqueous solutions. Its efficacy in various applications, from industrial processes to biomedical research, is critically dependent on its solubility in the specific solvent system being used. Factors such as the solvent's polarity, pH, and temperature can significantly influence the dissolution of this compound.
Quantitative and Qualitative Solubility Data
The solubility of this compound is highest in aqueous solutions and significantly lower in most organic solvents. The following tables summarize the available solubility data.
Table 1: Solubility of this compound in Aqueous Solution
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 686 g/L[1] |
| Water | Not Specified | Miscible[2] |
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Insoluble |
| Ethanol | Insoluble | |
| Polar Aprotic Solvents | Acetone | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Insoluble | |
| General Organic Solvents | Various | Insoluble[3] |
Note: The solubility of EDTA and its salts in organic solvents is generally very low. Some sources suggest that solubility in organic solvents may be increased in the presence of a base.[4]
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[5] The following protocol is a generalized procedure based on established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).[6][7][8][9][10]
Principle
A surplus of the solid substance is agitated in the chosen solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved substance in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Flasks with stoppers
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
pH meter (for aqueous solutions)
Procedure
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and solvent to be used in the final determination.
-
Sample Preparation: Weigh an amount of this compound that is in excess of its estimated solubility and add it to a flask.
-
Solvent Addition: Add a known volume or mass of the solvent to the flask.
-
Equilibration: The flasks are then agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 20 °C or 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, the solution is allowed to stand to allow for the separation of the undissolved solid. The separation is typically enhanced by centrifugation at the same temperature as the equilibration.
-
Sample Analysis: A sample of the clear supernatant is carefully withdrawn. If necessary, the sample is filtered to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable and validated analytical method.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) or mass per mass of solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound such as this compound.
Caption: Workflow for solubility determination.
References
- 1. chembk.com [chembk.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. EDTA diammonium powder Exporter | EDTA diammonium powder Exporting Company | EDTA diammonium powder International Distributor [multichemexports.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. filab.fr [filab.fr]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Diammonium EDTA: A Comprehensive Technical Guide to Safety and Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the safety protocols and laboratory handling procedures for Diammonium EDTA (Ethylenediaminetetraacetic acid diammonium salt). This compound is a widely used chelating agent in various scientific and industrial applications, including in cleaning products, metal working fluids, and scale removal.[1][2] Understanding its properties and associated hazards is critical for ensuring a safe laboratory environment. This document summarizes key quantitative data, outlines detailed handling protocols, and provides visual workflows for critical safety procedures.
Chemical and Physical Properties
A clear understanding of the physical and chemical characteristics of this compound is foundational to its safe handling. This substance is typically a liquid or a solid that mixes with water.[3][4] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 326.30 g/mol | [4] |
| Physical State | Solid (crystals or powder) or Liquid | [3][4] |
| Color | Colorless or White | [1][4] |
| Odor | Slightly ammoniacal | [1] |
| pH (1% solution) | 4 - 5 | [1] |
| Melting Point | 424°F (decomposes) | [3] |
| Freezing Point | 7°F (-14°C) | [1] |
| Boiling Point | 219°F (104°C) | [1] |
| Water Solubility | 686 g/L at 20°C | [5] |
Toxicological Data and Hazard Identification
This compound is considered a hazardous substance.[3] It is harmful if inhaled and may cause damage to the respiratory tract through prolonged or repeated exposure.[1] While some sources indicate no significant acute toxicological data has been identified in literature searches, it is known to be irritating to the eyes.[3][4] Ingestion may be damaging to health, and cumulative effects may occur following exposure.[3]
Key Toxicological Findings:
-
Acute Toxicity: Harmful if inhaled.[1] Low toxicity if swallowed in small amounts.[1]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Skin Contact: May cause sensitization by skin contact.[3] Prolonged contact is unlikely to result in the absorption of harmful amounts.[1]
-
Chronic Exposure: May cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled.[1]
-
Reproductive/Developmental Toxicity: EDTA and its salts have been reported to cause birth defects in laboratory animals at high doses that were toxic to the mother, likely due to zinc deficiency from chelation.[1]
| Hazard Statement | GHS Classification | Source |
| Harmful if inhaled | Acute toxicity - Inhalation (Category 4) | [1] |
| May cause damage to organs through prolonged or repeated exposure if inhaled | Specific target organ toxicity - repeated exposure (Category 2) | [1] |
| Causes serious eye irritation | Eye irritation (Category 2A) |
Experimental Protocols: Laboratory Handling and Emergency Procedures
Adherence to strict experimental protocols is paramount when working with this compound. The following sections provide detailed methodologies for routine handling, spill response, and disposal.
Standard Laboratory Handling Protocol
Objective: To outline the standard procedure for the safe handling of this compound in a laboratory setting to minimize exposure risk.
Materials:
-
This compound
-
Appropriate personal protective equipment (PPE):
-
Fume hood or well-ventilated area[3]
-
Polyethylene or polypropylene (B1209903) containers for storage[3]
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and understand the potential hazards.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, use a fume hood.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as listed above. Ensure gloves are inspected for integrity before use.
-
Handling:
-
Storage:
-
Hygiene:
Spill Response Protocol
Objective: To provide a systematic procedure for safely managing and cleaning up a this compound spill to protect laboratory personnel and the environment.
Materials:
-
Spill kit containing:
-
Broom and dustpan or HEPA-filter vacuum for solid spills[8]
-
Water for final cleanup[1]
Procedure:
-
Evacuate and Secure:
-
Assess the Spill:
-
Determine the size and nature of the spill (solid or liquid).
-
Identify any immediate fire or incompatibility hazards. Remove all ignition sources.[3]
-
-
Don PPE: Put on the necessary personal protective equipment, including respiratory protection.
-
Containment (for Liquid Spills):
-
Cleanup:
-
For Minor Spills:
-
Cover the spill with an inert, absorbent material.[1]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
-
For Major Spills:
-
Follow the same procedure as for minor spills, but exercise greater caution.
-
Alert emergency services if necessary.[3]
-
-
-
Decontamination:
-
Waste Disposal:
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]
-
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If effects occur, consult a physician. Call a poison center or doctor if you feel unwell. | [1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs. | [3] |
| Eye Contact | Flush eyes thoroughly with water for several minutes. Remove contact lenses after the initial 1-2 minutes and continue flushing. If effects occur, consult a physician, preferably an ophthalmologist. | [1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention without delay. | [3][7] |
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.[3]
-
Waste Collection: Collect waste in designated, labeled, and sealed containers.
-
Disposal Method: Disposal should be carried out by a licensed waste disposal company. Options may include burial in a licensed landfill or incineration in a licensed facility.[3]
-
Regulations: All disposal practices must comply with local, state, and federal regulations.[3] Do not allow wash water from cleaning or process equipment to enter drains.[3]
Conclusion
This compound is a valuable chelating agent in research and development. However, its potential hazards necessitate a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers and scientists can mitigate risks and ensure a safe working environment. Regular review of the Safety Data Sheet and ongoing safety training are essential components of a responsible laboratory safety program.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. dow.com [dow.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. edta diammonium salt dihydrate [chembk.com]
- 6. vistaapex.com [vistaapex.com]
- 7. EDTA Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. nj.gov [nj.gov]
The Role of Diammonium EDTA as a Metal Ion Chelating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, capable of forming stable, water-soluble complexes with a wide range of polyvalent metal ions.[1] Its diammonium salt, diammonium EDTA, offers the same robust chelating properties with the ammonium (B1175870) cations providing certain pH characteristics. This technical guide provides an in-depth overview of the core functionalities of this compound as a metal ion chelating agent, with a focus on its applications in research and drug development.
Mechanism of Action
The efficacy of EDTA as a chelating agent stems from its molecular structure, which features two amine groups and four carboxyl groups.[2] These six functional groups can donate lone pairs of electrons to a metal ion, forming a stable, octahedral complex.[3] This "claw-like" grip, from which the term chelation is derived, sequesters the metal ion, rendering it chemically inert and preventing it from participating in other reactions.[3] The general reaction for the chelation of a metal ion (Mⁿ⁺) by the fully deprotonated EDTA (Y⁴⁻) is:
Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴
The stability of the resulting metal-EDTA complex is a critical factor in its effectiveness.
Quantitative Data: Stability of Metal-EDTA Complexes
The stability of metal-EDTA complexes is quantified by the formation constant (Kf), often expressed in its logarithmic form (log Kf). A higher log Kf value indicates a more stable complex. The stability of these complexes is pH-dependent, as the protonation of the carboxylate and amine groups of EDTA affects its ability to bind to metal ions. The data presented below are for the fully deprotonated form of EDTA (Y⁴⁻), which is the primary chelating species in neutral to alkaline solutions. The specific counter-ions (e.g., diammonium) have a negligible effect on the stability constant in a buffered solution.
| Metal Ion | Log Kf |
| Aluminum (Al³⁺) | 16.4 |
| Calcium (Ca²⁺) | 10.65 |
| Cadmium (Cd²⁺) | 16.5 |
| Cobalt (Co²⁺) | 16.45 |
| Copper (Cu²⁺) | 18.78 |
| Iron (Fe²⁺) | 14.30 |
| Iron (Fe³⁺) | 25.1 |
| Lead (Pb²⁺) | 18.0 |
| Magnesium (Mg²⁺) | 8.79 |
| Manganese (Mn²⁺) | 13.89 |
| Mercury (Hg²⁺) | 21.5 |
| Nickel (Ni²⁺) | 18.4 |
| Zinc (Zn²⁺) | 16.5 |
Note: These values are generally reported for 25°C and an ionic strength of 0.1 M.
Experimental Protocols
Determination of Metal Ion Concentration by Complexometric Titration with EDTA
This protocol outlines a direct titration method for determining the concentration of a metal ion, such as magnesium (Mg²⁺), in a solution using a standardized EDTA solution.
Materials:
-
Standardized this compound solution (e.g., 0.01 M)
-
Unknown Mg²⁺ solution
-
pH 10 buffer solution (Ammonia-Ammonium Chloride buffer)
-
Eriochrome Black T indicator
-
Burette, pipette, Erlenmeyer flasks
-
Deionized water
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the unknown Mg²⁺ solution into a 250 mL Erlenmeyer flask.
-
Add approximately 15 mL of pH 10 buffer to the flask. This is crucial as the formation of the Mg-EDTA complex is pH-dependent.[4]
-
Add 20-25 mL of deionized water.
-
Add a small amount (a few crystals) of Eriochrome Black T indicator to the solution. The solution will turn a wine-red color, indicating the formation of the Mg-indicator complex.[4]
-
Titrate the solution with the standardized this compound solution from the burette.
-
The endpoint is reached when the color of the solution changes from wine-red to a clear blue. This color change signifies that all the Mg²⁺ has been complexed by EDTA, releasing the free indicator into the solution.[4]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the concentration of Mg²⁺ in the unknown sample using the stoichiometry of the 1:1 reaction between Mg²⁺ and EDTA.
Determination of EDTA in Pharmaceutical Formulations by HPLC
This protocol describes a reversed-phase HPLC method for the quantification of EDTA in a drug substance. This method relies on the formation of a UV-active metal-EDTA complex for detection.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
EDTA standard solution
-
Sample containing an unknown concentration of EDTA
-
Mobile phase containing an ion-pairing reagent and a metal salt (e.g., copper (II) sulfate)
-
Diluent (e.g., purified water)
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of EDTA of a known concentration in the diluent.
-
Prepare the sample solution by dissolving a known amount of the drug substance in the diluent.
-
-
Chromatographic Conditions:
-
Set the HPLC column temperature (e.g., 30°C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the absorbance maximum of the metal-EDTA complex (e.g., 300 nm for the Cu-EDTA complex).
-
The mobile phase will typically contain an ion-pairing reagent to improve the retention of the polar EDTA complex on the C18 column.[5] The addition of a metal salt to the mobile phase ensures the formation of the detectable complex.
-
-
Injection and Analysis:
-
Inject a known volume (e.g., 20 µL) of the standard solution and record the peak area.
-
Inject the same volume of the sample solution and record the peak area of the EDTA complex.
-
-
Quantification:
-
Calculate the concentration of EDTA in the sample by comparing its peak area to that of the standard solution.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of metal ion chelation by this compound.
Caption: Inhibition of a metalloenzyme by this compound.
Caption: Experimental workflow for complexometric titration.
Applications in Research and Drug Development
The strong chelating ability of this compound makes it a versatile tool in various scientific applications:
-
Enzyme Inhibition: Many enzymes, particularly metalloproteases and nucleases, require divalent metal ions like Zn²⁺, Mg²⁺, or Ca²⁺ as cofactors for their activity.[6] this compound can be used to inhibit these enzymes by sequestering these essential metal ions, thereby protecting proteins and nucleic acids from degradation during extraction and purification procedures.[7]
-
Anticoagulant: In hematology, EDTA salts are used as anticoagulants in blood collection tubes. By chelating calcium ions (Ca²⁺), which are essential for the blood clotting cascade, EDTA prevents the coagulation of blood samples, preserving them for analysis.[3]
-
Drug Formulation: this compound can be used as a stabilizer in pharmaceutical formulations. By chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), it helps to enhance the shelf-life and stability of drug products.[2]
-
Chelation Therapy: While calcium disodium (B8443419) EDTA is more commonly used, the principle of chelation therapy involves the administration of a chelating agent to remove toxic heavy metals, such as lead, from the body.[3] The resulting metal-EDTA complex is water-soluble and can be excreted by the kidneys.
-
Molecular Biology: In molecular biology techniques like PCR, the concentration of divalent cations, particularly Mg²⁺, is critical for the activity of DNA polymerase. While EDTA is used in DNA storage buffers to inhibit DNases, its presence in the PCR reaction mixture must be carefully controlled, as it can inhibit the polymerase by chelating Mg²⁺.
Conclusion
This compound is a highly effective and versatile metal ion chelating agent with broad applications in research, diagnostics, and the pharmaceutical industry. Its ability to form stable, water-soluble complexes with a wide range of polyvalent metal ions allows for the precise control of metal ion activity in various systems. A thorough understanding of its mechanism of action, the stability of its metal complexes, and appropriate experimental protocols is essential for its effective utilization in scientific and developmental endeavors.
References
An In-depth Technical Guide to the Stability of Diammonium EDTA at Different pH and Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of diammonium ethylenediaminetetraacetic acid (EDTA) under various pH and temperature conditions. Understanding the degradation kinetics and pathways of diammonium EDTA is crucial for its effective application in pharmaceutical formulations, manufacturing processes, and as a chelating agent in various scientific research fields. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the factors influencing its stability.
Introduction to this compound Stability
This compound, a salt of ethylenediaminetetraacetic acid, is a versatile chelating agent used to sequester divalent and trivalent metal ions. Its stability is a critical parameter that can be influenced by environmental factors, primarily temperature and pH. Degradation of this compound can lead to a loss of chelation efficacy and the formation of various byproducts.
This guide consolidates data on the thermal and pH-dependent stability of EDTA, with a focus on this compound where data is available. It should be noted that much of the detailed quantitative research has been conducted on EDTA and its disodium (B8443419) salt; this data is presented as a close proxy for the behavior of the diammonium salt, with any known differences highlighted.
Thermal Stability of this compound
The thermal stability of this compound is a key consideration in applications involving elevated temperatures, such as in sterilization processes or high-temperature industrial applications.
Qualitative and Semi-Quantitative Observations
-
A manufacturer's safety data sheet indicates that this compound has a decomposition temperature of approximately 218 °C (424 °F)[1].
-
Comparative studies have shown that at 400°F (204.4°C), the diammonium salt of EDTA is more stable than the diammonium salt of glutamic acid-N,N-diacetic acid (GLDA), indicating its suitability for high-temperature applications[2].
-
Exposure to elevated temperatures can cause the product to decompose[3].
Quantitative Thermal Stability Data for EDTA
The following table summarizes quantitative data on the thermal degradation of EDTA, which can be used as a reference for the expected behavior of this compound. The degradation of EDTA in aqueous solutions typically follows pseudo-first-order kinetics[4].
| Temperature (°C) | pH | Half-life (t½) | Rate Constant (k) | Decomposition Products | Reference |
| 175 | 9.4 | ~4 hours | - | Iminodiacetic acid (IDA), N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) | [2][5] |
| 190 | 10.4 | 1.9 hours | 0.37 h⁻¹ | Not specified | [6] |
| 200 | 9.5 | - | 1.4 ± 0.2 h⁻¹ | IDA, HEIDA | [2] |
| 260 | 9.5 | 0.5 hours | - | IDA, HEIDA | [2] |
Note: The data above is for EDTA and its salts in general and serves as an estimate for this compound.
Influence of pH on this compound Stability
The pH of a solution significantly impacts the chelating ability and the stability of the EDTA molecule itself, although the latter is less pronounced than thermal degradation in the absence of metal ions.
pH and Chelating Efficacy
The primary influence of pH on EDTA is on its ability to chelate metal ions. The chelating capacity of EDTA increases with pH because the carboxyl groups of the molecule deprotonate, making the lone pair electrons more available for coordination with metal ions[7].
-
Acidic Conditions (pH < 4-5): In highly acidic solutions, the carboxyl groups of EDTA become protonated, which reduces its ability to form stable complexes with metal ions like Ca²⁺ and Mg²⁺[7].
-
Neutral to Mildly Alkaline Conditions (pH 6-10): This is the optimal pH range for the chelation of many divalent and trivalent metal ions.
-
Highly Alkaline Conditions (pH > 10): While EDTA itself is stable, the stability of certain metal-EDTA complexes can be compromised due to the precipitation of metal hydroxides[7].
pH and EDTA Degradation
Experimental Protocols for Stability Assessment
The following are representative protocols for assessing the stability of this compound, based on methodologies cited in the literature.
Protocol for Thermal Stability Study
Objective: To determine the rate of thermal degradation of this compound at a specific temperature and pH.
Materials:
-
This compound solution of known concentration (e.g., 0.1 M)
-
pH buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) to maintain the desired pH
-
High-pressure, high-temperature (HPHT) reaction vessel or autoclave
-
Analytical instrumentation for quantification (e.g., HPLC, NMR, or titration apparatus)
Procedure:
-
Prepare a solution of this compound in the chosen buffer at the desired pH.
-
Transfer the solution to the HPHT vessel.
-
Heat the vessel to the target temperature (e.g., 175 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 hours), carefully extract an aliquot of the solution.
-
Cool the aliquot to room temperature immediately to quench the reaction.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method (see below).
-
Plot the concentration of this compound versus time and determine the degradation rate constant and half-life.
Analytical Methods for Quantification
Since EDTA lacks a strong chromophore, indirect UV detection is often employed. This typically involves the formation of a stable, UV-active complex with a metal ion, such as Fe³⁺ or Cu²⁺.
Example HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing reagent like tetrabutylammonium (B224687) bromide) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Derivatization: Pre-column derivatization by adding a solution of a metal salt (e.g., ferric chloride) to the samples and heating to form the EDTA-metal complex.
-
Detection: UV detector set to a wavelength where the metal-EDTA complex has a strong absorbance (e.g., 300 nm for the Fe-EDTA complex).
-
Quantification: The concentration of EDTA is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
¹H NMR spectroscopy can be used to monitor the degradation of EDTA by observing the disappearance of the characteristic EDTA signals and the appearance of signals from its degradation products.
Example NMR Parameters:
-
Solvent: Deuterated water (D₂O) with an internal standard (e.g., TSP).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The concentration of EDTA can be quantified by integrating the area of its characteristic proton signals (typically two singlets for the ethylene (B1197577) and acetate (B1210297) protons) and comparing it to the integral of the internal standard. Degradation products like IDA and HEIDA have distinct NMR spectra that can also be identified and quantified[8][9].
Complexometric titration is a classic method for determining the concentration of EDTA.
Example Titration Procedure:
-
Take a known volume of the this compound sample.
-
Adjust the pH to approximately 10 using an ammonia (B1221849) buffer[10].
-
Add a metal ion indicator, such as Eriochrome Black T[10].
-
Titrate with a standardized solution of a metal salt (e.g., zinc sulfate (B86663) or calcium carbonate) until a color change indicates the endpoint[10][11].
-
The concentration of this compound is calculated based on the stoichiometry of the complexation reaction.
Visualization of Stability Factors
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Factors influencing this compound stability and efficacy.
Caption: Primary thermal degradation pathway of EDTA.
Caption: General workflow for a stability study of this compound.
Conclusion
The stability of this compound is a multifaceted issue, with temperature being the most critical factor driving its degradation. While specific quantitative data for the diammonium salt is limited, the extensive research on other forms of EDTA provides a solid foundation for predicting its behavior. At elevated temperatures, this compound undergoes hydrolytic decomposition to form primary products such as iminodiacetic acid and N-(2-hydroxyethyl)iminodiacetic acid. The pH of the solution primarily influences the chelation efficiency of this compound rather than its intrinsic stability, with optimal performance observed in neutral to mildly alkaline conditions. For researchers and professionals in drug development, it is imperative to consider these stability parameters when formulating products or designing processes that utilize this compound to ensure its efficacy and to control for the presence of potential degradants. The experimental protocols outlined in this guide provide a starting point for conducting robust stability studies tailored to specific applications.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. EDTA Titration Curves Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Degradation of EDTA in aqueous solution by using ozonolysis and ozonolysis combined with sonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. titrations.info [titrations.info]
- 11. xylemanalytics.com [xylemanalytics.com]
Diammonium EDTA: A Technical Guide to Solution Preparation for Researchers
This guide provides essential information for researchers, scientists, and drug development professionals on the use of diammonium ethylenediaminetetraacetic acid (EDTA), with a core focus on its molecular weight for accurate solution preparation. Diammonium EDTA is a key chelating agent used to sequester divalent and trivalent metal ions in a variety of biochemical and molecular biology applications.
Chemical and Physical Properties
Accurate solution preparation begins with precise data. The fundamental properties of this compound are summarized below. It is crucial to distinguish between the anhydrous and hydrated forms of the salt, as this will affect mass calculations. The most commonly cited molecular weight for the anhydrous form is 326.30 g/mol .[1][2][3]
| Property | Value | Source |
| Chemical Name | Diammonium ethylenediaminetetraacetate | [2] |
| Synonyms | EDTA diammonium salt, Diammonium dihydrogen ethylenediaminetetraacetate | [1][4] |
| Molecular Formula | C₁₀H₂₂N₄O₈ | [1][2][3][4] |
| Molecular Weight (Anhydrous) | 326.30 g/mol | [1][2][3] |
| Appearance | White powder/solid | [2] |
| CAS Number | 20824-56-0 | [2][3][4] |
Experimental Protocol: Preparation of a 0.5 M this compound Stock Solution
This protocol outlines the steps to prepare a 0.5 M stock solution of this compound at a standard laboratory volume of 500 mL.
Materials and Equipment:
-
This compound (anhydrous, MW = 326.30 g/mol )
-
Deionized or distilled water
-
500 mL graduated cylinder
-
500 mL beaker or flask
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
pH meter
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)
Procedure:
-
Calculate the Required Mass:
-
To prepare 500 mL (0.5 L) of a 0.5 M solution, the calculation is as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.5 mol/L × 0.5 L × 326.30 g/mol = 81.58 g
-
-
-
Weigh the this compound:
-
Carefully weigh out 81.58 g of anhydrous this compound powder.
-
-
Dissolve the Salt:
-
Add approximately 400 mL of deionized or distilled water to a 500 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Slowly add the weighed this compound powder to the water while stirring.
-
Continue stirring until the powder is fully dissolved. The solution may appear cloudy initially.
-
-
Check and Adjust pH (If Required):
-
For most applications, the pH of the resulting solution should be near neutral. However, if a specific pH is required for an experimental buffer, it should be adjusted at this stage. Use a calibrated pH meter and adjust with dilute HCl or NaOH as needed.
-
-
Final Volume Adjustment:
-
Once the salt is completely dissolved, carefully transfer the solution to a 500 mL graduated cylinder.
-
Rinse the beaker with a small amount of deionized water and add the rinsewater to the graduated cylinder to ensure a complete transfer.
-
Add deionized water to bring the final volume to the 500 mL mark.
-
-
Storage:
-
Transfer the final solution to a labeled, sealed container. Store at room temperature.
-
Workflow Visualization
The following diagram illustrates the logical workflow for preparing a stock solution of this compound.
References
An In-depth Technical Guide to CAS Number 20824-56-0: Properties and Research Applications of Diammonium EDTA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, research applications, and experimental considerations for the compound with CAS number 20824-56-0, chemically identified as Ethylenediaminetetraacetic acid diammonium salt (Diammonium EDTA). This document consolidates key data for laboratory professionals, including detailed tables of its properties and in-depth descriptions of its use in drug delivery systems and as a tool in enzyme kinetics and cell biology. Methodologies for key experiments are detailed, and signaling pathway interactions are visualized to facilitate a deeper understanding of its utility in a research and development setting.
Core Chemical and Physical Properties
This compound is a salt of ethylenediaminetetraacetic acid, a widely utilized chelating agent. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 20824-56-0 | [1] |
| Molecular Formula | C₁₀H₂₂N₄O₈ | [2] |
| Molecular Weight | 326.3 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 215-217 °C | [3][4] |
| Boiling Point | 614.2 °C at 760 mmHg | [2][4] |
| Solubility | Soluble in water (H₂O: 0.1 M at 20 °C, clear, colorless) | [3][4] |
| Synonyms | Diammonium dihydrogen ethylenediaminetetraacetate, Diammonium ethylenediaminetetraacetate, EDTA diammonium salt | [3] |
Mechanism of Action: The Power of Chelation
The primary mechanism of action for this compound, like all EDTA salts, is its ability to act as a powerful chelating agent. The ethylenediaminetetraacetic acid molecule contains two amine groups and four carboxylic acid groups, which can donate their lone pairs of electrons to a metal ion, forming multiple coordinate bonds and creating a stable, water-soluble complex. This sequestration of metal ions is the basis for its diverse applications.
Research Applications in Drug Development and Beyond
The unique properties of this compound have led to its application in several areas of scientific research, most notably in the formulation of drug delivery systems and as a tool in molecular biology and biochemistry.
Advanced Drug Delivery: Liposomal Encapsulation
A significant research application of this compound is in the preparation of liposomal drug formulations, particularly for chemotherapeutic agents like doxorubicin (B1662922). An ammonium (B1175870) EDTA (NH₄EDTA) gradient across the liposomal membrane can be used to actively load the drug into the liposome (B1194612).[2][4][5] This method has been shown to achieve high entrapment efficiency and result in a more stable formulation with delayed drug release.[2][4][5] The use of an NH₄EDTA gradient for doxorubicin loading has been reported to reduce the cardiotoxicity associated with the free drug without compromising its antitumor activity.[2][4][5]
Modulation of Signaling Pathways
EDTA's ability to chelate divalent cations, particularly calcium (Ca²⁺), makes it a useful tool for studying Ca²⁺-dependent signaling pathways. Many key enzymes in cellular signaling are dependent on calcium for their activity. By sequestering intracellular or extracellular calcium, EDTA can indirectly inhibit these pathways.
-
Protein Kinase C (PKC): Conventional and novel isoforms of PKC are activated by Ca²⁺ and diacylglycerol. By chelating Ca²⁺, EDTA can prevent the activation of these PKC isoforms, thereby inhibiting downstream signaling events.
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a crucial enzyme in synaptic plasticity and other neuronal functions. Its activation is triggered by the binding of a Ca²⁺/calmodulin complex. EDTA can inhibit CaMKII activation by reducing the availability of free Ca²⁺.[6][7]
Recent research has also indicated that EDTA may have effects independent of its chelating action, such as enhancing cAMP production in certain human cell lines.[8][9] This suggests that its biological effects may be more complex than previously understood.
Enzyme Inhibition and Biochemical Assays
This compound is a valuable tool in biochemical and molecular biology experiments for its ability to inhibit metalloenzymes. Many enzymes, including DNases, RNases, and certain proteases, require divalent cations like Mg²⁺ or Mn²⁺ as cofactors for their activity. The addition of EDTA chelates these essential ions, thereby inactivating the enzymes. This property is exploited to protect DNA and RNA from degradation during extraction and to stop enzymatic reactions at specific time points in kinetic assays.[][11]
Experimental Protocols
Preparation of Doxorubicin-Loaded Liposomes using an NH₄EDTA Gradient
This protocol is a generalized procedure based on published research.[2][4][5] Specific lipid compositions and ratios may need to be optimized for different applications.
Materials:
-
Lipids (e.g., HSPC, Cholesterol, DSPE-PEG)
-
This compound (CAS 20824-56-0)
-
Doxorubicin HCl
-
Sucrose
-
HEPES buffer
-
Deionized water
-
Dialysis tubing (10-14 kDa MWCO)
-
Extruder and polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Hydration:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of 250 mM this compound by vortexing and sonication. This forms multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles of a defined size.
-
-
Creation of the NH₄EDTA Gradient:
-
Remove the external this compound by dialysis against a sucrose/HEPES buffer. This creates an inwardly directed ammonium gradient and a pH gradient.
-
-
Doxorubicin Loading:
-
Add doxorubicin HCl solution to the liposome suspension.
-
Incubate at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) to allow for active loading of the drug.
-
-
Purification:
-
Remove unencapsulated doxorubicin by size exclusion chromatography or dialysis.
-
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Unseen Architect: A Technical Guide to the Hexadentate Nature of EDTA
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) stands as a cornerstone in coordination chemistry, prized for its remarkable ability to form stable, water-soluble complexes with a vast array of metal ions. This in-depth technical guide delves into the structural and functional underpinnings of EDTA's role as a quintessential hexadentate ligand. It provides a comprehensive overview for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a visualization of its impact on cellular signaling.
The Core of Coordination: Understanding EDTA's Hexadentate Structure
EDTA is an aminopolycarboxylic acid possessing a unique molecular architecture that bestows upon it six donor atoms capable of forming coordinate covalent bonds with a central metal ion. These six coordination sites comprise two nitrogen atoms from the ethylenediamine (B42938) backbone and four oxygen atoms from the four carboxylate groups. This multi-point attachment enables a single EDTA molecule to envelop a metal ion in a cage-like structure, a process known as chelation. The resulting metal-EDTA complex, or chelate, exhibits exceptional stability.
The formation of multiple five-membered rings during chelation significantly enhances the thermodynamic stability of the metal-EDTA complex, a phenomenon referred to as the chelate effect. The fully deprotonated form of EDTA, EDTA⁴⁻, is the species that functions as the hexadentate ligand. The coordination of these six donor atoms around a metal ion typically results in an octahedral geometry, which minimizes steric hindrance and maximizes the orbital overlap between the ligand's donor atoms and the metal ion's acceptor orbitals. While EDTA is a versatile chelating agent, the strength of the metal-EDTA complex is influenced by factors such as the pH of the solution and the nature of the metal ion.
Quantitative Data Presentation: Stability of Metal-EDTA Complexes
The stability of metal-EDTA complexes is quantified by the formation constant (Kf), also known as the stability constant. A higher Kf value indicates a more stable complex. The following table summarizes the logarithm of the formation constants (log Kf) for EDTA with various metal ions.
| Metal Ion | log Kf |
| Al³⁺ | 16.4[1] |
| Ca²⁺ | 10.65[1] |
| Cd²⁺ | 16.5[1] |
| Co²⁺ | 16.45[1] |
| Co³⁺ | 41.4 |
| Cu²⁺ | 18.8 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.5 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 13.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Note: These values are generally reported for a temperature of 25°C and an ionic strength of 0.1 M.[2] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The chelation of metal ions by agents like EDTA can have profound effects on cellular signaling pathways that are dependent on these ions. For instance, the sequestration of calcium ions (Ca²⁺) by chelators can trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Activation of the MAPK/ERK signaling pathway initiated by calcium ion chelation.
The following diagram illustrates a logical workflow for the comprehensive characterization of EDTA-metal interactions.
Caption: A generalized workflow for the analysis of EDTA-metal interactions.
Experimental Protocols
Potentiometric Titration for Determination of Stability Constants
Objective: To determine the formation constant (Kf) of a metal-EDTA complex by monitoring the change in potential during titration.
Methodology:
-
Sample Preparation:
-
Prepare a standard solution of the metal salt of interest with a precisely known concentration.
-
Prepare a standard solution of disodium (B8443419) EDTA (Na₂H₂EDTA·2H₂O) of a similar concentration.
-
Prepare a suitable buffer solution to maintain a constant pH throughout the titration. The choice of buffer is critical and should not form strong complexes with the metal ion. An ammonia-ammonium chloride buffer is commonly used for many divalent cations.[3]
-
-
Titration Procedure:
-
Pipette a known volume of the metal ion solution into a beaker.
-
Add the buffer solution to maintain the desired pH.
-
Immerse a suitable ion-selective electrode (ISE) and a reference electrode into the solution.
-
Titrate with the standard EDTA solution, recording the potential after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured potential versus the volume of EDTA added.
-
The equivalence point is determined from the inflection point of the titration curve.
-
The formation constant (Kf) can be calculated from the titration data, taking into account the pH of the solution and the concentration of all species at equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To characterize the structure and dynamics of metal-EDTA complexes in solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of EDTA in a suitable deuterated solvent (e.g., D₂O).
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
Prepare a series of NMR samples with a constant concentration of EDTA and varying concentrations of the metal salt. It is crucial to maintain a constant pH.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample. The spectrum of free EDTA will show characteristic peaks for the ethylene (B1197577) and acetate (B1210297) protons.
-
-
Spectral Analysis:
-
Upon the addition of a diamagnetic metal ion, the peaks corresponding to the EDTA protons will shift due to complex formation.[4]
-
By monitoring the changes in the chemical shifts of the EDTA protons as a function of the metal ion concentration, a binding isotherm can be constructed.
-
The binding constant can be determined by fitting the chemical shift data to a suitable binding model using non-linear regression analysis.
-
For paramagnetic metal ions, the NMR signals will be significantly broadened and shifted. Analysis of these changes can provide information about the structure and dynamics of the complex.
-
Two-dimensional NMR techniques, such as COSY and NOESY, can provide further structural information about the metal-EDTA complex in solution.
-
X-ray Crystallography for Solid-State Structure Determination
Objective: To determine the precise three-dimensional structure of a metal-EDTA complex in the solid state.
Methodology:
-
Crystal Growth:
-
Prepare a concentrated solution of the metal-EDTA complex.
-
Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution structure.
-
-
Structural Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Applications in Research and Drug Development
The robust chelating properties of EDTA have led to its widespread use across various scientific disciplines.
-
Analytical Chemistry: EDTA is extensively used in complexometric titrations for the quantitative determination of metal ions in solution.[5]
-
Biochemistry and Molecular Biology: EDTA is a common component of buffers used for DNA and protein purification.[] It acts as an inhibitor of metalloenzymes, such as DNases, by sequestering the metal ion cofactors required for their activity, thereby protecting the integrity of nucleic acids.[7]
-
Drug Formulation and Delivery: In pharmaceutical formulations, EDTA is used as a stabilizer to prevent the degradation of active pharmaceutical ingredients that can be catalyzed by trace metal ions.[8] It has also been explored in drug delivery systems, for example, in the preparation of liposomes for targeted drug delivery.
-
Chelation Therapy: In medicine, EDTA is used in chelation therapy to treat heavy metal poisoning by forming stable, water-soluble complexes with toxic metals like lead and mercury, which are then excreted from the body.[9] There is also ongoing research into its potential applications in the treatment of cardiovascular diseases.[4]
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. academicjournals.org [academicjournals.org]
- 9. scribd.com [scribd.com]
Unveiling the Energetics: A Technical Guide to the Theoretical Binding Affinity of Diammonium EDTA for Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the theoretical binding affinity of diammonium ethylenediaminetetraacetic acid (EDTA) for divalent cations. Diammonium EDTA, like other EDTA salts, is a powerful chelating agent whose efficacy is fundamentally dictated by the thermodynamics of complex formation and the influence of solution conditions, primarily pH. This document provides a comprehensive overview of the stability constants, thermodynamic parameters, and the experimental methodologies used to determine these crucial values.
The Foundation of Chelation: Stability and Thermodynamics
The binding of a divalent metal cation (M²⁺) by the fully deprotonated EDTA anion (Y⁴⁻) can be represented by the following equilibrium:
M²⁺ + Y⁴⁻ ⇌ [MY]²⁻
The strength of this interaction is quantified by the formation constant or stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex and thus a higher binding affinity. While specific stability constants for this compound are not extensively reported, the chelating action is primarily driven by the EDTA anion. The ammonium (B1175870) counter-ions influence the pH of the solution, which in turn significantly affects the binding affinity. The fundamental stability constants of the EDTA anion with various divalent cations are consistent across different salt forms.
The chelation process is also governed by key thermodynamic parameters: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The Gibbs free energy change indicates the spontaneity of the complex formation, with a more negative value suggesting a more favorable interaction. Enthalpy reflects the heat change during binding, while entropy relates to the change in disorder of the system.
Quantitative Data on Binding Affinity
The following tables summarize the stability constants and thermodynamic parameters for the formation of EDTA complexes with various divalent cations.
Table 1: Stability Constants (log K) for EDTA Complexes with Divalent Cations
| Divalent Cation | log K |
| Ca²⁺ | 10.6[1] |
| Mg²⁺ | 8.7[1] |
| Mn²⁺ | 13.8[1] |
| Fe²⁺ | 14.3[1] |
| Co²⁺ | 16.3[1] |
| Ni²⁺ | 18.6[1] |
| Cu²⁺ | 18.8[1] |
| Zn²⁺ | 16.5[1] |
| Cd²⁺ | 16.5[1] |
| Pb²⁺ | 18.0[1] |
Note: Values are generally reported for standard conditions (25 °C and an ionic strength of 0.1 M).
Table 2: Thermodynamic Parameters for EDTA Complexation with Select Divalent Cations
| Divalent Cation | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Co²⁺ | -26.06 | 1.03 | 89.29 |
| Ni²⁺ | -26.33 | 2.52 | 94.61 |
| Ca²⁺ | -25.92 | 4.02 | 98.77 |
| Mg²⁺ | -26.13 | 2.16 | 93.28 |
Note: The positive enthalpy (ΔH) values indicate that these complexation reactions are endothermic, while the large positive entropy (TΔS) changes suggest that the increase in disorder upon chelation is the primary driving force for the spontaneity of the reaction (negative ΔG).[2][3]
The Critical Role of pH
The binding affinity of EDTA is highly dependent on the pH of the solution.[4][5] EDTA is a polyprotic acid with four carboxylic acid groups and two amine groups that can be protonated. At low pH, the carboxylate and amine groups are protonated, reducing the availability of the lone pair electrons required for metal chelation and thus lowering the effective binding affinity.[5] As the pH increases, these groups deprotonate, making the fully deprotonated Y⁴⁻ species more prevalent and enhancing the chelating ability. However, at very high pH, metal ions may precipitate as hydroxides, competing with the EDTA chelation.[5] Therefore, the optimal pH for chelation varies depending on the specific divalent cation.
Experimental Determination of Binding Affinity
The theoretical binding affinities are validated and quantified through various experimental techniques. Potentiometric titration and isothermal titration calorimetry (ITC) are two primary methods employed for this purpose.
Potentiometric Titration
This classical method involves monitoring the change in the potential of an ion-selective electrode as a solution of the divalent cation is titrated with a standardized EDTA solution. The equivalence point of the titration, where the metal ions are fully complexed by EDTA, is detected as a sharp change in potential.
Methodology:
-
Preparation of Solutions: A standard solution of this compound is prepared. A solution of the divalent cation of interest with a precisely known concentration is also prepared. A suitable buffer solution is used to maintain a constant pH throughout the titration.
-
Apparatus Setup: A potentiometer equipped with a suitable ion-selective electrode (e.g., a calcium-selective electrode for Ca²⁺) and a reference electrode is used. The electrodes are immersed in the divalent cation solution.
-
Titration: The EDTA solution is added incrementally to the stirred metal ion solution. After each addition, the potential is allowed to stabilize and is recorded.
-
Data Analysis: The equivalence point is determined from the titration curve (a plot of potential versus the volume of EDTA added). The stability constant can then be calculated from the titration data.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event.[6][7] This allows for the simultaneous determination of the binding affinity (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation: Solutions of the divalent cation and this compound are prepared in the same, well-matched buffer to minimize heats of dilution.[7] The solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.
-
Instrument Setup: The ITC instrument, which consists of a sample cell and a reference cell, is cleaned and equilibrated at the desired temperature. The reference cell is filled with buffer, and the sample cell is filled with the divalent cation solution. The injection syringe is filled with the EDTA solution.
-
Titration: A series of small, precise injections of the EDTA solution are made into the sample cell. The heat released or absorbed upon binding is measured as a differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection. These values are plotted against the molar ratio of EDTA to the metal ion. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and ΔS).[6][7]
Conclusion
The theoretical binding affinity of this compound for divalent cations is a multifaceted interplay of inherent stability, thermodynamic favorability, and crucial environmental factors, most notably pH. A thorough understanding of the stability constants and thermodynamic parameters, coupled with robust experimental validation, is essential for the effective application of this versatile chelating agent in research, scientific, and drug development settings. This guide provides the foundational knowledge and methodologies to empower professionals in leveraging the full potential of this compound.
References
- 1. EDTA AND EDTA SALTS - Ataman Kimya [atamanchemicals.com]
- 2. media.neliti.com [media.neliti.com]
- 3. ripublication.com [ripublication.com]
- 4. researchgate.net [researchgate.net]
- 5. wellyoutech.com [wellyoutech.com]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
An In-depth Technical Guide to Diammonium EDTA Solution
This technical guide provides a comprehensive overview of the physical and chemical properties of diammonium ethylenediaminetetraacetic acid (EDTA) solution. It is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize this chelating agent in their work.
Introduction
Diammonium EDTA is the diammonium salt of ethylenediaminetetraacetic acid. It is a versatile chelating agent widely used in various industrial and scientific applications.[1] As an aqueous solution, it is particularly effective in controlling metal ions over a broad pH range by forming stable, water-soluble complexes.[2][3] Its applications span from industrial cleaning and scale removal to roles in polymerization and agriculture.[4][5][6]
Physical and Chemical Properties
This compound solution is typically a clear liquid, ranging from colorless to a light straw color.[2][4][6] While it is most commonly supplied as an aqueous solution, this compound also exists in a solid, crystalline, or powdered form which is soluble in water.[7][8]
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Physical State | Liquid (aqueous solution) | [2][4][9] |
| Appearance | Clear, colorless to light straw-colored liquid | [2][4][6] |
| Molecular Weight | ~326.30 g/mol | [6][7][9] |
| pH (1 wt% solution) | 4.6 – 5.3 | [2][4] |
| Assay (Concentration) | Typically ~40% in aqueous solution | [4][6] |
| Specific Gravity | ~1.20 | [6] |
| Solubility in Water | Miscible | [7] |
| Decomposition Temp. | 218 °C (solid form) | [10] |
Experimental Protocols
The following are generalized methodologies for determining the key physical and chemical properties of a chemical solution like this compound.
-
Objective: To qualitatively describe the physical form and visual characteristics of the sample.
-
Apparatus: Clear glass vial or beaker, adequate lighting.
-
Procedure:
-
Place a representative sample of the this compound solution into a clean, clear glass container.
-
Observe the sample against a white and black background to accurately determine its color and clarity.
-
Note the physical state (e.g., liquid, presence of any suspended solids).
-
Record observations, describing the color (e.g., colorless, light straw), clarity (e.g., clear, hazy), and physical form.
-
-
Objective: To determine the acidity or alkalinity of the solution.
-
Apparatus: Calibrated pH meter with an electrode, beakers, deionized water, standard buffer solutions (e.g., pH 4, 7, 10).
-
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.
-
Prepare a 1 wt% aqueous solution of the this compound sample by accurately weighing the sample and dissolving it in a known volume of deionized water.
-
Immerse the pH electrode in the prepared solution, ensuring the bulb is fully covered.
-
Allow the reading to stabilize and record the pH value.
-
Clean the electrode with deionized water between measurements.
-
-
Objective: To measure the density of the solution relative to the density of water.
-
Apparatus: Pycnometer or hydrometer, calibrated analytical balance, temperature-controlled water bath.
-
Procedure:
-
Ensure the pycnometer is clean and dry, and determine its empty weight.
-
Fill the pycnometer with deionized water and place it in a water bath at a specific temperature (e.g., 25°C) until thermal equilibrium is reached. Weigh the pycnometer filled with water.
-
Empty and dry the pycnometer, then fill it with the this compound solution.
-
Return the filled pycnometer to the water bath to reach the same temperature. Weigh the pycnometer filled with the sample solution.
-
Calculate the specific gravity by dividing the weight of the sample solution by the weight of the water.
-
Visualizations
The following diagrams illustrate key conceptual and procedural aspects related to this compound.
Applications
This compound solution is a versatile chelating agent employed in a variety of fields:
-
Scale Removal: It is highly effective in removing calcium and other types of scale from boilers, heat exchangers, and other industrial equipment.[2][4][5]
-
Industrial Cleaning: Used in cleaning products to soften water and enhance cleaning performance by sequestering metal ions.[1][4]
-
Polymerization: Acts as a stabilizer in polymerization processes.[5]
-
Agriculture: Utilized to provide micronutrients to plants in a more bioavailable form.[1][6]
Safety and Handling
While generally stable, this compound is considered a hazardous substance.[7] It can be harmful if inhaled, causing potential damage to the respiratory tract through prolonged or repeated exposure.[11] It may also cause eye irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[7] Store in a well-ventilated area in its original, unopened container and avoid contact with incompatible materials such as zinc, aluminum, copper, and carbon steel.[11]
Conclusion
This compound solution is a key chemical with well-defined physical and chemical properties. Its appearance as a clear, colorless to light straw-colored liquid and its physical state as an aqueous solution are fundamental to its application. Understanding its properties, handling requirements, and the methodologies for their verification is crucial for its safe and effective use in research and industrial settings.
References
- 1. EDTA diammonium powder Exporter | EDTA diammonium powder Exporting Company | EDTA diammonium powder International Distributor [multichemexports.com]
- 2. dow.com [dow.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EDTA DIAMMONIUM – LIQUID - AVA CHEMICALS [avachemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Ethylenediaminetetraacetic acid diammonium salt hydrate 100 g | Request for Quote [thermofisher.com]
- 9. This compound | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethylenediaminetetraacetic acid 97 304675-80-7 [sigmaaldrich.com]
- 11. irp.cdn-website.com [irp.cdn-website.com]
Methodological & Application
Application Notes and Protocols for Diammonium EDTA in DNA and RNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction to EDTA in Nucleic Acid Extraction
Ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in molecular biology, playing a critical role in the extraction and preservation of high-quality DNA and RNA. Its primary function is the sequestration of divalent cations, most notably magnesium ions (Mg²⁺), which are essential cofactors for nucleases (DNases and RNases) that degrade nucleic acids. By binding these metal ions, EDTA effectively inactivates these enzymes, thereby preserving the integrity of the extracted DNA and RNA. Furthermore, EDTA contributes to the destabilization of the cell membrane by chelating calcium ions (Ca²⁺), which are crucial for maintaining its structural integrity, thus aiding in cell lysis.[1][2]
While various salt forms of EDTA are commercially available, this document focuses on the application of diammonium EDTA ((NH₄)₂EDTA) in DNA and RNA extraction protocols.
This compound: Properties and Potential Advantages
This compound is a salt of ethylenediaminetetraacetic acid that is soluble in water.[3] Its function as a chelating agent is analogous to other EDTA salts. However, the presence of ammonium (B1175870) ions (NH₄⁺) in the lysis and extraction buffers may offer specific advantages in certain applications. Research has shown that ammonium ions can contribute to the stability of RNA tertiary structures.[4][5] In fact, ammonium sulfate (B86663) is a key component in some commercial RNA stabilization solutions.[6] This suggests that using this compound could potentially provide enhanced protection to RNA during the extraction process.
When preparing solutions, it is important to note that the dissolution of EDTA salts is pH-dependent, with solubility increasing at a more alkaline pH (typically around 8.0).[7][8][9]
Physicochemical Properties of Common EDTA Salts
For researchers considering the substitution of more common EDTA salts with this compound, the following table provides a comparison of their key physicochemical properties.
| Property | This compound | Disodium EDTA Dihydrate | Dipotassium EDTA Dihydrate |
| Molecular Formula | C₁₀H₁₄N₂O₈·2(NH₃) | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₄N₂K₂O₈·2H₂O |
| Molecular Weight | 326.3 g/mol | 372.24 g/mol | 404.45 g/mol |
| Solubility in Water | Soluble | Soluble | Highly Soluble |
| pH of 1% Solution | ~5.0 | ~4-6 | ~4-5 |
Experimental Protocols
The following are detailed protocols for DNA and RNA extraction that have been adapted to utilize this compound. It is recommended that researchers validate these protocols for their specific sample types and downstream applications.
Protocol 1: Genomic DNA Extraction from Mammalian Cells
This protocol is suitable for extracting genomic DNA from cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer:
-
10 mM Tris-HCl (pH 8.0)
-
100 mM this compound (pH 8.0)
-
0.5% (w/v) Sodium Dodecyl Sulfate (SDS)
-
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (B145695), ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, 1 mM this compound, pH 8.0)
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of Cell Lysis Buffer. Add 10 µL of Proteinase K solution and incubate at 55°C for 1-3 hours with gentle agitation.
-
RNase Treatment: Add 10 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.
-
Phase Separation: Carefully transfer the upper aqueous phase to a new tube.
-
Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. Centrifuge as in step 4 and transfer the aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a white DNA precipitate is visible.
-
DNA Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Washing: Carefully discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Air-dry the pellet and resuspend in an appropriate volume of TE Buffer.
Protocol 2: Total RNA Extraction from Plant Tissue
This protocol is an adaptation for extracting total RNA from plant tissues, which can be rich in nucleases and secondary metabolites.
Materials:
-
Liquid Nitrogen
-
RNA Extraction Buffer:
-
100 mM Tris-HCl (pH 8.0)
-
50 mM this compound (pH 8.0)
-
1.5 M NaCl
-
2% (w/v) CTAB (Cetyl Trimethylammonium Bromide)
-
2% (v/v) β-mercaptoethanol (add immediately before use)
-
-
Chloroform:Isoamyl Alcohol (24:1)
-
Lithium Chloride (LiCl), 8 M
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Procedure:
-
Sample Preparation: Grind 100-200 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a tube containing 1 mL of pre-warmed (65°C) RNA Extraction Buffer. Vortex vigorously.
-
Incubation: Incubate at 65°C for 15 minutes with occasional mixing.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 1/4 volume of 8 M LiCl. Mix and incubate at -20°C for at least 2 hours.
-
RNA Pelleting: Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Air-dry the RNA pellet and dissolve in an appropriate volume of nuclease-free water.
Visualizations
Mechanism of Nuclease Inhibition by EDTA
Caption: Mechanism of EDTA-mediated nuclease inhibition.
Generalized Nucleic Acid Extraction Workflow
Caption: Generalized workflow for DNA/RNA extraction.
Downstream Application Compatibility
The compatibility of nucleic acids extracted with this compound-containing buffers with downstream enzymatic reactions is a critical consideration. While EDTA itself can inhibit enzymes like DNA polymerase and ligase, standard purification and precipitation steps are generally effective at removing it.[7] The presence of residual ammonium ions, however, requires specific attention.
| Downstream Application | Potential Impact of Ammonium Ions | Mitigation Strategies |
| PCR/qPCR | Can inhibit some DNA polymerases at high concentrations. | Ensure thorough washing of the nucleic acid pellet. Standard ethanol precipitation is usually sufficient. |
| Sanger & Next-Generation Sequencing | Generally well-tolerated, as ammonium acetate is often used in DNA precipitation for sequencing.[10] | Standard purification protocols are typically adequate. |
| Restriction Enzyme Digestion | Some restriction enzymes can be inhibited by ammonium ions. | Perform a buffer exchange or an additional purification step if inhibition is suspected. |
| Ligation | T4 DNA Ligase can be inhibited by high concentrations of ammonium ions. | Use spin-column purification or a second precipitation step to remove residual salts. |
| Reverse Transcription | Generally compatible, but enzyme-specific tolerances may vary. | Consult the manufacturer's guidelines for the specific reverse transcriptase being used. |
Note: It is always advisable to perform a pilot experiment to confirm compatibility with a specific downstream application when using a modified extraction protocol.
Conclusion
This compound presents a viable alternative to more commonly used EDTA salts in DNA and RNA extraction protocols. Its fundamental chelating properties protect nucleic acids from degradation by inactivating nucleases. The presence of ammonium ions may offer the additional benefit of enhanced RNA stability. The provided protocols serve as a starting point for the integration of this compound into laboratory workflows. As with any new or modified protocol, optimization and validation are crucial to ensure optimal results for specific research needs.
References
- 1. brieflands.com [brieflands.com]
- 2. Why is EDTA used in lysis buffer? | AAT Bioquest [aatbio.com]
- 3. WO2017162518A1 - Stabilization of rna - Google Patents [patents.google.com]
- 4. Specific ammonium ion requirement for functional ribosomal RNA tertiary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of RNA tertiary structure by monovalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 8. youtube.com [youtube.com]
- 9. samnicholls.net [samnicholls.net]
- 10. genelink.com [genelink.com]
Application Notes and Protocols for DNase Inhibition using Diammonium EDTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyribonucleases (DNases) are enzymes that catalyze the degradation of DNA. In many molecular biology workflows, such as RNA extraction and reverse transcription, contaminating genomic DNA can interfere with downstream applications. Therefore, the effective inhibition of DNase activity is crucial for obtaining accurate and reliable results. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that effectively inhibits DNase activity. This document provides detailed application notes, protocols, and quantitative data on the optimal use of diammonium EDTA for DNase inhibition.
Mechanism of Action: How this compound Inhibits DNase
DNase I, a common DNase used in laboratories, requires divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), as cofactors for its enzymatic activity.[1] this compound is a strong chelating agent that binds these divalent cations with high affinity. By sequestering Mg²⁺ and Ca²⁺ ions from the reaction buffer, this compound renders them unavailable to the DNase enzyme. This removal of essential cofactors leads to the indirect but effective inhibition of DNase activity.[2]
References
Application Notes and Protocols: Preparation of 0.5 M Diammonium EDTA Stock Solution
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized in biological and chemical laboratories to sequester divalent and trivalent metal ions. Its ability to bind metal ions makes it an essential component in various applications, including the inhibition of metal-dependent enzymes like DNases and RNases, as a stabilizer in drug formulations, and in cell culture media. Diammonium EDTA ((NH₄)₂EDTA) serves as an alternative to the more common disodium (B8443419) EDTA, particularly in applications where the presence of sodium ions is undesirable.
This document provides a comprehensive protocol for the preparation, sterilization, and storage of a 0.5 M this compound stock solution for laboratory use.
Quantitative Data Summary
The preparation of the stock solution requires precise measurements of the solute and solvent. The table below summarizes the necessary quantitative data for preparing a 0.5 M solution, referencing the anhydrous form of this compound.
| Parameter | Value | Notes |
| Chemical Name | Diammonium ethylenediaminetetraacetate | |
| Molecular Formula | C₁₀H₂₂N₄O₈ | Anhydrous[1] |
| Molecular Weight (MW) | 326.30 g/mol | Anhydrous[1][2] |
| Target Molarity | 0.5 M | |
| Mass for 1 L | 163.15 g | Calculated as (0.5 mol/L) * (326.30 g/mol ) * (1 L) |
| Mass for 500 mL | 81.58 g | Calculated for 0.5 L |
| Mass for 100 mL | 16.32 g | Calculated for 0.1 L |
| Initial pH of Solution | ~4.4 - 5.0 | The powder will not fully dissolve until the pH is adjusted upwards.[2][3] |
| Final pH | 8.0 | Standard for most molecular biology applications. |
Note: Commercial this compound may be available as a hydrate. Always verify the molecular weight from the manufacturer's certificate of analysis and adjust the required mass accordingly.
Experimental Protocol
This protocol details the preparation of 1 liter of 0.5 M this compound, pH 8.0.
1. Materials and Equipment:
-
This compound powder (MW = 326.30 g/mol )
-
High-purity, nuclease-free water (e.g., Milli-Q or deionized)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution, concentrated or 5 M
-
2 L beaker
-
1 L graduated cylinder
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Weighing scale
-
Spatula and weigh boat
-
Autoclave or 0.22 µm sterile filter unit
-
Sterile storage bottles
2. Step-by-Step Methodology:
-
Measure Water: Pour 800 mL of high-purity water into a 2 L beaker. This initial reduced volume allows for the addition of a pH-adjusting solution.
-
Weigh this compound: Accurately weigh 163.15 g of this compound powder.
-
Add Powder to Water: Place the beaker on a magnetic stirrer with a stir bar. Slowly add the weighed this compound powder to the water while stirring. The solution will appear milky or cloudy, as the EDTA will not dissolve at its initial acidic pH.[2][3]
-
Adjust pH: While continuously stirring, slowly add ammonium hydroxide (NH₄OH) dropwise to the suspension. Monitor the pH of the solution using a calibrated pH meter.
-
Critical Step: Continue adding ammonium hydroxide until the powder completely dissolves and the pH reaches 8.0. The solution will become clear as the pH approaches this value. Be patient, as this step can take time.
-
Note: Using ammonium hydroxide instead of sodium hydroxide (NaOH) is recommended to avoid introducing sodium ions into the stock solution.
-
-
Final Volume Adjustment: Once the EDTA is fully dissolved and the pH is stable at 8.0, carefully remove the pH probe and stir bar. Transfer the solution to a 1 L graduated cylinder. Add high-purity water to bring the final volume to exactly 1 L.
-
Sterilization:
-
Autoclaving (Recommended): Transfer the solution into a suitable, autoclave-safe bottle with a loosened cap and autoclave for 20 minutes at 121°C and 15 psi.
-
Sterile Filtration: Alternatively, for applications sensitive to autoclaving, pass the solution through a 0.22 µm sterile filter unit into a sterile final container.
-
-
Storage: Store the sterilized 0.5 M this compound solution at room temperature.[4] It is stable for at least one year under these conditions.
Safety and Handling Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound powder and its solutions.[5][6]
-
Handle ammonium hydroxide in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use.[5][7] In case of eye or skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[5][8]
Visual Workflow Diagram
The following diagram illustrates the key steps in the preparation of the 0.5 M this compound stock solution.
Caption: Workflow for preparing 0.5 M this compound solution.
References
- 1. This compound | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 3. Diammonium Ethylenediaminetetraacetate Monohydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. toptipbio.com [toptipbio.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
The Role of Diammonium EDTA in Polymerase Chain Reaction (PCR) Buffer Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the role of diammonium ethylenediaminetetraacetic acid (EDTA) in the formulation of polymerase chain reaction (PCR) buffers. While EDTA is widely recognized for its chelating properties, which are crucial for protecting DNA from degradation, its presence in PCR can be inhibitory due to the sequestration of magnesium ions (Mg²⁺), an essential cofactor for Taq DNA polymerase. This application note elucidates the dual function of EDTA and the specific advantages conferred by the diammonium salt form. The inclusion of ammonium (B1175870) ions ((NH₄)₂SO₄) in PCR buffers has been shown to enhance reaction specificity and yield. This document provides comprehensive protocols for the preparation and use of PCR buffers containing diammonium EDTA, alongside quantitative data on the effects of EDTA on PCR performance.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent commonly used in molecular biology to sequester divalent cations.[1] Its primary function in DNA and RNA storage solutions is to inhibit the activity of nucleases, such as DNases, which require metal ions like magnesium (Mg²⁺) as cofactors for their enzymatic activity.[2][3] By binding these ions, EDTA protects the integrity of nucleic acids in storage.
However, in the context of PCR, the presence of EDTA can be problematic. Taq DNA polymerase, the thermostable enzyme central to PCR, is a magnesium-dependent enzyme.[4] EDTA's chelation of Mg²⁺ ions can lead to reduced polymerase activity and, at sufficient concentrations, complete inhibition of the PCR reaction.[4][5]
Recent research has also indicated that EDTA can directly bind to Taq DNA polymerase, independent of its chelating effect, further contributing to its inhibitory properties.[3][6] Despite these challenges, the inclusion of a controlled, low concentration of EDTA in a PCR buffer can be advantageous. It can help to chelate heavy metal contaminants that might inhibit the polymerase, without significantly impacting the availability of Mg²⁺ for the enzyme.[2]
The use of This compound introduces an additional layer of optimization to PCR buffer formulation. The ammonium ions (NH₄⁺) from diammonium sulfate (B86663) are known to enhance PCR specificity.[7] They are thought to destabilize weak hydrogen bonds between mismatched primer-template pairs, thereby reducing non-specific amplification and improving the overall fidelity of the reaction.[7]
Application Notes
The Dual Role of the EDTA Anion
The EDTA component of this compound serves two primary, concentration-dependent functions in a PCR buffer:
-
Inhibition of DNases: At low concentrations, EDTA effectively chelates divalent cations that are essential for the activity of any contaminating DNases in the reaction mixture, thus protecting the template DNA from degradation.
-
Chelation of Inhibitory Metal Ions: Many biological samples can contain trace amounts of heavy metal ions that can inhibit Taq polymerase. A low concentration of EDTA can sequester these inhibitory ions.
The critical consideration is the final concentration of EDTA in the PCR reaction. High concentrations will inhibit the reaction by depleting the necessary Mg²⁺ cofactor for Taq polymerase.
The Enhancing Role of the Diammonium Cation
The ammonium cation (NH₄⁺) in this compound offers specific advantages for PCR performance:
-
Increased Specificity: Ammonium ions reduce the non-specific binding of primers to the DNA template. This is particularly beneficial when using primers with a tendency for secondary structure formation or non-specific annealing.
-
Improved Yield: By enhancing the specificity of primer annealing, ammonium ions can lead to a higher yield of the desired PCR product.
-
Reduced Need for Optimization: The presence of ammonium ions can make the PCR reaction more robust and less sensitive to variations in annealing temperature and Mg²⁺ concentration.[8]
Quantitative Data on EDTA Inhibition
The inhibitory effect of EDTA on PCR is directly related to its concentration. The following table summarizes the general impact of different final concentrations of EDTA on PCR performance. It is important to note that these values are for the EDTA anion and are generally applicable regardless of the salt form.
| Final EDTA Concentration (mM) | Effect on Standard PCR | Effect on qPCR |
| < 0.1 | Generally well-tolerated, may help chelate contaminants. | Minimal to no effect on Cq values. |
| 0.1 - 0.5 | May begin to show some inhibition, observable as reduced product yield. | Potential for a slight increase in Cq values. |
| 0.5 - 1.0 | Significant inhibition of the PCR reaction is likely.[9] | A marked increase in Cq values, leading to potential quantification errors. |
| > 1.0 | Complete inhibition of the PCR reaction is expected.[4] | No amplification detected. |
Experimental Protocols
Protocol 1: Preparation of a 10x PCR Buffer with this compound
This protocol describes the preparation of a 10x PCR buffer containing this compound and ammonium sulfate.
Materials:
-
Tris base
-
Ammonium sulfate ((NH₄)₂SO₄)
-
This compound
-
Tween® 20
-
Magnesium chloride (MgCl₂) (optional, can be added separately)
-
Nuclease-free water
-
Hydrochloric acid (HCl) for pH adjustment
10x Buffer Composition (with MgCl₂):
-
670 mM Tris-HCl (pH 8.8 at 25°C)
-
160 mM (NH₄)₂SO₄
-
1 mM this compound
-
0.1% (v/v) Tween® 20
-
25 mM MgCl₂
Procedure:
-
To prepare 10 mL of 10x PCR buffer, combine the following in a nuclease-free container:
-
8.12 g Tris base
-
2.11 g Ammonium sulfate
-
32.6 mg this compound
-
100 µL of 10% Tween® 20 solution
-
2.5 mL of 1 M MgCl₂ solution (if including MgCl₂)
-
-
Add nuclease-free water to a final volume of approximately 9 mL.
-
Adjust the pH to 8.8 at 25°C using concentrated HCl.
-
Bring the final volume to 10 mL with nuclease-free water.
-
Sterilize by autoclaving or by filtration through a 0.22 µm filter.
-
Store in aliquots at -20°C.
Protocol 2: Standard PCR Setup Using 10x this compound Buffer
This protocol provides a standard setup for a 25 µL PCR reaction.
Materials:
-
10x PCR Buffer with this compound (prepared as in Protocol 1)
-
dNTP mix (10 mM each)
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
Taq DNA Polymerase (5 U/µL)
-
Template DNA
-
Nuclease-free water
Procedure:
-
Assemble the following reaction components on ice in a sterile, thin-walled PCR tube:
| Component | Volume for 25 µL Reaction | Final Concentration |
| 10x PCR Buffer with this compound | 2.5 µL | 1x |
| dNTP mix (10 mM each) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | 1-5 µL | Variable |
| Taq DNA Polymerase (5 U/µL) | 0.125 µL | 0.625 units |
| Nuclease-free water | to 25 µL | - |
-
Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.
-
If the thermocycler does not have a heated lid, overlay the reaction with mineral oil.
-
Transfer the PCR tube to a thermocycler and begin the cycling program.
Thermocycling Conditions (General):
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Mandatory Visualizations
Caption: Experimental workflow for PCR using a this compound-based buffer.
Caption: Molecular interactions of this compound in a PCR reaction.
Conclusion
The use of this compound in PCR buffer formulation offers a nuanced approach to reaction optimization. The EDTA component, when used at a low, carefully controlled concentration, can protect the DNA template from degradation and chelate inhibitory heavy metal ions. The diammonium component enhances the specificity of primer annealing, leading to more robust and efficient PCR amplification. The provided protocols offer a starting point for the formulation and use of such a buffer system, which can be particularly advantageous for challenging PCR applications. As with any PCR component, empirical optimization of the final concentrations of this compound and MgCl₂ is recommended for achieving the best possible results for a specific primer-template system.
References
- 1. molequle-on.com [molequle-on.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genaxxon.com [genaxxon.com]
- 8. 10x Ammonium Buffer | Ampliqon [ampliqon.com]
- 9. neb.com [neb.com]
Application of Diammonium EDTA in Specific Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a widely utilized chelating agent in cell culture, primarily known for its ability to sequester divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺)[1]. This property is crucial for various applications, including the detachment of adherent cells, prevention of cell aggregation, and inhibition of metalloproteinases[1][2]. While disodium (B8443419) EDTA is the most commonly referenced salt in cell culture protocols, other salts, including diammonium EDTA, are also employed. This compound ((NH₄)₂EDTA) offers specific properties that may be advantageous in certain cell culture systems, such as those requiring the absence of sodium ions.
This document provides detailed application notes and protocols for the use of this compound in specific cell culture media, with a focus on Chinese Hamster Ovary (CHO) and hybridoma cell lines.
Mechanism of Action
The primary function of EDTA in cell culture is the chelation of divalent cations, which are essential cofactors for cell adhesion molecules (CAMs) like cadherins and integrins. Cadherins mediate cell-to-cell adhesion, while integrins are responsible for cell-to-extracellular matrix (ECM) attachment. Both require Ca²⁺ and Mg²⁺ to maintain their proper conformation and function[1]. By binding these ions, EDTA disrupts these interactions, leading to the detachment of cells from surfaces and from each other[1]. This mechanism is fundamental for routine cell passaging.
Beyond cell detachment, EDTA's chelation activity is also utilized to inhibit metalloproteinases in cell culture supernatants, which can degrade secreted recombinant proteins. An effective concentration for this purpose is typically around 1 mM[2].
Applications in Specific Cell Culture Media
While specific public-domain protocols detailing the use of this compound in commercial media formulations are scarce, its application can be inferred from its chemical properties and the requirements of certain cell lines. The primary advantage of using this compound over disodium EDTA is the avoidance of introducing sodium ions into the culture medium. This can be particularly relevant in specialized or custom media formulations where precise ionic balance is critical.
Chinese Hamster Ovary (CHO) Cell Culture
CHO cells are a cornerstone of the biopharmaceutical industry for the production of recombinant proteins. While standard protocols often use trypsin-EDTA solutions for subculturing, the specific salt of EDTA is not always detailed. In fed-batch cultures, where media composition is meticulously controlled to maximize protein yield and quality, the choice of salts can be significant[3][4][5]. The use of this compound could be beneficial in scenarios where sodium accumulation is a concern.
Hybridoma Cell Culture
Hybridoma technology is essential for the production of monoclonal antibodies. Many hybridoma cell lines are grown in suspension culture, but initial stages may involve adherent cells. Serum-free media formulations are often preferred to simplify downstream antibody purification[6][7][8][9][10]. In such defined media, the precise control of all components is crucial. This compound can be used as a chelating agent in these formulations without introducing sodium.
Data Presentation
Recommended Working Concentrations of EDTA in Cell Culture
| Application | Cell Type | EDTA Concentration (General) | Notes |
| Cell Detachment (Adherent Cells) | Various | 0.5 mM - 2.0 mM in PBS | Optimal concentration is cell-type dependent and should be determined empirically. |
| Prevention of Cell Aggregation | Suspension Cells | 0.1 mM - 0.5 mM | Can be included in the culture medium. |
| Inhibition of Metalloproteinases | Protein Production Cultures | 1 mM - 10 mM | Added to collected supernatant. |
| Bioprinting | 4T07 cells | 0.53 mM | Prevents nozzle failure and mildly decreases cell aggregation.[11] |
Comparative Cytotoxicity of EDTA
Studies have shown that the cytotoxic effects of EDTA are concentration and cell-type dependent. It is crucial to determine the optimal, non-toxic concentration for each specific cell line.
| Cell Line | EDTA Concentration | Effect on Viability | Reference |
| Chinese hamster fibroblasts (V79) | 0.05% to 1.0% | Significant dose-dependent decrease in cell viability. | [12] |
| Various Cancer Cell Lines | >300 µM (after 72h) | Significant suppression of cell viability. | |
| L929 cells | ≥ 20 µM | Decreased viability. | [13] |
| TF-1 cells | ≥ 40 µM | Decreased viability. | [13] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 8.0)
Materials:
-
This compound salt (FW: 326.3 g/mol )
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or another suitable base for pH adjustment
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
To prepare 1 L of 0.5 M this compound solution, add 163.15 g of this compound to 800 mL of deionized water.
-
Stir vigorously on a magnetic stirrer. The this compound salt will not fully dissolve until the pH is adjusted.
-
Slowly add ammonium hydroxide while monitoring the pH. Adjust the pH to 8.0. The solution will become clear as the EDTA dissolves.
-
Once completely dissolved, transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at room temperature or 4°C in a sterile container.
Protocol 2: Detachment of Adherent CHO Cells using this compound
Materials:
-
Confluent culture of adherent CHO cells
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
0.05% Trypsin-EDTA solution (prepared with this compound) or a 2-5 mM this compound solution in PBS
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Sterile culture flasks or plates
-
Sterile pipettes
Procedure:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum.
-
Aspirate the PBS.
-
Add a sufficient volume of pre-warmed (37°C) 0.05% Trypsin-EDTA (diammonium) solution or 2-5 mM this compound solution to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes. Monitor the cells under a microscope until they appear rounded and detached.
-
Once detached, add 4-5 volumes of complete culture medium to neutralize the trypsin (if used) and inactivate the EDTA.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Determine the cell concentration and seed new culture vessels at the desired density.
-
Incubate the new cultures in a humidified incubator at 37°C with 5% CO₂.
Signaling Pathways and Logical Relationships
Disruption of Cell Adhesion by EDTA
EDTA's primary effect on signaling is the physical disruption of adhesion molecule function by chelating essential divalent cations. This prevents the downstream signaling cascades that are normally initiated by cell-cell and cell-matrix interactions.
Caption: Mechanism of EDTA-mediated disruption of cell adhesion.
Experimental Workflow for Cell Detachment
The following diagram illustrates a typical workflow for using this compound to detach adherent cells for subculturing.
Caption: Workflow for subculturing adherent cells with this compound.
Impact of Extracellular Calcium Chelation on Lymphocyte Signaling
Chelation of extracellular calcium can affect intracellular calcium levels and signaling pathways in non-adherent cells like lymphocytes. This can lead to changes in membrane permeability and ion transport[14].
Caption: Effect of EDTA on lymphocyte ion transport via calcium chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. mdpi.com [mdpi.com]
- 5. Selection of chemically defined media for CHO cell fed-batch culture processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum-free media in hybridoma culture and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Commercial serum-free media: hybridoma growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum-Free | Protein-Free Media for Hybridoma Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 11. EDTA enhances high-throughput two-dimensional bioprinting by inhibiting salt scaling and cell aggregation at the nozzle surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of calcium chelation on lymphocyte monovalent cation permeability, transport and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diammonium EDTA as a Decalcifying Agent in Histology
Introduction
Decalcification is a critical process in histology for the preparation of bone and other calcified tissues for microscopic examination. The removal of calcium salts allows for routine paraffin (B1166041) embedding and sectioning. Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that is widely used for decalcification. It acts by binding to calcium ions, forming a stable, soluble complex, thereby removing calcium from tissues.[1] This method is known for its gentle action, which results in excellent preservation of tissue morphology, cellular details, enzymes, and nucleic acids, making it particularly suitable for immunohistochemistry (IHC), in situ hybridization (ISH), and other molecular pathology techniques.[2][3] Diammonium EDTA, specifically, is often used to prepare a neutral EDTA solution. While slower than acid-based decalcifiers, EDTA's superior preservation of tissue integrity makes it the agent of choice for many research applications.[4][5][6]
Mechanism of Action
EDTA is a chelating agent that captures calcium ions from the surface of the hydroxyapatite (B223615) crystals in the bone matrix. This process gradually reduces the size of the crystals until they are completely dissolved. The reaction is pH-dependent, with neutral or slightly alkaline pH (7.0-7.4) being optimal for preserving tissue structures while still allowing for effective chelation. The basic chemical reaction can be represented as:
Ca²⁺ + EDTA⁴⁻ → [Ca-EDTA]²⁻
This reaction forms a stable, soluble calcium-EDTA complex, which is then removed from the tissue.[1]
Experimental Protocols
1. Preparation of 14% this compound Decalcifying Solution (pH 7.2-7.4)
This protocol describes the preparation of a commonly used EDTA decalcifying solution.
-
Materials:
-
EDTA, free acid: 140 g
-
Distilled water: 700 mL
-
Ammonium (B1175870) hydroxide (B78521) (concentrated): Approximately 90 mL
-
Stir plate and magnetic stir bar
-
1 L graduated cylinder
-
pH meter
-
-
Procedure:
-
Place 700 mL of distilled water in a 1 L beaker with a magnetic stir bar.
-
Place the beaker on a stir plate in a fume hood.
-
Slowly add 140 g of free acid EDTA to the water while stirring. The solution will be cloudy.
-
Carefully add concentrated ammonium hydroxide in 30 mL increments until the solution clears. This will require approximately 90 mL in total.[7]
-
Continue stirring until the EDTA is completely dissolved.
-
Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the volume to nearly 1 L.
-
Calibrate a pH meter and measure the pH of the solution.
-
Adjust the pH to 7.2-7.4 by adding ammonium hydroxide dropwise.
-
Bring the final volume to 1 L with distilled water.
-
Store the solution at room temperature.
-
2. Decalcification Procedure
This protocol outlines the steps for decalcifying bone specimens.
-
Materials:
-
Fixed bone specimen
-
14% this compound decalcifying solution
-
Specimen container of appropriate size
-
Rocker or shaker (optional but recommended)
-
-
Procedure:
-
Fixation: Ensure the bone specimen is thoroughly fixed in 10% neutral buffered formalin (NBF) or another suitable fixative prior to decalcification.[8] Fixation time will depend on the size of the tissue.
-
Trimming: Trim the specimen to the desired size. Thinner specimens will decalcify more rapidly. For example, a thickness of 2-3 mm is recommended.[8]
-
Washing: Rinse the fixed specimen in running tap water for at least 5 minutes to remove excess fixative.[8]
-
Immersion: Place the specimen in a container with a sufficient volume of the 14% this compound solution. The volume of decalcifying solution should be at least 15-20 times the volume of the tissue.[7][9]
-
Agitation: Place the container on a rocker or shaker to ensure gentle agitation. This will facilitate the exchange of calcium ions and fresh EDTA.[10]
-
Solution Changes: Change the EDTA solution daily or at least five times a week (Monday-Friday).[7] This is crucial to maintain the concentration gradient and prevent the solution from becoming saturated with calcium ions.
-
Monitoring: Monitor the decalcification progress regularly using an appropriate endpoint determination method (see below).
-
3. Endpoint Determination
Determining the precise endpoint of decalcification is critical to prevent under-decalcification (which leads to difficulties in sectioning) or over-decalcification (which can damage tissue).
-
Methods:
-
Radiographic Method (X-ray): This is the most reliable method. The disappearance of radiopacity in the specimen indicates complete decalcification.[10][11]
-
Chemical Method (Ammonium Oxalate Test): This test detects the presence of calcium in the used decalcifying solution.[11][12]
-
Collect 5 mL of the used EDTA solution.
-
Add 1.0 mL of citrate-phosphate buffer (pH 3.2-3.6).[11]
-
Add 2.5 mL of a saturated aqueous solution of ammonium oxalate.[11]
-
Mix and let the solution stand for 20-30 minutes.
-
The formation of a white precipitate (calcium oxalate) indicates that calcium is still being removed from the specimen, and decalcification is incomplete.[11]
-
A clear solution after 20 minutes indicates the absence of detectable calcium, suggesting that the decalcification is complete.[11] The tissue should then be placed in fresh EDTA solution for one final change before proceeding.
-
-
Physical Method: This involves gently probing or bending the specimen to assess its flexibility. However, this method is less precise and can cause physical damage to the tissue.[11]
-
4. Post-Decalcification Processing
-
Procedure:
-
Once decalcification is complete, rinse the specimen thoroughly in running tap water for 30 minutes to 4 hours, depending on the size, to remove any residual EDTA.[13]
-
For paraffin embedding, dehydrate the tissue through a graded series of alcohols (e.g., 30%, 50%, 70% ethanol (B145695) for at least 30 minutes each) before routine tissue processing.[7]
-
For frozen sections, blot the tissue dry and embed in optimal cutting temperature (OCT) compound.[7]
-
Data Presentation
Table 1: Factors Influencing EDTA Decalcification Rate
| Factor | Condition | Effect on Decalcification Rate | Notes |
| Temperature | Increased temperature (e.g., 37°C) | Accelerates decalcification[1][8] | May increase the risk of tissue damage. Room temperature is generally recommended for optimal preservation.[1] |
| Decreased temperature (e.g., 4°C) | Slows decalcification[1] | May provide the best preservation for sensitive antigens. | |
| Agitation | Gentle rocking or stirring | Increases rate | Facilitates the diffusion of ions and prevents saturation of the solution around the tissue.[10] |
| Solution Volume | High solution to tissue ratio (15:1 to 20:1) | Optimizes rate | Ensures a sufficient supply of fresh EDTA to chelate calcium.[7][9] |
| Solution Changes | Daily changes | Maintains optimal rate | Prevents the solution from becoming saturated with calcium, which would slow down the process.[7] |
| Specimen Size | Thinner specimens (2-3 mm) | Faster decalcification[8] | Allows for more efficient penetration of the decalcifying agent. |
Table 2: Example Decalcification Times with EDTA
| Tissue Type | Species | EDTA Concentration & Temp. | Estimated Time |
| Adult long bones, vertebrae | Mouse | 14% EDTA, Room Temp. | 10-14 days[7] |
| Calvaria | Mouse | 14% EDTA, Room Temp. | 2-4 days[7] |
| Mandible (anterior) | Rat | 10% EDTA, Room Temp. | 220 hours[1] |
| Mandible (posterior) | Rat | 10% EDTA, Room Temp. | 191 hours[1] |
| Mandible (anterior) | Rat | 10% EDTA, 37°C | 102 hours[1] |
| Mandible (posterior) | Rat | 10% EDTA, 37°C | 73 hours[1] |
| Bone resections/cores (2-3 mm) | Human | 10% EDTA, 37-45°C with agitation | 8-24 hours[8] |
Mandatory Visualization
Caption: Experimental workflow for decalcification using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of a combined method of decalcification compared to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proposal of an Appropriate Decalcification Method of Bone Marrow Biopsy Specimens in the Era of Expanding Genetic Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. milestonemedsrl.com [milestonemedsrl.com]
- 9. media.dent.umich.edu [media.dent.umich.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Testing for completeness of decalcification - IHC WORLD [ihcworld.com]
- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols for Using Diammonium EDTA to Prevent Metal Ion Precipitation in Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium EDTA (Ethylenediaminetetraacetic acid) is a powerful chelating agent used to prevent the precipitation of metal ions in buffer solutions. Its ability to form stable, soluble complexes with a wide range of divalent and trivalent metal ions makes it an invaluable tool in various research, pharmaceutical, and industrial applications. In biological and chemical systems, uncontrolled metal ions can lead to the formation of insoluble salts, catalyze unwanted reactions, and interfere with enzymatic activity. This compound effectively sequesters these ions, maintaining their solubility and preventing their interference in experimental assays, drug formulations, and manufacturing processes.
This document provides detailed application notes and protocols for the effective use of this compound in preventing metal ion precipitation in various buffer systems.
Mechanism of Action: Metal Ion Chelation
EDTA is a hexadentate ligand, meaning it has six points of attachment (four carboxylate groups and two nitrogen atoms) to a single metal ion. This multi-point binding results in the formation of a highly stable, cage-like structure around the metal ion, a phenomenon known as the chelate effect. This stable complex is water-soluble, thus preventing the metal ion from participating in precipitation reactions. The effectiveness of chelation is highly dependent on the pH of the solution, as the carboxyl groups of EDTA must be deprotonated to bind the metal ion effectively. Generally, the chelating ability of EDTA increases with higher pH.
Caption: Mechanism of metal ion chelation by this compound.
Physicochemical Properties of Common EDTA Salts
The choice of EDTA salt can be critical depending on the specific application, primarily due to differences in pH and solubility.
| Property | This compound | Disodium EDTA | Tetrasodium EDTA |
| Molecular Formula | C₁₀H₁₈N₄O₈ | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈ |
| Molecular Weight | 326.3 g/mol | 372.24 g/mol | 380.17 g/mol |
| pH (1% solution) | ~5.0 | ~4.0 - 6.0 | ~10.0 - 11.5 |
| Solubility in Water | High | Moderate | High |
| Key Advantage | Useful where sodium ions are undesirable. | Most common form in molecular biology labs. | Highly soluble, effective at alkaline pH. |
Quantitative Data: Stability Constants of Metal-EDTA Complexes
The stability of the metal-EDTA complex is quantified by the formation constant (K_f) or its logarithm (log K_f). A higher log K_f value indicates a more stable complex. The stability is pH-dependent, with stability generally increasing at higher pH.
| Metal Ion | Log K_f Value |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Mn²⁺ | 13.89 |
| Fe²⁺ | 14.30 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.78 |
| Zn²⁺ | 16.5 |
| Ni²⁺ | 18.4 |
| Co²⁺ | 16.45 |
| Al³⁺ | 16.4 |
Note: These values are generally reported for reactions at 25°C and an ionic strength of 0.1 M.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 8.0)
This protocol outlines the preparation of a standard stock solution of this compound that can be used in various buffers.
Materials:
-
This compound (FW: 326.3 g/mol )
-
Deionized or distilled water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 5 M) or another suitable base like NaOH.
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
-
0.22 µm filter for sterilization (optional)
Procedure:
-
Weighing: Weigh out 163.15 g of this compound.
-
Dissolving: Add the this compound to 800 mL of deionized water in a beaker with a magnetic stir bar.
-
pH Adjustment: Begin stirring the solution. The this compound will not fully dissolve until the pH is raised. Slowly add ammonium hydroxide solution while monitoring the pH. Continue adding the base until the pH of the solution reaches 8.0. The solid will dissolve as the pH approaches this value.
-
Final Volume Adjustment: Once the this compound is completely dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilization (Optional): If required for your application, sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Storage: Store the 0.5 M this compound stock solution at room temperature.
Caption: Workflow for preparing 0.5 M this compound stock solution.
Protocol 2: Preventing Calcium Phosphate (B84403) Precipitation in a Phosphate Buffer
This protocol demonstrates how to use this compound to prevent the precipitation of calcium phosphate in a buffer, a common issue in cell culture media and other biological buffers.
Materials:
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Calcium chloride (CaCl₂) solution
-
0.5 M this compound stock solution (from Protocol 1)
-
Deionized water
-
pH meter
Procedure:
-
Buffer Preparation: Prepare the phosphate buffer at the desired concentration and pH. For this example, we will prepare a 100 mM sodium phosphate buffer at pH 7.4.
-
Addition of this compound: To a final volume of 100 mL of the phosphate buffer, add the desired concentration of this compound. A typical starting concentration is 1-5 mM. For a 1 mM final concentration, add 0.2 mL of the 0.5 M this compound stock solution.
-
Addition of Calcium: Slowly add the calcium chloride solution to the buffer while stirring to achieve the desired final calcium concentration. For example, add a CaCl₂ solution to reach a final concentration of 2 mM.
-
Control Preparation: Prepare a control buffer without this compound by adding the same amount of calcium chloride to the phosphate buffer.
-
Observation: Observe both solutions for the formation of a precipitate (calcium phosphate will appear as a white precipitate). The solution containing this compound should remain clear, while the control solution may become turbid or show visible precipitation over time.
Expected Outcome:
| Buffer Composition | Observation |
| 100 mM Phosphate Buffer + 2 mM CaCl₂ | Precipitate forms (turbid) |
| 100 mM Phosphate Buffer + 1 mM this compound + 2 mM CaCl₂ | No precipitate (clear) |
Protocol 3: Inhibition of Metalloprotease Activity in Cell Culture Supernatant
This protocol describes the use of this compound to chelate metal ions that are essential cofactors for metalloproteases, thereby preventing the degradation of proteins of interest in cell culture supernatants.
Materials:
-
Cell culture supernatant containing proteins of interest
-
0.5 M this compound stock solution (from Protocol 1)
-
Sterile microcentrifuge tubes
Procedure:
-
Harvest Supernatant: Collect the cell culture supernatant by centrifugation to remove cells and debris.
-
Add this compound: Add the 0.5 M this compound stock solution to the supernatant to achieve a final concentration of 1-5 mM. For a 1 mM final concentration, add 2 µL of the 0.5 M stock solution to 1 mL of supernatant.
-
Incubation: Gently mix and incubate the sample as required for your downstream application. The this compound will chelate divalent cations like Zn²⁺ and Ca²⁺, which are often required for metalloprotease activity.
-
Downstream Analysis: The treated supernatant can now be used for downstream applications such as protein purification, Western blotting, or other assays with reduced risk of proteolytic degradation.
Caption: Workflow for inhibiting metalloproteases in cell culture supernatant.
Applications in Research and Drug Development
-
Stabilization of Biological Molecules: Prevents the degradation of DNA, RNA, and proteins by chelating metal ion cofactors of nucleases and proteases.
-
Enzyme Assays: Used to control the concentration of free metal ions, which can be crucial for studying the activity of metal-dependent enzymes.
-
Cell Culture: Added to cell culture media to prevent the precipitation of salts and to detach adherent cells.
-
Drug Formulation: Included in pharmaceutical formulations as a stabilizer to prevent the metal-catalyzed degradation of active pharmaceutical ingredients (APIs).[1]
-
Anticoagulant: Used in blood collection tubes to chelate calcium ions, thereby preventing the coagulation cascade.
Conclusion
This compound is a versatile and effective chelating agent for preventing metal ion precipitation in a wide variety of buffer systems. By understanding its mechanism of action and following the appropriate protocols, researchers, scientists, and drug development professionals can ensure the stability and integrity of their solutions and biological samples. The choice of this compound is particularly advantageous in applications where the presence of sodium ions is undesirable. Proper preparation and application of this compound will lead to more reliable and reproducible experimental results.
References
Application Notes and Protocols: Diammonium EDTA for Modulating Enzyme Activity in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium ethylenediaminetetraacetic acid (EDTA) is a robust chelating agent widely employed in biochemical assays to modulate the activity of various enzymes. Its primary mechanism of action involves the sequestration of divalent and trivalent metal ions, which are essential cofactors for a broad range of enzymes, particularly metalloenzymes. This property makes diammonium EDTA an invaluable tool for inhibiting enzymatic activity to prevent sample degradation, to study enzyme mechanisms, and as a control in drug discovery screening assays. These application notes provide detailed protocols and quantitative data on the use of this compound to modulate the activity of key enzymes.
Mechanism of Action
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable complex.[1] By binding to metal ions such as Mg²⁺, Ca²⁺, Mn²⁺, and Zn²⁺, EDTA effectively removes them from the enzyme's active site or prevents them from binding in the first place.[1] This sequestration of essential metal cofactors leads to a decrease or complete inhibition of enzyme activity.[1] For many metalloenzymes, this inhibition is reversible upon the addition of an excess of the required metal ion.[1] However, in some cases, prolonged incubation with EDTA can lead to irreversible inactivation.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of reversible inhibition, irreversible inhibition, and activation of alkaline phosphatase by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Diammonium EDTA in Electrophoresis Running Buffers for Enhanced Nucleic Acid Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarose (B213101) gel electrophoresis is a fundamental technique for the separation, identification, and purification of nucleic acids.[1] A critical component of the electrophoresis running buffer is a chelating agent, most commonly a salt of ethylenediaminetetraacetic acid (EDTA).[2] The primary role of EDTA is to protect nucleic acids from degradation by chelating divalent metal cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺).[3] These cations are essential cofactors for nucleases, enzymes that can degrade DNA and RNA.[3] By sequestering these ions, EDTA effectively inhibits nuclease activity, thereby preserving the integrity of the nucleic acid samples during electrophoresis.[4][5]
Traditionally, disodium (B8443419) EDTA is the most common form used in the preparation of running buffers such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). However, for certain downstream applications, the presence of sodium ions may be undesirable. This application note explores the use of diammonium EDTA as a viable alternative in electrophoresis running buffers, providing a theoretical framework and a proposed protocol for its implementation. The use of this compound offers the potential for a sodium-free buffer system, which could be advantageous for sensitive downstream applications.
Physicochemical Properties of Common EDTA Salts
The selection of an appropriate EDTA salt can be critical depending on the experimental requirements. The table below summarizes the key physicochemical properties of this compound and disodium EDTA.
| Property | This compound | Disodium EDTA Dihydrate |
| Molecular Formula | C₁₀H₂₂N₄O₈ | C₁₀H₁₄N₂Na₂O₈·2H₂O |
| Molecular Weight | 326.30 g/mol [6] | 372.24 g/mol |
| Solubility in Water | 686 g/L at 20°C | Soluble, dissolution is pH-dependent[7] |
| pH of 1% Solution | Not readily available | ~4.0 - 6.0 |
Proposed Mechanism of Nuclease Inhibition by this compound
The mechanism of nuclease inhibition by this compound is analogous to that of other EDTA salts. It involves the chelation of divalent metal ions that are crucial for the catalytic activity of nucleases.
References
- 1. Gel electrophoresis of nucleic acids - Wikipedia [en.wikipedia.org]
- 2. What does EDTA do in agarose gel electrophoresis? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prokaryotes - EDTA in DNA extraction - Biology Stack Exchange [biology.stackexchange.com]
- 6. This compound | C10H22N4O8 | CID 13847684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Heavy Metal Removal from Biological Samples Using Diammonium EDTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized for its ability to form stable, water-soluble complexes with a variety of metal ions.[][2] This property makes it an invaluable tool in both clinical and laboratory settings for the removal of heavy metals from biological matrices. In clinical applications, EDTA chelation therapy is a standard treatment for heavy metal poisoning, aiding in the excretion of toxic metals from the body.[3] In a laboratory context, EDTA is crucial for preparing biological samples for sensitive analytical techniques by sequestering metal ions that could interfere with assays.[][4]
These application notes provide detailed protocols for two primary uses of diammonium EDTA in the context of heavy metal removal from biological samples: a clinical chelation protocol for in vivo metal removal and a laboratory protocol for the preparation of biological samples for heavy metal analysis.
Application 1: Clinical Chelation Therapy for Heavy Metal Detoxification
Chelation therapy with EDTA is employed to bind to toxic heavy metals in the bloodstream, forming a complex that is then excreted through the kidneys.[3][5] This process effectively reduces the body's burden of toxic metals such as lead, cadmium, and aluminum.[6]
Experimental Protocol: Intravenous EDTA Chelation
This protocol is intended for informational purposes and should only be administered by qualified medical professionals.
Objective: To reduce the systemic burden of toxic heavy metals in a patient.
Materials:
-
Sterile solution of Calcium Disodium EDTA (CaNa2EDTA)
-
Physiological saline solution (0.9% NaCl)
-
Intravenous (IV) infusion set
-
Sterile needles and catheters
-
Blood and urine collection kits
Procedure:
-
Pre-treatment Assessment: Collect baseline blood and urine samples to determine the initial heavy metal load.[5] Analysis is typically performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8]
-
Preparation of Infusion Solution: A typical dose involves diluting 2 grams of CaNa2EDTA in 500 mL of physiological saline.[7] The exact dosage may vary based on the patient's weight and the severity of metal toxicity.[9]
-
Intravenous Administration: The EDTA solution is administered via a slow intravenous infusion over approximately 2 hours.[7]
-
Post-treatment Urine Collection: Urine is collected for 12 to 24 hours following the infusion to measure the excretion of heavy metals.[5][7]
-
Analysis: The collected urine samples are analyzed for heavy metal content using ICP-MS to assess the effectiveness of the chelation.[8]
-
Repeat Treatments: Weekly chelation sessions may be recommended, with the duration of the therapy determined by follow-up testing of toxic metal levels.[8]
Quantitative Data: Efficacy of EDTA Chelation
The following table summarizes the observed increase in urinary excretion of various metals following a single intravenous administration of EDTA, demonstrating its effectiveness in removing these metals from the body.
| Metal | Form of EDTA | Pre-Treatment Urine Level (µ g/24h ) | Post-Treatment Urine Level (µ g/24h ) | Fold Increase |
| Lead (Pb) | Na-EDTA (3g) | 15.2 ± 1.5 | 41.3 ± 4.1 | ~2.7 |
| Lead (Pb) | Ca-EDTA (3g) | 15.2 ± 1.5 | 42.6 ± 4.3 | ~2.8 |
| Aluminum (Al) | Na-EDTA (3g) | 29.8 ± 3.0 | 68.5 ± 6.9 | ~2.3 |
| Aluminum (Al) | Ca-EDTA (3g) | 29.8 ± 3.0 | 80.5 ± 8.1 | ~2.7 |
| Cadmium (Cd) | Na-EDTA (3g) | 1.1 ± 0.1 | 2.5 ± 0.3 | ~2.3 |
| Cadmium (Cd) | Ca-EDTA (3g) | 1.1 ± 0.1 | 2.4 ± 0.2 | ~2.2 |
Data adapted from a study on patients undergoing chelation therapy. The values represent the mean ± standard deviation.
Visualizing the Chelation Therapy Workflow
Caption: Workflow of EDTA Chelation Therapy.
Application 2: Laboratory Preparation of Biological Samples for Heavy Metal Analysis
In a laboratory setting, EDTA is used to chelate interfering metal ions in biological samples like blood and urine before analysis. This ensures that the analytical instruments can accurately quantify the target heavy metals without interference.[4][10]
Experimental Protocol: Sample Preparation with EDTA
Objective: To prepare biological samples (e.g., whole blood, urine) for accurate heavy metal analysis by chelating interfering metal ions.
Materials:
-
Biological sample (e.g., whole blood, urine)
-
This compound solution (e.g., 0.5 M)
-
Nitric acid (HNO3), trace metal grade
-
Hydrochloric acid (HCl), trace metal grade
-
Microwave digester
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Atomic Absorption Spectrometer (AAS)[11]
-
Volumetric flasks and pipettes
Procedure:
-
Sample Collection: Collect biological samples in appropriate containers. For blood samples, use tubes containing EDTA as an anticoagulant.[10]
-
Aliquotting: Pipette a precise volume of the sample (e.g., 0.5 mL of serum or 5 mL of urine) into a clean digestion vessel.[10]
-
Acid Digestion: Add a mixture of nitric acid and hydrochloric acid (typically in a 3:1 ratio) to the sample in the digestion vessel.[4]
-
Microwave Digestion: Place the vessel in a microwave digester and heat to a high temperature (e.g., 180°C) to break down the organic matrix and release the metals.[4]
-
Dilution and Chelation: After cooling, dilute the digested sample with deionized water to a final volume in a volumetric flask. Add a specific concentration of EDTA solution (e.g., to a final concentration of 9 µg/µL) to chelate interfering ions.[4]
-
Analysis: The prepared sample is then introduced into an ICP-MS or AAS for the quantification of target heavy metals.[11]
Quantitative Data: Optimizing EDTA Concentration for DNA Recovery
In molecular biology applications, EDTA is used to chelate metal ions that can degrade DNA. The following table shows the effect of varying EDTA concentrations on the quality and quantity of DNA extracted from environmental samples, which can be analogous to complex biological samples.
| EDTA Concentration (µg/µL) | DNA Concentration (ng/µL) | 260/280 Ratio | PCR Amplification |
| 0 (Control) | 25.3 | 1.68 | Weak |
| 4 | 35.1 | 1.85 | Successful |
| 9 | 42.5 | 2.00 | Strong |
| 13 | 31.8 | 1.92 | Successful |
Data adapted from a study optimizing DNA extraction. The optimal concentration of EDTA for this application was found to be 9 µg/µL, resulting in the highest DNA yield and purity.[4]
Visualizing the Sample Preparation Workflow
Caption: Lab Sample Preparation Workflow.
Conclusion
This compound is a versatile and effective chelating agent for the removal of heavy metals from biological samples. Whether used in a clinical setting for detoxification or in a laboratory for sample preparation, the principles of chelation remain the same. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for heavy metal removal. Adherence to these detailed methodologies is crucial for achieving accurate and reproducible results.
References
- 2. researchgate.net [researchgate.net]
- 3. Chelation Therapy: EDTA and Other Chemicals, Benefits, Side Effects [healthline.com]
- 4. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 6. integrative.ca [integrative.ca]
- 7. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelation Therapy Dosages | IV Elements [ivelements.net]
- 10. researchgate.net [researchgate.net]
- 11. amecj.com [amecj.com]
Application Notes and Protocols for Diammonium EDTA in Protein Purification Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a widely utilized chelating agent in protein purification buffers. Its primary function is to sequester divalent metal cations, such as Mg²⁺ and Ca²⁺, which are essential cofactors for many metalloproteases that can degrade the target protein. By chelating these metal ions, EDTA effectively inhibits protease activity, thereby enhancing protein stability and yield. Furthermore, EDTA can play a crucial role in preventing protein aggregation, a common challenge in protein purification.
This document focuses on the application of diammonium EDTA , a specific salt of EDTA, in protein purification buffers. While disodium (B8443419) EDTA is more commonly used, this compound offers a unique advantage due to the presence of ammonium (B1175870) ions (NH₄⁺), which can contribute to protein stability. These notes provide detailed protocols and data to guide researchers in effectively utilizing this compound in their protein purification workflows.
Key Advantages of this compound in Protein Purification
The use of this compound in protein purification buffers offers several potential benefits:
-
Inhibition of Metalloproteases: Like other forms of EDTA, this compound effectively chelates divalent metal ions that are essential for the activity of many common proteases, thus protecting the target protein from degradation.[1][2]
-
Prevention of Protein Aggregation: By chelating stray metal ions, particularly those that can leach from chromatography resins (e.g., Ni²⁺ from IMAC columns), this compound can reduce protein aggregation that is often mediated by these ions.[3][4]
-
Enhanced Protein Stability: The ammonium ions (NH₄⁺) from this compound can act as protein stabilizers.[5][6] Ammonium sulfate (B86663) is a well-known reagent used for salting-out proteins and is recognized for its ability to stabilize protein structures in solution.[5][6][7] The ammonium ions in the buffer can contribute to a favorable hydration shell around the protein, potentially enhancing its solubility and stability.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of EDTA in protein purification buffers. While specific comparative data for this compound is limited in publicly available literature, the data for EDTA, in general, provides a strong foundation for its application.
Table 1: Recommended EDTA Concentrations for Various Applications in Protein Purification
| Application | Chelating Agent | Typical Concentration Range | Notes |
| Inhibition of Metalloproteases in Lysates | This compound / Disodium EDTA | 1 - 5 mM | Effective for inhibiting a broad range of metalloproteases. |
| Prevention of Aggregation in Elution Buffers (IMAC) | This compound / Disodium EDTA | 5 - 20 mM | Added to the elution buffer to chelate leached Ni²⁺ or other metal ions.[3][4] |
| General Buffer Additive for Stability | This compound | 1 - 10 mM | The presence of ammonium ions may offer additional protein stabilization.[5] |
Table 2: Comparison of Different EDTA Salts for Protein Purification Buffers
| Property | This compound | Disodium EDTA |
| Primary Function | Chelating Agent | Chelating Agent |
| Secondary Benefit | Potential protein stabilization from ammonium ions.[5] | Commonly used and well-documented. |
| Solubility | High | Moderate, requires pH > 8.0 for full dissolution.[8][9][10] |
| pH of Solution | Near-neutral | Acidic (pH ~4-6 for a 1% solution), requires pH adjustment with a base.[11] |
| Compatibility with IMAC | Incompatible with binding/wash buffers at high concentrations. Can be used in elution buffers. | Incompatible with binding/wash buffers at high concentrations. Can be used in elution buffers.[12] |
| Downstream Considerations | Ammonium ions may need to be removed for certain applications (e.g., some spectroscopic methods). | Sodium ions are generally well-tolerated in many downstream applications. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 8.0)
Materials:
-
This compound (M.W. will vary based on hydration, check the manufacturer's specifications)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Ammonium hydroxide (B78521) (NH₄OH) or another suitable base for pH adjustment
-
Hydrochloric acid (HCl) for pH adjustment
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the amount of this compound powder required to make the desired volume of a 0.5 M solution.
-
Dissolving: In a beaker with a stir bar, add the this compound powder to approximately 80% of the final desired volume of high-purity water.
-
pH Adjustment: Slowly add ammonium hydroxide while monitoring the pH with a calibrated pH meter. Continue adding the base until the this compound is fully dissolved. The pH should be adjusted to 8.0. If the pH overshoots, use dilute HCl to bring it back to 8.0.
-
Final Volume Adjustment: Once the powder is completely dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and add high-purity water to reach the final volume.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Storage: Store the 0.5 M this compound stock solution at 4°C.
Protocol 2: Use of this compound in a Lysis Buffer for Metalloprotease Inhibition
Materials:
-
Cell paste containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
0.5 M this compound stock solution (pH 8.0)
-
Other desired lysis buffer components (e.g., lysozyme, DNase I, protease inhibitor cocktail without EDTA)
Procedure:
-
Prepare the Lysis Buffer: Prepare the desired volume of lysis buffer.
-
Add this compound: Just before use, add the 0.5 M this compound stock solution to the lysis buffer to a final concentration of 1-5 mM.
-
Resuspend Cell Paste: Resuspend the cell paste in the lysis buffer containing this compound.
-
Cell Lysis: Proceed with the chosen cell lysis method (e.g., sonication, high-pressure homogenization).
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the clarified supernatant for the subsequent purification steps.
Protocol 3: Application of this compound in the Elution Buffer for Immobilized Metal Affinity Chromatography (IMAC) to Reduce Protein Aggregation
This protocol is particularly useful for purifying His-tagged proteins that are prone to aggregation due to leached metal ions from the IMAC resin.[3]
Materials:
-
IMAC column charged with Ni²⁺ or other suitable metal and equilibrated with binding buffer
-
Clarified lysate containing the His-tagged protein
-
Wash Buffer (Binding buffer with a low concentration of imidazole (B134444), e.g., 20 mM)
-
Elution Buffer (Binding buffer with a high concentration of imidazole, e.g., 250-500 mM)
-
0.5 M this compound stock solution (pH 8.0)
Procedure:
-
Prepare Elution Buffer with this compound: Prepare the elution buffer and add the 0.5 M this compound stock solution to a final concentration of 5-20 mM.
-
Load and Wash: Load the clarified lysate onto the equilibrated IMAC column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the Protein: Elute the bound His-tagged protein with the elution buffer containing this compound. The this compound will chelate any leached metal ions in the eluate, preventing them from promoting protein aggregation.
-
Downstream Processing: The eluted protein fraction will contain imidazole and this compound. These can be removed in a subsequent step, such as dialysis or size-exclusion chromatography, into the final storage buffer.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for protein purification including this compound.
Caption: Mechanism of metalloprotease inhibition by this compound.
Conclusion
This compound is a valuable component in protein purification buffers, offering the dual benefits of potent metalloprotease inhibition and potential protein stabilization through its ammonium counter-ion. While it shares the core chelating functionality with other EDTA salts, the added advantage of the ammonium ion makes it an attractive alternative, particularly for proteins prone to instability. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively incorporate this compound into their protein purification strategies to enhance protein yield, stability, and overall quality. As with any purification strategy, empirical optimization for each specific target protein is recommended.
References
- 1. goldbio.com [goldbio.com]
- 2. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 3. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 9. Why is disodium salt of EDTA preferred to EDTA - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to properly dissolve diammonium EDTA powder in water
Technical Support Center: Diammonium EDTA Dissolution
This technical support guide provides detailed instructions and troubleshooting advice for dissolving diammonium ethylenediaminetetraacetic acid (this compound) powder in water.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the diammonium salt of ethylenediaminetetraacetic acid. It is a chelating agent used to bind metal ions in various applications, including in agriculture as a micronutrient fertilizer, in water treatment to prevent scale formation, and in industrial cleaning solutions.[1]
Q2: Is this compound soluble in water?
Yes, this compound is soluble in water.[2][3]
Q3: Do I need to adjust the pH to dissolve this compound?
While the free acid form of EDTA requires significant pH adjustment (to pH 8 or higher) with a base like sodium hydroxide (B78521) to dissolve, this compound is already a salt and is more readily soluble.[4][5] A 1% aqueous solution of this compound has a pH of approximately 4.6 to 5.3.[6] Depending on the desired final concentration and application, minor pH adjustments may be necessary to achieve complete and rapid dissolution.
Q4: What is the molecular weight of this compound?
The molecular weight of anhydrous this compound is approximately 326.3 g/mol .[1][7] It may also be available as a hydrate.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Powder is not dissolving or dissolving very slowly | - The concentration is too high.- The water temperature is too low.- Insufficient agitation. | - Ensure you are not exceeding the solubility limit.- Gently warm the water (e.g., to 30-40°C) with constant stirring.- Use a magnetic stirrer for continuous and effective agitation. |
| Solution is cloudy or hazy | - Incomplete dissolution.- Presence of insoluble impurities. | - Continue stirring and gently heat the solution.- If the cloudiness persists, filter the solution through a 0.45 µm or similar pore size filter paper. |
| pH of the solution is not at the desired level | - The inherent pH of the this compound solution.- Incorrect amount of pH adjusting agent added. | - Measure the pH of the solution after the powder has dissolved.- If necessary, adjust the pH dropwise with a suitable acid (e.g., dilute acetic acid) or base (e.g., dilute ammonium (B1175870) hydroxide or potassium hydroxide) until the target pH is reached. |
Data Presentation
| Solvent | Temperature | Solubility of EDTA Salts |
| Water | Cold | Moderately soluble |
| Water | Warm | Highly soluble |
| Organic Solvents (e.g., ethanol, acetone) | Ambient | Generally insoluble |
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a 0.5 M solution of this compound.
Materials:
-
This compound powder (MW: 326.3 g/mol )
-
Deionized or distilled water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Weighing scale
-
pH meter (optional, but recommended)
-
Dilute ammonium hydroxide or potassium hydroxide (for pH adjustment, if needed)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 liter of a 0.5 M solution, you will need: 0.5 mol/L * 326.3 g/mol = 163.15 g
-
Measure the solvent. Pour approximately 800 mL of deionized or distilled water into a beaker.
-
Add the this compound powder. Place the beaker on a magnetic stirrer and begin stirring. Slowly add the weighed this compound powder to the vortex of the stirring water to prevent clumping.
-
Promote dissolution. Continue stirring. If the powder does not dissolve completely within a few minutes, you can gently warm the solution to 30-40°C.
-
Check and adjust the pH (if necessary). Once the powder is mostly dissolved, measure the pH of the solution. A 1% solution will have a pH of around 4.6-5.3.[6] If your application requires a different pH, add a suitable base (e.g., dilute ammonium hydroxide) dropwise until the desired pH is reached.
-
Bring to final volume. Once the this compound is fully dissolved, transfer the solution to a 1 L graduated cylinder and add deionized or distilled water to reach the final volume of 1 liter.
-
Mix and store. Transfer the solution to a labeled storage bottle and mix thoroughly. Store at room temperature unless otherwise specified.
Mandatory Visualization
Caption: Workflow for dissolving this compound powder in water.
References
- 1. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ETHYLENEDIAMINETETRAACETIC ACID DIAMMONIUM SALT MONOHYDRATE | 304675-80-7 [amp.chemicalbook.com]
- 4. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 5. soapmakingforum.com [soapmakingforum.com]
- 6. dow.com [dow.com]
- 7. Ethylendiamintetraessigsäure Diammoniumsalz Hydrat 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Diammonium EDTA Chelation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on adjusting solution pH to achieve optimal chelation efficiency with diammonium ethylenediaminetetraacetic acid (EDTA). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is solution pH critical for diammonium EDTA chelation?
The chelating ability of EDTA is directly tied to the pH of the solution.[1] EDTA has four carboxylic acid groups and two amine groups that can donate lone pair electrons to form stable complexes with metal ions.[2][3] For effective chelation, the carboxylic acid groups must be deprotonated (in the -COO⁻ form).[1] At low pH, these groups are protonated (-COOH), making them unavailable for binding. As the pH increases, EDTA becomes progressively deprotonated, enhancing its chelating capability.[1][2][3] However, excessively high pH can lead to the precipitation of metal hydroxides, which competes with the chelation process.[1][4] Therefore, optimizing the pH is a critical balancing act to maximize the deprotonated EDTA species while keeping the target metal ion soluble.[1]
Q2: What is the optimal pH range for this compound to chelate different metal ions?
The optimal pH for chelation varies depending on the specific metal ion. While a general effective range is often cited, the stability of the metal-EDTA complex is highly pH-dependent.[5] For many divalent metals, slightly acidic to neutral or slightly alkaline conditions are ideal. However, for trivalent metals, a more acidic environment is often necessary to prevent hydroxide (B78521) precipitation.
Q3: My this compound solution is not effectively chelating the target metal ions. What should I do?
First, verify that the pH of your solution is within the optimal range for your specific target metal ion.[1] Inefficient chelation is often due to a suboptimal pH, which leads to the protonation of EDTA's carboxylic groups, reducing its binding effectiveness.[4] Also, ensure that the molar concentration of this compound is sufficient, typically at least a 1:1 ratio with the metal ion, to drive the reaction towards complex formation.[1] The presence of other competing metal ions can also reduce efficiency.[1]
Q4: I am observing precipitation in my solution after adding this compound. What is the cause?
Precipitation can occur for a couple of reasons. If the pH is too high, metal hydroxides may form and precipitate out of the solution, a common issue with ions like Fe(III) and Zn(II) in alkaline conditions.[1][4] To resolve this, gradually lower the pH with a suitable acid.[1] Alternatively, if the concentration of this compound exceeds its solubility limit at the working temperature, the chelating agent itself may precipitate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Chelation Efficiency | Suboptimal solution pH. | Adjust the pH to the optimal range for the target metal ion using a calibrated pH meter and appropriate buffers or dilute acids/bases.[1] |
| Insufficient this compound concentration. | Increase the molar ratio of EDTA to the metal ion to ensure complete chelation.[1] | |
| Presence of competing metal ions. | If possible, remove competing ions before chelation or increase the EDTA concentration to account for them.[1] | |
| Precipitate Formation | pH is too high, causing metal hydroxide formation. | Carefully lower the solution pH with a dilute acid (e.g., HCl) while monitoring with a pH meter.[1] |
| Exceeded solubility of this compound. | Ensure the concentration is within the solubility limits for the given temperature and solvent. | |
| Inconsistent Experimental Results | Unstable pH during the experiment. | Utilize a buffer system with adequate capacity to maintain a stable pH throughout the chelation process.[5] |
| Inaccurate pH measurements. | Regularly calibrate your pH meter with fresh, standard buffer solutions before use.[5] |
Quantitative Data Summary
The stability of metal-EDTA complexes is pH-dependent. The conditional stability constant (Log K') is a measure of the complex's stability at a specific pH.
| Metal Ion | Optimal pH Range for Chelation | Notes |
| Ca²⁺ | > 8 | Stability significantly decreases in acidic conditions (pH < 4-5).[4][5] |
| Mg²⁺ | > 9 | Stability is greatly reduced in acidic environments (pH < 4-5).[4][5] |
| Fe³⁺ | 4 - 7 | Prone to precipitation as Fe(OH)₃ at high pH (> 8-9).[4][5] |
| Cu²⁺ | 3 - 10 | Forms stable complexes over a broad pH range.[5] |
| Zn²⁺ | 4 - 10 | Becomes unstable in highly acidic (pH < 3-4) or strongly alkaline (pH > 10-11) conditions.[4][5] |
| Mn²⁺ | 6 - 8 | In more alkaline conditions, Mn(II) can be oxidized and precipitate.[1] |
Experimental Protocols
Protocol for Determining the Optimal pH for Chelation
This protocol provides a general method for identifying the optimal pH for the chelation of a specific metal ion using this compound.
Materials:
-
This compound
-
Salt of the target metal ion (e.g., ZnCl₂, CuSO₄)
-
Deionized water
-
pH buffer solutions (e.g., acetate, phosphate)
-
Dilute HCl and NaOH (or NH₄OH) for fine pH adjustments
-
Calibrated pH meter
-
Stir plate and stir bars
-
Analytical instrument to measure free metal ion concentration (e.g., AAS, ICP-OES)
Methodology:
-
Prepare Stock Solutions: Create aqueous stock solutions of the metal salt and this compound at known concentrations.
-
Set up Reaction Vessels: In a series of beakers, add a fixed volume of the metal ion stock solution and the this compound stock solution.
-
Adjust pH: Use the buffer solutions and dilute acid/base to adjust the pH of each beaker to a different value across a desired range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).
-
Equilibrate: Allow the solutions to stir for a set time (e.g., 30 minutes) to ensure the chelation reaction reaches equilibrium.[1]
-
Measure Free Metal Ions: Separate a sample from each solution (centrifugation or filtration if necessary) and measure the concentration of the unchelated (free) metal ion using a suitable analytical technique.
-
Calculate Efficiency: Determine the chelation efficiency at each pH using the formula: Efficiency (%) = [(Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc.] x 100
-
Determine Optimal pH: Plot the chelation efficiency against pH. The pH value corresponding to the highest efficiency is the optimum for your experimental conditions.
Visualizations
Caption: Experimental workflow for determining optimal chelation pH.
References
Technical Support Center: Troubleshooting Diammonium EDTA Inhibition of Taq Polymerase in PCR
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering PCR inhibition due to diammonium EDTA contamination. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the source of inhibition and provide actionable solutions to ensure successful PCR outcomes.
Troubleshooting Guide: Low or No PCR Product Yield
Problem: Your PCR has failed or resulted in a very low yield, and you suspect this compound contamination from your DNA template sample.
This guide provides a step-by-step approach to diagnose and resolve PCR inhibition caused by EDTA.
Step 1: Identify the Potential Source of EDTA
The initial step is to determine the likely origin of the EDTA in your PCR reaction. Common sources include:
-
DNA/RNA Elution Buffers: Many nucleic acid purification kits use elution buffers containing EDTA (e.g., TE buffer) to protect samples from nuclease degradation.[1][2]
-
Sample Storage Solutions: DNA and RNA samples are frequently stored in TE buffer (Tris-EDTA) for long-term stability.[1][3][4]
-
Anticoagulants: EDTA is a common anticoagulant used when working with blood samples.[1]
Step 2: Select a Mitigation Strategy
Once the potential source is identified, choose one of the following strategies to overcome the inhibitory effect of EDTA.
-
Option A: Dilute the DNA Template. This is the most straightforward approach. Diluting the template will also lower the concentration of EDTA.[1]
-
When to use: This method is suitable if you have a high concentration of template DNA.
-
Procedure: Perform serial dilutions of your DNA template (e.g., 1:10, 1:100) in nuclease-free water and use these diluted samples as the template for your PCR.[1]
-
-
Option B: Increase Magnesium Chloride (MgCl₂) Concentration. Since EDTA inhibits PCR by chelating Mg²⁺ ions, adding excess MgCl₂ can counteract this effect.[1][3][5]
-
When to use: This is a good option when diluting the template is not feasible due to a low starting concentration.
-
Procedure: Titrate the MgCl₂ concentration in your PCR master mix. Refer to the detailed experimental protocol below for optimizing MgCl₂ concentration.
-
-
Option C: Remove EDTA from the DNA Sample. This is the most thorough method to eliminate EDTA interference.[1]
-
When to use: This is recommended for precious samples or when other methods fail.
-
Procedure: Use either DNA precipitation or a spin-column-based cleanup method. Detailed protocols are provided below.
-
Experimental Protocols
Protocol 1: Optimizing MgCl₂ Concentration via Titration
This protocol provides a framework for titrating MgCl₂ to determine the optimal concentration for your PCR in the presence of EDTA contamination.[1]
-
Set up a series of PCR reactions. Each reaction should have a different final concentration of MgCl₂. A recommended starting range is 1.5 mM to 4.0 mM, with 0.5 mM increments.[1][6]
-
Prepare a master mix. This should contain all PCR components except for MgCl₂.
-
Aliquot the master mix into individual PCR tubes.
-
Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve the desired final concentration.
-
Add your DNA template containing the suspected EDTA contamination.
-
Include positive and negative controls. The positive control should be a template known to work, and the negative control should contain no template.
-
Run the PCR using your standard cycling conditions.
-
Analyze the results by agarose (B213101) gel electrophoresis to determine which MgCl₂ concentration yields the best amplification.
Protocol 2: DNA Precipitation to Remove EDTA
This protocol describes the steps to precipitate DNA from a solution containing EDTA.[1]
-
Measure the volume of your DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly.[1]
-
Add 2.5 volumes of cold 100% ethanol (B145695). Mix by inverting the tube several times.[1]
-
Incubate at -20°C for at least 30 minutes. For low DNA concentrations, a longer incubation (e.g., overnight) can improve recovery.[1]
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[1]
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 500 µL of 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 10-15 minutes at room temperature to remove any residual ethanol. Do not over-dry.[1]
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).[1]
Protocol 3: Spin-Column DNA Cleanup
This protocol outlines the general steps for using a commercial spin-column kit to remove EDTA.
-
Add Binding Buffer to your DNA sample.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge to bind the DNA to the silica (B1680970) membrane and discard the flow-through.[1]
-
Add Wash Buffer to the column.
-
Centrifuge and discard the flow-through. Repeat the wash step as per the kit's protocol.
-
Perform a dry spin (centrifuge the empty column) to remove any residual ethanol from the wash buffer.[1]
-
Place the spin column in a clean microcentrifuge tube.
-
Add Elution Buffer (or nuclease-free water) directly to the center of the membrane.
-
Incubate for a few minutes at room temperature.
-
Centrifuge to elute the purified DNA. [1]
Quantitative Data Summary
The following table summarizes key concentrations related to EDTA and MgCl₂ in PCR.
| Parameter | Concentration | Notes |
| Standard 1x TE Buffer | 1 mM EDTA | A common source of PCR inhibition. |
| "Low TE" Buffer | 0.1 mM EDTA | Often recommended for samples intended for PCR. |
| Significant PCR Inhibition | ≥ 0.5 mM EDTA | Can cause a noticeable decrease in PCR product yield.[7] |
| Complete PCR Inhibition | ≥ 1.0 mM EDTA | Can lead to complete PCR failure.[7] |
| Recommended MgCl₂ Range | 1.5 mM - 4.0 mM | Optimal concentration can vary depending on the assay.[1][6] |
| Excessively High MgCl₂ | > 4.5 mM | Can reduce enzyme fidelity and promote non-specific amplification.[6] |
Visual Guides
Caption: Mechanism of Taq polymerase inhibition by EDTA.
Caption: Troubleshooting workflow for EDTA inhibition.
Caption: Logical flow of troubleshooting EDTA inhibition.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit Taq polymerase?
This compound (Ethylenediaminetetraacetic acid) is a chelating agent, meaning it binds to metal ions. Taq DNA polymerase requires magnesium ions (Mg²⁺) as an essential cofactor for its activity.[1][8] EDTA in the reaction mixture will bind to the available Mg²⁺, making them unavailable for the Taq polymerase. This inhibition of the polymerase leads to a decrease in PCR efficiency or complete reaction failure.[1] Some studies also suggest that EDTA may directly bind to Taq polymerase, further inhibiting its function.[9][10][11]
Q2: What is the typical concentration of EDTA in TE buffer?
Standard 1x TE buffer typically contains 10 mM Tris and 1 mM EDTA. A "low TE" or "TE Low EDTA" buffer, which is often recommended for samples intended for PCR, contains a lower concentration of EDTA, typically 0.1 mM.
Q3: What concentration of this compound is inhibitory to PCR?
The inhibitory concentration of EDTA can vary depending on the specific PCR conditions and the polymerase used. However, as a general guideline:
-
A concentration of 0.5 mM EDTA can significantly reduce the yield of the PCR product.[7]
-
A concentration of 1.0 mM EDTA can completely abolish the PCR reaction.[7]
Q4: Can I just add more MgCl₂ to my PCR master mix to counteract the EDTA?
Yes, adding excess MgCl₂ is a common and effective strategy to overcome EDTA inhibition.[1][3][5] The added Mg²⁺ will saturate the chelating capacity of the EDTA, leaving sufficient free Mg²⁺ for the Taq polymerase to function. However, it is crucial to optimize the MgCl₂ concentration, as excessively high levels can also negatively impact the PCR by reducing enzyme fidelity and promoting non-specific amplification.[5][6][12]
Q5: Are there alternatives to EDTA for storing my DNA?
Yes, if you plan to use your DNA for PCR or other enzymatic reactions, it is advisable to store it in an EDTA-free solution. Good alternatives include:
-
Nuclease-free water: Suitable for short-term storage.
-
Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0): Provides a stable pH environment without the inhibitory effects of EDTA.[1]
Q6: Besides EDTA, what are other common PCR inhibitors?
Many substances can inhibit PCR, including:
-
Reagents from nucleic acid extraction: Phenol, ethanol, isopropanol, and high salt concentrations (e.g., KCl, NaCl).[2][3][13]
-
Components from biological samples: Hemoglobin and heparin from blood, humic acids from soil, and bile salts from feces.[13][14][15]
-
Detergents: Ionic detergents like SDS are highly inhibitory.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. help.takarabio.com [help.takarabio.com]
- 9. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taq polymerase - Wikipedia [en.wikipedia.org]
- 11. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository [ir.uitm.edu.my]
- 13. bitesizebio.com [bitesizebio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected precipitation in buffers containing diammonium EDTA
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected precipitation in buffers containing diammonium ethylenediaminetetraacetic acid (EDTA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of unexpected precipitation in my diammonium EDTA buffer?
Unexpected precipitation in buffers containing this compound is typically linked to one of four main factors: pH, temperature, concentration, or chemical incompatibility. Each of these can alter the solubility of the EDTA salt, leading to the formation of a solid precipitate.
-
pH Imbalance: The solubility of EDTA and its various salts is highly dependent on the pH of the solution.[1][2] this compound is most stable and soluble within a specific pH range, typically between 4.0 and 6.0.[3] If the buffer's pH shifts outside this optimal range, the equilibrium can change, causing the EDTA salt to precipitate out of the solution.
-
Low Temperature: Storing the buffer at low temperatures, such as in a 4°C refrigerator, can significantly decrease the solubility of EDTA salts, leading to the formation of white flakes or crystals.[4]
-
High Concentration: If the concentration of this compound exceeds its solubility limit at a given temperature and pH, the solution will become supersaturated, and the excess salt will precipitate.
-
Common Ion Effect: The presence of other soluble salts containing a common ion (in this case, ammonium (B1175870), NH₄⁺) can decrease the solubility of this compound.[5][6] This phenomenon, known as the common ion effect, shifts the equilibrium towards the solid form of the salt, causing precipitation.[7][8]
Q2: My buffer became cloudy after storing it in the fridge. What should I do?
This is a common issue caused by the reduced solubility of EDTA salts at lower temperatures.[4]
Solution:
-
Gently warm the buffer solution in a water bath.
-
Stir or swirl the container periodically until the precipitate completely redissolves.
-
Allow the buffer to return to room temperature before use.
To prevent this in the future, consider storing the buffer at room temperature unless other components require refrigeration. If cold storage is necessary, be prepared to warm the solution before each use.
Q3: How does pH affect the solubility of EDTA salts?
The solubility of all forms of EDTA is directly linked to the protonation state of its four carboxylic acid groups and two amine groups. The free acid form of EDTA is poorly soluble in water. As the pH increases, these groups are deprotonated, turning the molecule into a more soluble salt.[2][9] While this compound is more soluble than the free acid, its solubility is still optimal within a pH range of 4.0 to 6.0.[3] A significant drop in pH can protonate the carboxylate groups, reducing solubility and causing precipitation.
Q4: Could other components in my buffer be causing the precipitation?
Yes. The "common ion effect" is a key consideration. According to Le Châtelier's principle, adding an ion that is already part of a solubility equilibrium will shift that equilibrium.[5][8] If your buffer contains other ammonium salts (e.g., ammonium sulfate, ammonium chloride), the increased total concentration of ammonium ions can reduce the solubility of this compound and force it to precipitate.[7][10]
Additionally, be aware of potential incompatibilities. EDTA salts should not be mixed with strong oxidizing agents or certain metals like aluminum, copper, or zinc, as this can lead to chemical reactions and degradation.[11]
Q5: I suspect precipitation is due to incorrect pH. How can I fix it?
-
Allow the buffer to reach room temperature.
-
Calibrate a pH meter and measure the current pH of your buffer.
-
Compare the measured pH to the expected optimal range for this compound (4.0 - 6.0).[3]
-
If the pH is too low, slowly add a suitable base (e.g., dilute ammonium hydroxide (B78521) or sodium hydroxide) dropwise while stirring until the precipitate dissolves and the pH is within the correct range.
-
If the pH is too high, use a suitable acid (e.g., dilute HCl or acetic acid) to adjust.
-
Once the precipitate is dissolved and the pH is stable, consider filter-sterilizing the buffer if necessary.
Data Summary
Table 1: pH and Solubility Characteristics of EDTA Salts
| EDTA Form | Typical pH Range of Solution | General Solubility in Water | Key Considerations |
| EDTA (Free Acid) | ~2.5 | Insoluble | Requires addition of a base (e.g., NaOH) to pH > 8.0 to dissolve.[9] |
| Disodium EDTA | 4.0 - 6.0 | Slowly soluble; ~100 g/L at 20°C.[2] | Solubility increases significantly with increasing pH.[2] |
| This compound | 4.0 - 6.0 | Soluble | Susceptible to common ion effect from other ammonium salts. [3][5] |
| Tetrasodium EDTA | 10.5 - 11.5 | Highly soluble; ~1000 g/L at 20°C | Solutions are strongly alkaline. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 5.0)
Materials:
-
This compound salt (FW: 392.3 g/mol )
-
High-purity, nuclease-free water
-
Ammonium hydroxide (NH₄OH) and/or Hydrochloric acid (HCl) for pH adjustment
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Graduated cylinders and a volumetric flask
Methodology:
-
Add 800 mL of high-purity water to a 1 L beaker with a magnetic stir bar.
-
Weigh out 196.15 g of this compound and slowly add it to the water while stirring continuously.
-
Allow the solution to mix. It may appear cloudy initially.
-
Place the beaker on a stir plate and continue mixing until the majority of the salt has dissolved.
-
Insert the pH probe into the solution. The initial pH will likely be below 5.0.
-
Slowly, add dilute ammonium hydroxide drop-by-drop to raise the pH. Monitor the pH closely. The target is pH 5.0. If you overshoot the target pH, use dilute HCl to correct it.
-
Continue stirring until the solution is completely clear. This indicates that all the this compound has dissolved.
-
Once the pH is stable at 5.0 and the solution is clear, transfer it to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask.
-
Add water to bring the final volume to exactly 1 L.
-
Stopper the flask and invert several times to ensure the solution is homogenous.
-
Store in a clearly labeled, sterile container at room temperature.
Protocol 2: Rescue of a Precipitated this compound Buffer
Materials:
-
Precipitated buffer solution
-
Water bath
-
Calibrated pH meter
-
Appropriate acid/base for pH adjustment (e.g., 1 M HCl, 1 M NaOH)
-
Sterile filtration unit (if required)
Methodology:
-
Temperature Adjustment: Place the container of precipitated buffer in a water bath set to 37°C. Do not use high heat, as it may degrade buffer components. Allow the solution to warm while gently swirling periodically. If the precipitate dissolves completely upon warming, the issue was temperature-related.[4] Let it cool to room temperature before use.
-
pH Check and Correction: If warming does not resolve the issue, let the buffer cool to room temperature. Measure the pH.
-
If the pH is outside the recommended range (typically 4.0-6.0), adjust it as described in Protocol 1, step 6. The precipitate should dissolve as the pH enters the optimal range.
-
Check for Common Ions: If both temperature and pH are correct, review the buffer's composition to identify any other sources of ammonium ions. If the concentration of common ions is too high, the buffer may need to be remade with a lower salt concentration.
-
Final Filtration: If the precipitate cannot be redissolved, or if you are concerned about contaminants, filter the buffer through a 0.22 µm filter to remove the solid particles. Note that this will lower the concentration of this compound in your final solution.
Visual Guides
Caption: Troubleshooting workflow for precipitated this compound buffer.
Caption: The common ion effect leading to precipitation of this compound.
Caption: EDTA chelating a metal ion (Mⁿ⁺) via six coordinate bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 4. researchgate.net [researchgate.net]
- 5. Common-ion effect - Wikipedia [en.wikipedia.org]
- 6. Common Ions and Complex Ions [chemed.chem.purdue.edu]
- 7. jchemlett.com [jchemlett.com]
- 8. youtube.com [youtube.com]
- 9. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. youtube.com [youtube.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
optimizing diammonium EDTA concentration to avoid experimental artifacts
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal use of diammonium ethylenediaminetetraacetic acid (diammonium EDTA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to help you avoid experimental artifacts and achieve reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it differ from other EDTA salts?
A1: this compound is a salt of ethylenediaminetetraacetic acid where the acidic protons are neutralized by two ammonium (B1175870) ions.[1] Like other EDTA salts, it is a chelating agent that strongly binds divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[2] The primary difference lies in the pH of the solution; a 1% solution of this compound is slightly acidic, with a pH ranging from 4.6 to 5.3.[3][4] This contrasts with the commonly used disodium (B8443419) EDTA, which is typically prepared as a stock solution at a pH of 8.0 to ensure complete dissolution.[5] This pH difference is a critical consideration in experimental design to avoid pH-induced artifacts.
Q2: What are the common applications of this compound in research?
A2: this compound is used in a variety of applications where the chelation of divalent cations is required. These include:
-
Cell Culture: For detaching adherent cells, often in combination with trypsin.[6]
-
Enzyme Assays: To inhibit metalloenzymes or to remove divalent cation cofactors to study their role in enzyme activity and stability.[7]
-
Protein Purification: To inhibit metalloproteases that can degrade protein samples and to prevent protein aggregation caused by divalent cations.[8][9]
-
Molecular Biology: As a component in buffers for DNA and RNA extraction to inhibit DNases and RNases, which require divalent cations for their activity.[10]
-
Drug Formulation: As a stabilizer to prevent the degradation of active pharmaceutical ingredients by metal ions.[11]
Q3: What are the potential experimental artifacts associated with suboptimal this compound concentrations?
A3: Using an inappropriate concentration of this compound can lead to several experimental artifacts:
-
Too Low Concentration: Incomplete chelation of target metal ions, leading to incomplete cell detachment, failure to inhibit metalloproteases, or continued activity of metal-dependent nucleases.[7]
-
Too High Concentration:
-
Cytotoxicity: High concentrations of EDTA can be toxic to cells, affecting viability and proliferation.[6]
-
Inhibition of Essential Enzymes: Chelation of essential divalent cations can inhibit metalloenzymes that are the subject of study or are crucial for downstream applications (e.g., DNA polymerase in PCR).[7]
-
Alteration of Protein Structure and Function: Removal of structural cations from proteins can lead to conformational changes and loss of function.
-
pH-related artifacts: Since this compound solutions are acidic, adding a high concentration without pH adjustment can alter the pH of your experimental system, affecting cell health, enzyme kinetics, and protein stability.
-
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration is highly dependent on the specific application, cell type, or enzyme being studied. A titration experiment is the most reliable method to determine the lowest effective concentration that achieves the desired effect without causing adverse effects.[7] A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete detachment of adherent cells. | This compound concentration is too low. | Gradually increase the concentration in small increments (e.g., 0.1 mM). Ensure thorough washing with a calcium and magnesium-free buffer before adding the EDTA solution.[6] |
| Incubation time is too short. | Increase the incubation time, monitoring the cells microscopically to avoid overexposure.[6] | |
| Low cell viability after passaging. | This compound concentration is too high. | Perform a titration experiment to find the lowest effective concentration.[6] |
| Prolonged exposure to this compound. | Minimize the incubation time. As soon as cells are detached, neutralize the EDTA with a solution containing divalent cations (e.g., complete culture medium).[6] | |
| Inhibition of the enzyme of interest. | The enzyme is a metalloenzyme requiring a divalent cation that is being chelated by this compound. | Perform an EDTA titration to find a concentration that inhibits contaminating proteases without significantly affecting your enzyme of interest.[7] Consider if EDTA is necessary for your assay. |
| Protein aggregation during purification. | Divalent metal ion contamination (e.g., nickel leaching from a purification column) promoting protein-protein interactions. | Add a low concentration of this compound to the elution buffer to chelate the contaminating metal ions.[9] |
| PCR failure or low yield. | This compound carryover from the DNA template solution is chelating Mg²⁺, a necessary cofactor for DNA polymerase. | Dilute the DNA template to reduce the final EDTA concentration. Alternatively, increase the MgCl₂ concentration in the PCR master mix to compensate for the chelation. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Applications
| Application | Recommended Starting Concentration | Notes |
| Cell Culture (Cell Detachment) | ||
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM - 1.0 mM | Often used with a low concentration of trypsin.[6] |
| Primary Fibroblasts | 0.5 mM - 2.0 mM | Can be used alone for loosely adherent cells.[6] |
| Primary Neurons | 0.5 mM | Use with caution for the shortest possible time due to high sensitivity.[6] |
| Keratinocytes (HaCaT) | 0.625 mM | Determined as the maximal non-toxic concentration. |
| Enzyme Assays | 0.1 mM - 5.0 mM | Highly dependent on the specific enzyme. Titration is crucial.[7] |
| Protein Purification (Protease Inhibition) | 1.0 mM - 10.0 mM | Effective range for many metalloproteases.[12] |
| Molecular Biology (Nuclease Inhibition) | 0.5 mM - 1.0 mM | Common concentration in DNA/RNA extraction buffers. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Cell Detachment
Objective: To identify the lowest concentration of this compound that effectively detaches adherent cells with minimal impact on cell viability.
Materials:
-
Adherent cells cultured in a multi-well plate
-
This compound stock solution (e.g., 100 mM in sterile water, pH adjusted if necessary)
-
Calcium and Magnesium-free Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a 24-well plate and culture to the desired confluency.
-
Prepare a series of this compound dilutions in Ca²⁺ and Mg²⁺-free PBS (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mM). Pre-warm the solutions to 37°C.
-
Aspirate the culture medium and wash the cells once with Ca²⁺ and Mg²⁺-free PBS.
-
Add a defined volume of each pre-warmed this compound dilution to different wells. Include a negative control with only PBS.
-
Incubate at 37°C and monitor the cells under a microscope at regular intervals (e.g., every 2 minutes). Record the time required for cell detachment in each well.
-
Once the majority of cells in a well are detached, add an equal volume of complete culture medium to neutralize the EDTA.
-
Collect the cell suspension from each well.
-
Determine the cell viability for each concentration using the Trypan Blue exclusion method and a hemocytometer.
-
The optimal concentration is the lowest concentration that provides efficient detachment in a reasonable time with the highest cell viability.[6]
Protocol 2: Optimizing this compound Concentration in an Enzyme Assay
Objective: To determine the concentration of this compound that maximizes enzyme stability and/or activity by inhibiting contaminating metalloproteases without inhibiting the enzyme of interest.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound stock solution (e.g., 100 mM)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer to cover a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mM).
-
In a multi-well plate, add the enzyme and the different concentrations of this compound to each well.
-
(Optional but recommended) Pre-incubate the enzyme with the this compound for a set period (e.g., 15-30 minutes) at the assay temperature to allow for chelation of any contaminating metal ions.[7]
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction kinetics using a microplate reader or spectrophotometer according to your specific assay protocol.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the enzyme activity against the this compound concentration to determine the optimal concentration that results in the highest and most stable enzyme activity.[7]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of enzyme inhibition by this compound chelation.
References
- 1. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. EDTA DIAMMONIUM – LIQUID - AVA CHEMICALS [avachemicals.com]
- 4. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 9. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 10. benchchem.com [benchchem.com]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: The Impact of Residual Diammonium EDTA on Downstream Sequencing Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the effects of residual diammonium EDTA on various sequencing platforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in DNA extraction?
This compound (Ethylenediaminetetraacetic acid) is a chelating agent commonly used in molecular biology. In DNA extraction protocols, it is often included in elution buffers. Its primary function is to protect DNA from degradation by sequestering divalent cations like magnesium ions (Mg²⁺). These ions are essential cofactors for DNases, enzymes that can degrade DNA. By binding to these ions, EDTA effectively inactivates DNases, thus preserving the integrity of the extracted DNA.
Q2: How does residual this compound affect downstream sequencing applications?
Residual EDTA can significantly inhibit sequencing reactions across various platforms, including Sanger sequencing, Illumina, PacBio, and Oxford Nanopore.[1][2][3][4][5] The core issue is that many of the DNA polymerases and other enzymes utilized in sequencing library preparation and the sequencing reaction itself require divalent cations, most commonly Mg²⁺, as a critical cofactor for their activity.[6] EDTA's strong chelating properties lead to the sequestration of these essential ions, thereby inhibiting enzymatic activity and leading to failed or poor-quality sequencing results.[4][7]
Q3: What are the signs of EDTA contamination in a sequencing run?
Symptoms of EDTA contamination can vary depending on the sequencing technology and the concentration of the residual EDTA. Common indicators include:
-
Sanger Sequencing: Low signal intensity, failed reactions, or poor base-calling.[1]
-
Illumina Sequencing: Low library preparation yields, failure of the tagmentation step (especially in Nextera™-based kits), low cluster density, and overall poor sequencing quality metrics.[8][9][10]
-
PacBio SMRT Sequencing: Reduced polymerase activity, shorter read lengths, and lower overall sequencing yield.[5][11]
-
Oxford Nanopore Sequencing: While some protocols can tolerate low levels of EDTA, higher concentrations can interfere with pore activity and reduce the number of active pores, leading to lower data output.[12][13]
Q4: What is the maximum tolerable concentration of EDTA in sequencing reactions?
The maximum tolerable concentration of EDTA is highly dependent on the specific sequencing chemistry and protocol. However, a general guideline is to keep the final concentration of EDTA in the sequencing reaction as low as possible. For many applications, a final concentration below 0.1 mM is recommended.[1] Some protocols may tolerate up to 1 mM, but this is generally considered the upper limit.[3] It is crucial to consult the specific guidelines for the library preparation kit and sequencing platform you are using.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to residual EDTA contamination.
Diagram: Troubleshooting Workflow for Suspected EDTA Contamination
Caption: Troubleshooting workflow for issues related to EDTA.
Quantitative Data Summary: Inhibitory Effects of Contaminants
| Contaminant | Sequencing Platform | Observed Effect | Tolerable Concentration (Approximate) |
| EDTA | Sanger Sequencing | Potent inhibition of polymerase.[3] | Final concentration < 1 mM.[3] |
| EDTA | Illumina (Nextera) | Severe inhibition of tagmentation.[8] | Must be removed or neutralized.[9] |
| Ethanol (B145695) | Sanger Sequencing | Inhibition of polymerase at higher concentrations.[3] | Final volume < 10%.[3] |
| Ethanol | Oxford Nanopore (Ligation Kit) | Tolerated up to a certain percentage.[14] | Up to 20% contamination.[14] |
| Salts (e.g., NaCl) | Sanger Sequencing | Reduced signal strength and read length.[3] | < 40 mM in the final reaction.[3] |
Experimental Protocols
Protocol 1: Bead-Based Cleanup for EDTA Removal
This protocol is a widely used and effective method for removing EDTA and other contaminants from DNA samples.
Materials:
-
AMPure XP beads (or similar solid-phase paramagnetic beads)
-
Magnetic stand
-
80% Ethanol (freshly prepared)
-
Nuclease-free water or low-EDTA TE buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA)
Methodology:
-
Bring the AMPure XP beads to room temperature.
-
In a new microcentrifuge tube, add your DNA sample.
-
Add 1.8X volume of AMPure XP beads to your DNA sample (e.g., for a 50 µL DNA sample, add 90 µL of beads).
-
Mix thoroughly by pipetting up and down 10 times.
-
Incubate at room temperature for 5 minutes to allow the DNA to bind to the beads.
-
Place the tube on a magnetic stand and wait for the solution to clear (approximately 2-3 minutes).
-
Carefully aspirate and discard the supernatant without disturbing the beads.
-
With the tube still on the magnetic stand, add 200 µL of 80% ethanol to wash the beads. Incubate for 30 seconds.
-
Aspirate and discard the ethanol.
-
Repeat the ethanol wash (steps 8-9) for a total of two washes.
-
After the final wash, briefly spin the tube and place it back on the magnetic stand. Remove any residual ethanol with a fine-tipped pipette.
-
Air-dry the beads for 5-10 minutes at room temperature. Do not over-dry.
-
Remove the tube from the magnetic stand and add a suitable volume of nuclease-free water or low-EDTA TE buffer to elute the DNA.
-
Mix thoroughly by pipetting and incubate at room temperature for 2 minutes.
-
Place the tube back on the magnetic stand and wait for the solution to clear.
-
Carefully transfer the supernatant containing the purified DNA to a new tube.
Diagram: Bead-Based DNA Cleanup Workflow
Caption: Workflow for removing EDTA using paramagnetic beads.
Protocol 2: Spin-Column Based DNA Cleanup
Commercially available DNA cleanup kits that utilize silica-based spin columns are also highly effective at removing EDTA.
Materials:
-
Commercial DNA cleanup and concentrator kit (e.g., from Zymo Research, Qiagen)
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Follow the manufacturer's protocol for the specific kit you are using. Generally, this involves:
-
Adding a binding buffer to your DNA sample.
-
Transferring the mixture to a spin column.
-
Centrifuging to bind the DNA to the silica (B1680970) membrane.
-
Discarding the flow-through.
-
Washing the column with the provided wash buffers (this step removes salts and EDTA).
-
Performing a "dry spin" to remove any residual ethanol from the wash buffer.
-
Eluting the purified DNA with nuclease-free water or a low-concentration elution buffer provided in the kit. It is often recommended to extend the elution incubation time to at least 5 minutes to improve recovery.[15]
By following these guidelines and protocols, researchers can effectively mitigate the inhibitory effects of residual this compound, leading to improved success rates and higher quality data in their downstream sequencing applications.
References
- 1. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 2. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 4. Troubleshooting your sequencing results - The University of Nottingham [nottingham.ac.uk]
- 5. Evaluation of controls, quality control assays, and protocol optimisations for PacBio HiFi sequencing on diverse and challenging samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. mdanderson.org [mdanderson.org]
- 8. researchgate.net [researchgate.net]
- 9. Illumina Whole Genome Sequencing [protocols.io]
- 10. Impact of DNA extraction on whole genome sequencing analysis for characterization and relatedness of Shiga toxin-producing Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dna.uga.edu [dna.uga.edu]
- 12. researchgate.net [researchgate.net]
- 13. The importance of adding EDTA for the nanopore analysis of proteins - Metallomics (RSC Publishing) [pubs.rsc.org]
- 14. Knowledge - Contaminants [community.nanoporetech.com]
- 15. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
why is my diammonium EDTA stock solution turning cloudy or yellow
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with their diammonium EDTA stock solutions, specifically focusing on why they may turn cloudy or yellow.
Frequently Asked Questions (FAQs)
Q1: Why has my freshly prepared this compound solution turned cloudy?
A1: Cloudiness in a freshly prepared this compound solution is most commonly due to incomplete dissolution of the EDTA salt. The solubility of EDTA is highly dependent on the pH of the solution. For this compound, as with other EDTA salts, the pH must be adjusted to approximately 8.0 to achieve complete dissolution. If the pH is too low, the EDTA will precipitate out of the solution, resulting in a cloudy or milky appearance.[1][2][3][4]
Other potential causes for cloudiness include:
-
Impurity Contamination: The use of low-purity this compound, contaminated water, or unclean glassware can introduce insoluble impurities.[5]
-
Chemical Reactions: If the water used for preparation contains high concentrations of certain metal ions, insoluble metal-EDTA complexes might form, although this is less common as EDTA is a strong chelator.
Q2: My this compound solution was clear initially but became cloudy after storage. What is the cause?
A2: Cloudiness that develops during storage can be attributed to a few factors:
-
Microbial Contamination: If the solution was not properly sterilized or if the container was not sterile, bacteria or fungi can grow, leading to turbidity.[5] This is more likely with prolonged storage at room temperature.
-
pH Fluctuation: Over time, absorption of atmospheric CO2 can slightly lower the pH of the solution, potentially causing the EDTA to precipitate, especially if the initial pH was not sufficiently buffered.
-
Temperature Effects: Storing the solution at low temperatures (e.g., in a refrigerator) can sometimes lead to the precipitation of EDTA, especially if the solution is highly concentrated.
Q3: What is causing my this compound stock solution to turn yellow?
A3: A yellow tint in your this compound solution can arise from several sources:
-
Impurities in the Reagent: The this compound salt itself may contain impurities from the manufacturing process, which can impart a yellow color to the solution.[6][7][8] The color can vary between different batches and manufacturers.
-
Degradation: Although EDTA is generally stable, it can degrade under certain conditions. For instance, prolonged exposure to light can cause photolysis.[9] Some degradation products may be colored.
-
Reaction with Contaminants: Trace metal ion contaminants in the water or on the glassware can sometimes form colored complexes with EDTA.
-
Caramelization during Autoclaving: If the solution is autoclaved for an extended period or at excessively high temperatures, it may cause some components to caramelize, leading to a yellowish discoloration.[6]
Q4: Is a slightly yellow this compound solution still usable?
A4: For many routine applications, a slight yellow tint in the EDTA solution may not significantly impact the experimental outcome. However, for highly sensitive assays where trace contaminants could interfere, it is best to use a colorless solution. If you observe a yellow color, it is recommended to prepare a fresh solution using high-purity reagents and sterile techniques. Filtering the solution through a 0.22 µm filter may help in some cases.[8]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with your this compound stock solution.
Issue: Solution is Cloudy or Contains Precipitate
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Incorrect pH | 1. Check the pH of the solution using a calibrated pH meter.2. Slowly add a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) dropwise while stirring until the pH reaches 8.0 and the solution clears.[1][2][4] | Always adjust the pH to 8.0 during preparation to ensure complete dissolution. |
| Microbial Growth | 1. Discard the contaminated solution.2. Clean and sterilize all glassware thoroughly before use. | Prepare the solution with sterile water and filter-sterilize (0.22 µm filter) or autoclave the final solution.[2][4] Store in a sterile container. |
| Impurity Contamination | 1. Filter the solution through a 0.22 µm filter to remove particulate matter.2. If cloudiness persists, discard the solution. | Use high-purity (e.g., ACS grade) this compound and purified (e.g., deionized or distilled) water.[5] Ensure all glassware is scrupulously clean. |
| Low Temperature Precipitation | 1. Gently warm the solution to room temperature while stirring.2. If the precipitate redissolves, the issue was temperature-related. | Store the solution at a controlled room temperature if you observe precipitation at lower temperatures. For long-term storage at 4°C, ensure the pH is stable at 8.0. |
Issue: Solution is Yellow
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Reagent Impurity | 1. Prepare a small test batch with this compound from a different lot or manufacturer to see if the issue persists.[7][8] | Purchase high-purity grade this compound from a reputable supplier. |
| Contamination | 1. Discard the solution.2. Use thoroughly cleaned glassware and high-purity water for preparation. | Follow stringent cleaning protocols for all labware. |
| Over-autoclaving | 1. If the yellowing occurred after autoclaving, consider filter sterilization as an alternative. | Autoclave for the minimum time and at the correct temperature required for sterilization. Alternatively, use filter sterilization.[6][10] |
| Light Exposure | 1. Discard the solution if degradation is suspected. | Store the this compound solution in an amber or opaque bottle to protect it from light.[9] |
Experimental Protocols
Protocol for Preparation of 0.5 M this compound Stock Solution (pH 8.0)
Materials:
-
This compound (Molecular Weight: 260.24 g/mol )
-
High-purity (distilled or deionized) water
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
-
Sterile storage bottle
Procedure:
-
Initial Weighing and Mixing:
-
For 1 L of 0.5 M solution, weigh out 130.12 g of this compound.
-
Add the powder to 800 mL of high-purity water in a beaker with a magnetic stir bar.
-
-
Dissolution and pH Adjustment:
-
Begin stirring the solution. It will appear cloudy or milky.
-
Slowly add ammonium hydroxide or sodium hydroxide solution dropwise while continuously monitoring the pH.
-
Continue adding the base until the this compound completely dissolves and the pH of the solution stabilizes at 8.0. The solution should become clear.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved and the pH is stable, transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to 1 L.
-
-
Sterilization and Storage:
-
Sterilize the solution by either autoclaving or filtering through a 0.22 µm sterile filter.
-
Store the solution in a labeled, sterile bottle at room temperature or 4°C, protected from light.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for cloudy or yellow this compound solutions.
References
- 1. youtube.com [youtube.com]
- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. The reason for the turbidity of the prepared ethylenediaminetetraacetic acid dipotassium salt solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Yellow EDTA !? [bio.net]
- 8. Yellow EDTA ph8, 0.5M [groups.google.com]
- 9. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Managing Diammonium EDTA Interference in Metalloprotein Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with diammonium ethylenediaminetetraacetic acid (EDTA) in metalloprotein studies. Diammonium EDTA, like other forms of EDTA, is a strong metal-chelating agent commonly used as an anticoagulant and to inhibit metalloproteases.[1][2][3] However, its presence can significantly interfere with the study of metalloproteins by stripping essential metal cofactors, potentially leading to protein denaturation, loss of function, and aggregation.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered due to EDTA interference and provides systematic approaches to resolve them.
| Problem | Potential Cause | Recommended Action |
| Loss of Metalloprotein Activity | EDTA has chelated the metal cofactor essential for catalytic activity.[5][6] | 1. Remove EDTA from the sample using dialysis, diafiltration (ultrafiltration), or size exclusion chromatography.[7][8] 2. Add a stoichiometric excess of the specific metal ion required by the metalloprotein to replenish the active site. Note: This should be done after EDTA removal to avoid the formation of metal-EDTA complexes. 3. For future preparations, consider using alternative protease inhibitors that are not strong chelators, such as PMSF or a commercially available protease inhibitor cocktail without EDTA.[9] |
| Protein Aggregation or Precipitation | Removal of the metal ion by EDTA has led to conformational changes and instability.[4] Leached nickel from Ni-NTA columns during purification of His-tagged proteins can also contribute to aggregation, which can be mitigated by the careful addition of EDTA to the elution buffer.[10] | 1. Remove EDTA to prevent further metal stripping.[2][7] 2. Optimize buffer conditions (pH, ionic strength) to enhance protein stability. 3. If purifying a His-tagged metalloprotein, consider using cobalt-based affinity chromatography, which may have different leaching properties.[9] Alternatively, add a controlled amount of EDTA to the elution collection tubes to chelate leached metal ions without stripping the column.[10] |
| Inaccurate Metal Content Analysis | Residual EDTA in the sample chelates the metal of interest, making it unavailable for detection by certain analytical techniques. | 1. Ensure complete removal of EDTA using a robust method like diafiltration (ultrafiltration).[2][11] 2. Quantify the remaining EDTA concentration to assess the level of interference. 3. Use an analytical technique for metal quantification that is less susceptible to EDTA interference, if available. |
| Anomalous Results in Biophysical Characterization (e.g., Crystallography, NMR) | EDTA can interfere with crystal lattice formation by competing for coordination sites.[7] In NMR, EDTA can introduce extraneous signals.[1][8] | 1. Exhaustively remove EDTA from the sample.[1][7] Diafiltration is often the most effective method.[2][11] 2. Confirm the absence of EDTA using a sensitive detection method before proceeding with the analysis.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a problem in my metalloprotein experiments?
A1: this compound, like other forms of EDTA, is a powerful chelating agent. It can bind to and remove the metal ions that are often essential for the structure and function of metalloproteins.[4][5] This can lead to inactivation of your protein, changes in its conformation, and interference with downstream applications like enzyme assays or structural studies.[4][7]
Q2: What is the difference between this compound, disodium (B8443419) EDTA, and other EDTA salts?
A2: The core chelating agent is the EDTA molecule itself. The different salt forms (diammonium, disodium, dipotassium, etc.) primarily affect the solubility and pH of the resulting solution.[12][13] For instance, disodium EDTA is more soluble in water than the free acid form.[14] However, their function as a strong metal chelator remains the same, and all forms can be problematic for metalloprotein studies.[12]
Q3: How can I remove EDTA from my protein sample?
A3: Several methods can be used to remove EDTA, primarily based on the size difference between the protein and the small EDTA molecule. These include:
-
Diafiltration (Ultrafiltration): A highly effective method that involves repeatedly concentrating the protein sample and diluting it with an EDTA-free buffer.[2][7][11]
-
Dialysis: A traditional method where the protein sample is placed in a semi-permeable membrane bag and dialyzed against a large volume of EDTA-free buffer. However, studies have shown that dialysis may not completely remove EDTA.[2][7][11]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size, allowing for the removal of small molecules like EDTA.[7][8]
Q4: How can I determine if my sample is contaminated with EDTA?
A4: Several analytical methods can be used to detect and quantify EDTA in biological samples. The choice of method depends on the required sensitivity and available instrumentation.[15]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying EDTA.[15][16][17]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method often requires a pre-column derivatization step to make EDTA detectable by UV absorbance.[15]
-
Spectrophotometry: A colorimetric assay can be used, for example, by monitoring the competition between EDTA and a colored indicator for binding to a metal ion like zinc.[8][11]
-
Nuclear Magnetic Resonance (NMR): NMR can be used to detect the characteristic signals of the EDTA-metal complex.[1][8]
Q5: Are there any alternatives to EDTA for inhibiting proteases during my metalloprotein purification?
A5: Yes, if the primary reason for using EDTA is to inhibit metalloproteases, you can use other protease inhibitors that do not chelate metals. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a common alternative that inhibits serine proteases.[9] You can also use commercially available protease inhibitor cocktails that do not contain EDTA.[9]
Quantitative Data Summary
The following table summarizes the performance of various methods for quantifying EDTA.
| Parameter | HPLC-UV with Pre-column Derivatization | LC-MS/MS | Spectrophotometry |
| Principle | Separation of a metal-EDTA complex by HPLC and detection by UV absorbance.[15] | Separation by HPLC followed by highly selective mass-based detection of EDTA or its fragments.[15] | Measurement of the absorbance of a colored metal-EDTA complex.[15] |
| Limit of Detection (LOD) | 0.30 µg/mL | As low as 0.09 µg | 1.4 µM, 10⁻⁶ M |
| Limit of Quantification (LOQ) | 0.60 µg/mL, 0.1 ppm, 0.2 µg/mL | As low as 5 ppm in dried bloodstains.[15] | Typically higher than chromatographic methods.[15] |
| Accuracy (% Recovery) | 80% - 120% | 100% to 113% | Method-dependent, can be high with proper controls. |
| Throughput | Moderate, depends on chromatographic run time. | High, with run times as short as 1.0 minute. | High, suitable for rapid screening. |
Data compiled from BenchChem's "A Comparative Guide to the Quantification of EDTA in Biological Samples".[15]
Experimental Protocols
Protocol 1: EDTA Removal by Diafiltration (Ultrafiltration)
This protocol describes the removal of EDTA from a protein sample using a centrifugal ultrafiltration device.
Materials:
-
Protein sample containing EDTA
-
EDTA-free buffer (e.g., Tris-HCl, HEPES)
-
Centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein)
-
Microcentrifuge
Procedure:
-
Add the protein sample to the ultrafiltration device, not exceeding the maximum volume.
-
Add EDTA-free buffer to dilute the sample, typically to the maximum volume of the device.
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume.
-
Discard the flow-through, which contains EDTA and other small molecules.
-
Repeat steps 2-4 for a sufficient number of cycles (typically 3-5 cycles) to ensure thorough removal of EDTA.
-
After the final centrifugation, recover the concentrated, EDTA-free protein sample.
Protocol 2: Colorimetric Quantification of EDTA
This protocol provides a method for estimating the concentration of EDTA in a protein solution using a 4-(2-pyridylazo)-resorcinol (PAR) competition assay.[11]
Materials:
-
Protein sample suspected of containing EDTA
-
PAR solution
-
Zinc sulfate (B86663) (ZnSO₄) solution
-
EDTA standards of known concentrations
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of EDTA.
-
In a 96-well plate, add the protein sample, EDTA standards, and a blank (buffer only) to separate wells.
-
Add the PAR and ZnSO₄ solutions to each well. The binding of zinc to PAR forms a colored complex.
-
Incubate the plate at room temperature for a specified time to allow the reaction to reach equilibrium.
-
Measure the absorbance at 492 nm. The presence of EDTA will chelate the zinc, leading to a decrease in the colored zinc-PAR complex and thus a lower absorbance.
-
Determine the EDTA concentration in the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Logical diagram illustrating how this compound interferes with metalloprotein studies.
Caption: Experimental workflow for the removal and quantification of EDTA from protein samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EDTA - MOTM [chm.bris.ac.uk]
- 4. Denaturation of metalloproteins with EDTA to facilitate enzymatic digestion and mass fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of EDTA and metal ions on a metalloproteinase from Pseudomonas fluorescens biotype I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Which one is commonly used as edta disodium or edta potassium anticoagulant? [vacutaineradditives.com]
- 14. Why is disodium salt of EDTA preferred to EDTA - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Easy EDTA Blood Test: How to Prepare & Results [jitsi.cmu.edu.jm]
stabilizing reagent solutions with diammonium EDTA without compromising results
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of diammonium ethylenediaminetetraacetic acid (EDTA) as a stabilizing reagent. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is diammonium EDTA and why is it used as a stabilizing reagent?
This compound is the diammonium salt of ethylenediaminetetraacetic acid. It is a powerful chelating agent, meaning it strongly binds to polyvalent metal ions, particularly divalent cations like magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe²⁺).[1][2] This property makes it an excellent stabilizer in various reagent solutions for several reasons:
-
Inhibition of Metal-Dependent Nucleases: Many DNases and RNases, enzymes that degrade DNA and RNA, require divalent cations as cofactors. By sequestering these ions, this compound protects nucleic acids from degradation during storage and experimental procedures.[]
-
Prevention of Chemical Degradation: Trace metal ions can catalyze the oxidative degradation of sensitive reagents and active pharmaceutical ingredients (APIs). This compound chelates these metals, preventing discoloration, precipitation, and loss of potency, thereby extending the shelf life of the solution.[4][5]
-
Enhancement of Antimicrobial Preservation: By binding metal ions essential for microbial growth, this compound can enhance the efficacy of other preservatives in a formulation.[6]
Q2: Can this compound interfere with my experimental assays?
Yes, the very mechanism that makes this compound an effective stabilizer—chelation of divalent cations—is a primary source of interference in many biological assays.[7] Key areas of concern include:
-
Enzymatic Assays: Many enzymes, including polymerases, kinases, and alkaline phosphatases, require divalent cations like Mg²⁺ or Zn²⁺ as essential cofactors for their activity. EDTA can strip these ions from the enzyme, leading to reduced or complete inhibition.[7][8]
-
Polymerase Chain Reaction (PCR): Taq DNA polymerase is a magnesium-dependent enzyme. The presence of EDTA in the DNA template solution can chelate Mg²⁺ in the PCR master mix, leading to failed or inefficient amplification.[9][10]
-
Immunoassays: Some immunoassays utilize enzyme-labeled antibodies where the enzyme (e.g., alkaline phosphatase) requires metal cofactors. EDTA can interfere with the signal generation step. Additionally, EDTA can sometimes affect antigen-antibody binding by altering protein conformation, although this is less common.
-
Cell-Based Assays: High concentrations or prolonged exposure to EDTA can be toxic to cells and affect cell viability by chelating essential ions from the culture medium and disrupting cell adhesion.[11][12]
Q3: What are the typical working concentrations for this compound as a stabilizer?
The optimal concentration of this compound depends on the specific application and the potential for metal ion contamination.
-
For nucleic acid protection in buffers (like TE buffer): A standard concentration is 1 mM. A "low EDTA" version with 0.1 mM is often used for samples intended for downstream enzymatic reactions like PCR.[10]
-
In pharmaceutical formulations: The concentration is typically low, often less than 2%, and is carefully optimized to ensure stability without compromising the drug's efficacy or safety.[13]
-
For cell detachment: A common starting concentration is 0.5 mM in a calcium and magnesium-free buffer.[12]
It is always recommended to empirically determine the lowest effective concentration for your specific needs to minimize potential interference.
Q4: Are there alternatives to this compound for stabilizing solutions?
Yes, several alternatives can be considered, especially when EDTA interference is a concern:
-
EDTA-free Protease and Phosphatase Inhibitor Cocktails: Many commercial cocktails are available that use alternative, non-chelating inhibitors.
-
Citric Acid and Gluconic Acid: These are considered "greener" alternatives and can be used as chelating agents in some applications, though their effectiveness may vary.
-
Increased Salt Concentration: For some applications, such as inhibiting DNase I activity, increasing the concentration of monovalent salts like NaCl can be an effective alternative to EDTA.
The choice of an alternative will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: Reduced or No Activity in an Enzymatic Assay
Possible Cause: this compound from your sample or buffer is chelating essential metal cofactors required by your enzyme.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected EDTA interference in enzymatic assays.
Experimental Protocols:
-
Protocol 1: Divalent Cation Rescue Experiment
-
Prepare Control Reaction: Set up your standard enzyme assay that is showing low activity.
-
Prepare Test Reactions: Set up identical reactions but supplement them with increasing concentrations of the required divalent cation (e.g., MgCl₂ or ZnCl₂). A typical range to test is 0.1 mM to 10 mM.[8]
-
Incubate and Measure: Incubate all reactions under standard conditions and measure the enzyme activity.
-
Analyze Results: A dose-dependent increase in activity in the supplemented reactions strongly suggests EDTA-mediated inhibition.[8]
-
-
Protocol 2: EDTA Removal by Ultrafiltration
-
Select Device: Choose an ultrafiltration device with a molecular weight cut-off (MWCO) that will retain your protein of interest while allowing EDTA (MW = 322.26 g/mol ) to pass through (e.g., a 10 kDa MWCO device).
-
Buffer Exchange: Dilute the sample with an EDTA-free buffer and centrifuge according to the device manufacturer's instructions. Repeat this process 2-3 times to ensure complete removal of EDTA.
-
Quantitative Data: Impact of EDTA on Common Enzymes
| Enzyme | Required Cofactor(s) | Inhibitory EDTA Concentration | Mechanism of Inhibition |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | Removes essential zinc and magnesium ions required for catalytic activity.[8] |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | Chelates Mg²⁺ necessary for dNTP binding and catalysis during PCR.[8][9] |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | Removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[8] |
| Trypsin | Ca²⁺ (for stability) | Not directly inhibited | EDTA can reduce its stability by chelating Ca²⁺, which can affect long-term assays.[8] |
Issue 2: PCR Amplification Failure or Low Yield
Possible Cause: this compound in your DNA sample is chelating the Mg²⁺ in your PCR master mix, inhibiting Taq polymerase.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PCR issues caused by EDTA.
Experimental Protocol: MgCl₂ Titration to Overcome EDTA Inhibition
-
Set up Reactions: Prepare a series of PCR reactions. Each reaction should have a different final concentration of MgCl₂. A good starting range is from 1.5 mM to 4.0 mM, in 0.5 mM increments.[10]
-
Prepare Master Mix: Create a master mix with all PCR components except for MgCl₂.
-
Aliquot and Add MgCl₂: Aliquot the master mix into separate PCR tubes and add the varying concentrations of MgCl₂ to each.
-
Add Template and Run PCR: Add your EDTA-containing DNA template to each reaction and run your standard PCR protocol.
-
Analyze Results: Analyze the PCR products by gel electrophoresis to determine the optimal MgCl₂ concentration that restores amplification.
Quantitative Data: Inhibitory Effects of EDTA on PCR
| EDTA Concentration | Effect on PCR |
| 0.5 mM | Can significantly reduce the yield of the PCR product.[10] |
| 1.0 mM | Can completely abolish the PCR reaction.[10] |
Issue 3: Low Cell Viability After Detachment with EDTA
Possible Cause: The concentration of this compound is too high, or the incubation time is too long, leading to cytotoxicity.[11]
Troubleshooting Workflow:
Caption: Workflow for optimizing EDTA treatment for cell detachment.
Experimental Protocol: Optimizing EDTA for Cell Detachment
-
Seed Cells: Seed your cells in a multi-well plate and grow them to the desired confluency.
-
Prepare a Matrix of Conditions: Prepare solutions of this compound in a calcium and magnesium-free phosphate-buffered saline (PBS) at various concentrations (e.g., 0.2 mM, 0.5 mM, 1.0 mM).
-
Test Conditions: For each concentration, test a range of incubation times (e.g., 2, 5, 10, and 15 minutes) at 37°C.
-
Neutralize and Assess: After the incubation period, neutralize the EDTA with a complete culture medium containing serum. Collect the cells and assess viability using a method like Trypan Blue exclusion.
-
Determine Optimal Conditions: Identify the lowest concentration and shortest incubation time that results in efficient detachment with the highest cell viability (ideally >90%).[11]
This technical support center provides a starting point for addressing issues related to the use of this compound. Always refer to specific product datasheets and perform appropriate validation experiments for your unique applications.
References
- 1. Ethylenediaminetetraacetic acid diammonium_TargetMol [targetmol.com]
- 2. dow.com [dow.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: The Impact of High Concentrations of EDTA on DNA Quality Metrics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of high ethylenediaminetetraacetic acid (EDTA) concentrations on DNA quality metrics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of EDTA in DNA extraction and storage?
EDTA is a chelating agent that sequesters divalent cations, primarily magnesium ions (Mg²⁺). This action is crucial for preserving DNA integrity as it inhibits the activity of DNases, enzymes that degrade DNA and require Mg²⁺ as a cofactor.[1][2][3] It is commonly used as an anticoagulant for blood samples and is a key component of TE buffer (Tris-EDTA), a standard solution for long-term DNA storage.[4][5]
Q2: How does a high concentration of EDTA affect DNA quality metrics like A260/A280 and A260/A230 ratios?
High concentrations of EDTA can interfere with spectrophotometric readings of DNA purity. Specifically, EDTA has a strong absorbance at 230 nm, which can significantly lower the A260/A230 ratio, a key indicator of contamination from salts and other organic compounds.[6][7] While pure DNA typically has an A260/A230 ratio of 2.0-2.2, EDTA contamination can cause this value to drop, suggesting the presence of impurities.[6][7]
Some studies have also noted that very high levels of EDTA (beyond 11 µg/µl of blood) can artificially increase the OD260 reading, which may misleadingly enhance the A260/A280 ratio to values beyond the typical "high quality" range of 1.8-1.9.[8]
Q3: What is the inhibitory effect of high EDTA concentrations on downstream enzymatic reactions?
The chelating property of EDTA that protects DNA also inhibits enzymes that are essential for downstream applications. Taq DNA polymerase, the enzyme central to the Polymerase Chain Reaction (PCR), is magnesium-dependent.[1] By sequestering Mg²⁺ ions, EDTA effectively inhibits Taq polymerase, leading to reduced amplification efficiency or complete PCR failure.[1][5][9][10]
Q4: What are the typical inhibitory concentrations of EDTA in PCR?
The inhibitory concentration of EDTA can vary depending on the specific PCR conditions. However, general guidelines suggest:
-
0.5 mM EDTA: Can significantly reduce PCR product yield.[5]
-
1 mM EDTA: Can completely inhibit the PCR reaction.[5]
Troubleshooting Guide
This guide addresses common issues encountered due to high EDTA concentrations in DNA samples.
| Problem | Potential Cause | Recommended Solution(s) |
| Low A260/A230 ratio (< 1.8) | EDTA carryover from elution buffer or sample storage solution. | 1. Ethanol (B145695) Precipitation: Re-precipitate the DNA to remove excess salts and EDTA. 2. Spin-Column Cleanup: Use a commercial DNA cleanup kit to purify the sample. 3. Buffer Exchange: Perform a buffer exchange using a spin column or dialysis to replace the EDTA-containing buffer with an EDTA-free alternative like nuclease-free water or low-EDTA TE buffer. |
| PCR Failure or Low Yield | Inhibition of Taq polymerase due to Mg²⁺ chelation by EDTA. | 1. Dilute the DNA Template: If the DNA concentration is high, diluting the template can reduce the final EDTA concentration in the PCR reaction to a non-inhibitory level.[5] 2. Increase MgCl₂ Concentration: Add excess MgCl₂ to the PCR master mix to counteract the chelating effect of EDTA. Titration will be necessary to find the optimal concentration.[5] 3. Remove EDTA: Use ethanol precipitation or a spin-column cleanup kit to remove EDTA from the DNA sample before PCR.[5][11][12] |
| Inaccurate DNA Quantification | Artificially inflated A260 reading due to very high EDTA levels. | 1. Purify the DNA Sample: Remove EDTA using one of the methods mentioned above. 2. Use Fluorometric Quantification: Employ a DNA-specific fluorescent dye (e.g., Qubit) for more accurate quantification, as it is less susceptible to interference from contaminants like EDTA. |
| DNA Degradation During Long-Term Storage | Insufficient EDTA concentration to inhibit DNase activity. | Ensure DNA is stored in a buffer with an adequate EDTA concentration (e.g., standard TE buffer with 1 mM EDTA) and at an appropriate temperature (-20°C or -80°C for long-term storage).[4][13] Increasing the pH of the EDTA solution to 9 or 10 may also improve its preservative effectiveness.[14][15] |
Experimental Protocols
Protocol 1: Ethanol Precipitation for EDTA Removal
This protocol is designed to precipitate DNA, leaving soluble EDTA and other salts in the supernatant.
-
Measure the volume of your DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 30 minutes. For low DNA concentrations, overnight incubation can improve recovery.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 500 µL of 70% ethanol to remove residual salts.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or a low-EDTA buffer (e.g., 10 mM Tris-HCl, pH 8.0).
Protocol 2: Spin-Column Based DNA Cleanup
This protocol utilizes commercial spin columns for efficient removal of EDTA and other contaminants.
-
Add a binding buffer (typically containing a chaotropic agent and ethanol) to your DNA sample.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge according to the manufacturer's instructions to bind the DNA to the silica (B1680970) membrane. Discard the flow-through.
-
Add a wash buffer to the column.
-
Centrifuge and discard the flow-through. Repeat the wash step as recommended by the manufacturer.
-
Perform a "dry spin" by centrifuging the empty column to remove any residual ethanol.
-
Place the spin column in a clean microcentrifuge tube.
-
Add an appropriate volume of nuclease-free water or elution buffer directly to the center of the membrane.
-
Incubate for 1-5 minutes at room temperature.
-
Centrifuge to elute the purified DNA.
Visualizations
Caption: Troubleshooting workflow for issues arising from high EDTA concentrations in DNA samples.
Caption: Mechanism of EDTA-induced inhibition of PCR through magnesium ion chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mpbio.com [mpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dna.uga.edu [dna.uga.edu]
- 8. academicjournals.org [academicjournals.org]
- 9. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dnagenotek.com [dnagenotek.com]
- 14. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 15. journals.plos.org [journals.plos.org]
adjusting magnesium concentration in PCR to counteract EDTA chelation
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with PCR, specifically related to the chelation of magnesium by EDTA.
Troubleshooting Guide: Adjusting Magnesium Concentration to Counteract EDTA Chelation
Issue: Low or no PCR product yield when using DNA stored in TE buffer.
This guide will walk you through identifying and resolving PCR inhibition caused by EDTA from your DNA storage buffer.
Q1: How can I determine if EDTA is inhibiting my PCR?
A1: The most common indicator of EDTA inhibition is a significant drop in PCR yield or complete reaction failure when using a DNA template stored in a standard TE buffer, which typically contains 1 mM EDTA.[1] To confirm, you can perform the following:
-
Positive Control: Use a known-good DNA template that is not stored in an EDTA-containing buffer. If this control amplifies successfully while your sample does not, EDTA is a likely inhibitor.
-
Template Dilution: A simple first step is to dilute your DNA template.[1] This will also dilute the EDTA concentration. If a 1:10 or 1:100 dilution of your template results in successful amplification, EDTA inhibition is a probable cause.[1]
Q2: What are the primary strategies to overcome EDTA inhibition?
A2: There are three main approaches to counteract the effects of EDTA in your PCR:
-
Increase Magnesium Concentration: Add excess magnesium chloride (MgCl₂) to your PCR master mix to saturate the chelating capacity of EDTA, ensuring sufficient free Mg²⁺ is available for the DNA polymerase.[1]
-
Dilute the DNA Template: As mentioned above, diluting the template will lower the final EDTA concentration in the reaction.[1] This is a quick and easy method if your DNA concentration is high enough.
-
Remove EDTA from the DNA Sample: This is the most thorough approach and involves purifying the DNA to remove EDTA entirely. This can be achieved through methods like ethanol (B145695) precipitation or using a DNA purification kit.[1]
Q3: How do I determine the correct amount of additional MgCl₂ to add?
A3: The optimal MgCl₂ concentration should be determined empirically for each new primer-template combination.[2] A good starting point is to perform a titration by setting up a series of reactions with varying final MgCl₂ concentrations. A recommended range to test is from 1.5 mM to 4.0 mM in 0.5 mM increments.[1] For a detailed procedure, refer to the Experimental Protocol section below.
Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with a PCR reaction?
A1: EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent cations, most notably magnesium ions (Mg²⁺).[1] Taq DNA polymerase, the enzyme central to PCR, requires free Mg²⁺ as an essential cofactor for its activity.[3] By sequestering these magnesium ions, EDTA renders the polymerase inactive, leading to decreased PCR efficiency or complete reaction failure.[1]
Q2: What is the typical concentration of EDTA in TE buffer?
A2: A standard 1x TE buffer usually contains 10 mM Tris and 1 mM EDTA.[1] For downstream applications sensitive to EDTA, such as PCR, a "low TE" buffer with a reduced EDTA concentration of 0.1 mM is often recommended.[1]
Q3: What concentration of EDTA is known to inhibit PCR?
A3: The inhibitory concentration of EDTA can vary depending on the specific PCR conditions. However, a general guideline is that a final concentration of 0.5 mM EDTA can significantly reduce PCR product yield, while a concentration of 1 mM EDTA can completely inhibit the reaction.[1]
Q4: Can I simply add more MgCl₂ to my PCR master mix to counteract EDTA?
A4: Yes, this is a common and effective strategy.[1] The added Mg²⁺ will bind to the EDTA, leaving enough free magnesium for the Taq polymerase to function. However, it is critical to optimize the MgCl₂ concentration, as excessively high levels can also be detrimental to the PCR by reducing enzyme fidelity and promoting the amplification of non-specific products.[1]
Q5: Are there alternatives to using EDTA for DNA storage?
A5: Yes, if you anticipate using your DNA for enzymatic reactions like PCR, it is advisable to store it in an EDTA-free solution. Suitable alternatives include nuclease-free water or a simple Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0).
Quantitative Data Summary
The following table summarizes key concentrations related to EDTA and MgCl₂ in PCR.
| Component | Typical Concentration in Stock Solution | Recommended Final Concentration in PCR | Inhibitory Concentration in PCR | Notes |
| EDTA | 1 mM (in 1x TE Buffer)[1] | < 0.1 mM[2] | ≥ 0.5 mM[1] | Higher concentrations increasingly inhibit the reaction. |
| MgCl₂ | 25 mM - 50 mM | 1.5 mM - 2.5 mM | > 4.5 mM (can be inhibitory) | The optimal concentration is dependent on the specific assay.[4] |
Experimental Protocols
Protocol: Optimizing MgCl₂ Concentration to Counteract EDTA
This protocol provides a framework for titrating MgCl₂ to determine the optimal concentration for your PCR in the presence of suspected EDTA contamination.
Objective: To identify the MgCl₂ concentration that maximizes the yield of the specific PCR product while minimizing non-specific amplification.
Materials:
-
DNA template (potentially containing EDTA)
-
Forward and reverse primers
-
dNTP mix
-
Taq DNA Polymerase and corresponding reaction buffer (ensure it is MgCl₂-free for this protocol)
-
Stock solution of MgCl₂ (e.g., 25 mM or 50 mM)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Prepare a Master Mix: Create a master mix containing all PCR components except for MgCl₂. This ensures consistency across all your test reactions.
-
Set up a MgCl₂ Gradient: Prepare a series of PCR tubes. In each tube, add the appropriate volume of the MgCl₂ stock solution to achieve a range of final concentrations. A good starting range to test is 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, and 4.0 mM.[1]
-
Add Master Mix and Template: Aliquot the master mix into each of the tubes containing the different MgCl₂ concentrations. Then, add your DNA template to each tube.
-
Include Controls:
-
Positive Control: A reaction with a known-good template and the standard, recommended MgCl₂ concentration for your polymerase.
-
Negative Control: A reaction with no DNA template to check for contamination.
-
-
Perform PCR: Run the PCR using your established cycling parameters.
-
Analyze Results: Visualize the PCR products by agarose gel electrophoresis. The optimal MgCl₂ concentration is the one that produces the brightest, most specific band of your target amplicon with minimal or no non-specific products.
Mandatory Visualization
Caption: Workflow for troubleshooting PCR inhibition due to EDTA.
References
Validation & Comparative
A Comparative Analysis of Diammonium EDTA and Disodium EDTA for Chelation at Neutral pH
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) is a cornerstone of chelation chemistry, indispensable in a myriad of research and pharmaceutical applications for its ability to sequester metal ions. While the chelating prowess of the EDTA molecule is well-established, the choice of its salt form—such as diammonium EDTA or disodium (B8443419) EDTA—can have practical implications for experimental design and formulation. This guide provides an objective comparison of the chelation efficiency and other pertinent characteristics of this compound versus disodium EDTA, with a specific focus on performance at a neutral pH of 7.
The Fundamental Principle: Chelation Efficiency at a Fixed pH
The chelation capacity of EDTA is intrinsically linked to the pH of the solution. EDTA is a polyprotic acid with four carboxylic acid groups and two amine groups that can be protonated. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective chelating species. The concentration of this species, and therefore the chelation efficiency, increases with rising pH.
At a buffered neutral pH of 7, the distribution of protonated and deprotonated EDTA species is identical, regardless of whether the starting material was diammonium or disodium EDTA. The sodium (Na⁺) and ammonium (B1175870) (NH₄⁺) ions are considered spectator ions and do not directly participate in the formation of the metal-EDTA complex. Consequently, the intrinsic chelation efficiency of this compound and disodium EDTA for any given metal ion is theoretically identical when compared at the same neutral pH.
However, the choice between these two salts can be influenced by other factors such as their inherent pH in solution, solubility, and the potential for the counter-ions to influence specific experimental systems.
Comparative Data of this compound vs. Disodium EDTA
The following table summarizes the key properties of diammonium and disodium EDTA, providing a basis for selecting the appropriate salt for a given application.
| Property | This compound | Disodium EDTA |
| Molecular Formula | C₁₀H₁₄N₂O₈(NH₄)₂ | C₁₀H₁₄N₂Na₂O₈·2H₂O |
| Molecular Weight | 326.3 g/mol | 372.24 g/mol |
| pH of 1% Aqueous Solution | 4.6 - 5.3[1][2] | ~4.0 - 6.0[3] |
| Solubility in Water | High | Moderate |
| Chelation Efficiency at pH 7 | Identical to Disodium EDTA | Identical to this compound |
| Counter-ion | Ammonium (NH₄⁺) | Sodium (Na⁺) |
| Common Applications | Scale removal in industrial systems, applications where sodium is undesirable.[4] | General laboratory and pharmaceutical applications, cosmetics, food preservation. |
Stability Constants of Common Metal-EDTA Complexes
The stability of the metal-EDTA complex is a critical measure of chelation effectiveness. The stability constant (K) or its logarithm (log K) quantifies this. A higher log K value indicates a more stable complex. The following table presents the log K values for EDTA with several common divalent metal ions. These values are constant for the EDTA⁴⁻ ligand and are independent of the salt form used when the pH is fixed.
| Metal Ion | Log K of Metal-EDTA Complex |
| Calcium (Ca²⁺) | 10.65[5] |
| Magnesium (Mg²⁺) | 8.79[5] |
| Copper (Cu²⁺) | 18.78[5] |
| Zinc (Zn²⁺) | 16.5[5] |
Experimental Protocol: Determination of Chelation Efficiency by Spectrophotometry
A common method to experimentally determine and compare the chelation efficiency of EDTA solutions is through spectrophotometry. This protocol outlines a method to determine the concentration of an EDTA solution by measuring its ability to chelate a colored metal ion, such as iron(III).
Objective: To determine the concentration and thereby confirm the chelation capacity of an EDTA solution.
Principle: Both iron(III) and its EDTA complex absorb light in the ultraviolet region, but at different wavelengths (Fe³⁺ at ~305 nm and the Fe(III)-EDTA complex at ~258 nm). By adding a known excess of Fe(III) to an EDTA solution and measuring the absorbance at these two wavelengths, the concentration of the EDTA can be determined.[6]
Materials:
-
This compound or Disodium EDTA solution of unknown concentration
-
Standard solution of Ferric (III) chloride (FeCl₃)
-
Sulfuric acid (H₂SO₄) solution (0.1 N)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the Fe(III)-EDTA complex with known concentrations by reacting stoichiometric amounts of a standard Fe(III) solution and a standard EDTA solution.
-
Prepare a standard solution of Fe(III) in 0.1 N H₂SO₄.
-
-
Sample Preparation:
-
To a volumetric flask, add a known volume of the EDTA solution to be tested.
-
Add a known excess of the standard Fe(III) solution.
-
Dilute to the mark with 0.1 N H₂SO₄.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the prepared sample at 258 nm and 305 nm using 0.1 N H₂SO₄ as a blank.
-
-
Calculation:
-
The concentration of the Fe(III)-EDTA complex can be calculated from the absorbance at 258 nm using a calibration curve generated from the standard solutions.
-
The concentration of unreacted Fe(III) can be determined from the absorbance at 305 nm.
-
The initial concentration of EDTA in the sample can then be calculated based on the stoichiometry of the Fe(III)-EDTA complex formation.
-
This protocol can be used to verify that at a neutral pH, both diammonium and disodium EDTA solutions of the same molarity exhibit the same chelation capacity.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the spectrophotometric determination of EDTA concentration.
Logical Relationship of EDTA Chelation
The following diagram illustrates the fundamental equilibrium of EDTA chelation with a divalent metal ion (M²⁺) and the influence of pH.
Conclusion
For researchers working at a neutral pH, the choice between this compound and disodium EDTA will not impact the intrinsic chelation efficiency. Both salts will yield the same concentration of the active EDTA⁴⁻ species and thus exhibit identical metal-binding capacities. The decision should therefore be based on other experimental parameters. Disodium EDTA is a widely used, general-purpose salt suitable for most applications. This compound offers an alternative when the presence of sodium ions is a concern, for instance, in certain biological assays or when preparing specific buffer systems. The slightly different pH of their unbuffered solutions should also be considered if pH adjustment is not part of the experimental protocol. Ultimately, for precise and reproducible results, it is crucial to buffer the solution to the desired neutral pH, at which point the performance of both diammonium and disodium EDTA as chelating agents will be equivalent.
References
- 1. EDTA DIAMMONIUM – LIQUID - AVA CHEMICALS [avachemicals.com]
- 2. vento.com.vn [vento.com.vn]
- 3. EDTA Diammonium Manufacturer, Supplier, Exporter [edta-chelate.com]
- 4. dow.com [dow.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diammonium EDTA and EGTA for Selective Calcium Ion Binding
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and biochemical assays, the precise control of ion concentrations is paramount. Calcium ions (Ca²⁺) are ubiquitous second messengers, and their selective chelation is a critical experimental tool. This guide provides a comprehensive comparison of two widely used chelating agents, Diammonium EDTA and EGTA, with a focus on their performance in selective calcium ion binding, supported by experimental data and detailed protocols.
Quantitative Comparison of Chelation Properties
The efficacy and selectivity of a chelating agent are determined by its binding affinity for the target ion versus other competing ions. This is quantified by the stability constant (logK), where a higher value indicates a stronger complex.
| Chelator | Ion | logK | Apparent logK at pH 7.0 | Selectivity Ratio (K_Ca / K_Mg) |
| This compound | Ca²⁺ | 10.65 | ~7.2 | ~28.2 |
| Mg²⁺ | 8.79 | ~5.4 | ||
| EGTA | Ca²⁺ | 11.00 | ~6.91 | ~51,286 |
| Mg²⁺ | 5.2 | ~1.6 |
Key Observations:
-
Superior Calcium Selectivity of EGTA: EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) demonstrates a significantly higher stability constant for Ca²⁺ compared to this compound.[1][2] Critically, the difference in its affinity for Ca²⁺ over Mg²⁺ is vast, with a selectivity ratio that is orders of magnitude greater than that of EDTA.[1] This makes EGTA the chelator of choice in environments with high background concentrations of magnesium, such as the intracellular milieu.[1][3][4]
-
pH Dependence: The binding affinity of both chelators is pH-dependent. At physiological pH (around 7.0), the apparent binding affinity for Ca²⁺ is reduced for both, yet EGTA's remarkable selectivity for calcium over magnesium is maintained.[2]
Experimental Protocols
Determination of Calcium Concentration by Complexometric Titration with EDTA
This protocol outlines a standard method for quantifying the total calcium concentration in a sample using a standardized EDTA solution and a colorimetric indicator.
Materials:
-
Standardized 0.01 M this compound solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Calmagite or Eriochrome Black T indicator
-
Deionized water
-
Sample containing an unknown concentration of Ca²⁺
Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of the calcium-containing sample into a 250 mL Erlenmeyer flask.[5]
-
Add 15 mL of the ammonia-ammonium chloride buffer to the flask.[5]
-
Add 10 drops of the Calmagite indicator. The solution should turn a wine-red color.[5]
-
Dilute the solution with deionized water to a total volume of approximately 75-100 mL.[5]
-
Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes from wine-red to a distinct sky blue.[5]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times to ensure reproducible results.[5]
Calculation:
The concentration of Ca²⁺ in the sample can be calculated using the following formula:
M_Ca * V_Ca = M_EDTA * V_EDTA
Where:
-
M_Ca = Molarity of Ca²⁺ in the sample
-
V_Ca = Volume of the sample
-
M_EDTA = Molarity of the EDTA solution
-
V_EDTA = Volume of the EDTA solution used in the titration
Comparative Analysis of Ca²⁺ Selectivity using a Spectrophotometric Competition Assay
This protocol allows for the direct comparison of the Ca²⁺ binding selectivity of EDTA and EGTA in the presence of Mg²⁺.
Materials:
-
Calcium-sensitive dye (e.g., o-cresolphthalein (B1221799) complexone, Arsenazo III)
-
Stock solutions of CaCl₂, MgCl₂, this compound, and EGTA of known concentrations
-
pH buffer (e.g., TRIS buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Preparation of a Ca²⁺-Indicator Complex: Prepare a solution containing a fixed concentration of the calcium indicator and a buffered, subsaturating concentration of CaCl₂. This will serve as the baseline signal.
-
Addition of Competing Cation: To a set of the Ca²⁺-indicator complex solutions, add a fixed, high concentration of MgCl₂ (e.g., 10-fold excess relative to Ca²⁺).
-
Titration with Chelators:
-
Create two series of test tubes, one for EDTA and one for EGTA.
-
To each series, add increasing concentrations of the respective chelator (EDTA or EGTA).
-
-
Measurement: After allowing the solutions to equilibrate, measure the absorbance or fluorescence of the indicator in each tube at its characteristic wavelength.
-
Data Analysis: The addition of the chelator will sequester Ca²⁺ from the indicator, leading to a change in the spectrophotometric signal. Plot the change in signal as a function of the chelator concentration for both EDTA and EGTA. The chelator that induces a significant change in the signal at a lower concentration in the presence of excess Mg²⁺ demonstrates higher selectivity for Ca²⁺.
Visualizing Experimental and Biological Contexts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways.
Caption: Workflow for comparing Ca²⁺ selectivity of EDTA and EGTA.
Caption: EGTA selectively chelates cytosolic Ca²⁺, inhibiting downstream signaling.
Conclusion
Both this compound and EGTA are effective chelators of divalent cations. However, for applications requiring the selective binding of calcium ions, particularly in the presence of a high concentration of magnesium ions, EGTA is unequivocally the superior choice. Its molecular structure confers a remarkable selectivity for Ca²⁺, which is essential for the accurate study of calcium-dependent signaling pathways and other biological processes. The experimental protocols provided herein offer a framework for the quantitative assessment of these properties, enabling researchers to make informed decisions in the selection of the appropriate chelator for their specific experimental needs.
References
Biodegradable Alternatives to Diammonium EDTA: A Comparative Guide for Environmental Researchers
For researchers, scientists, and drug development professionals seeking sustainable and effective chelating agents, this guide offers a comprehensive comparison of biodegradable alternatives to diammonium EDTA. We delve into the performance of promising substitutes, presenting supporting experimental data and detailed protocols to inform your environmental research.
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely used in various industrial and research applications. However, its low biodegradability raises significant environmental concerns, leading to its accumulation in aquatic ecosystems and the potential for remobilizing heavy metals.[1][2] This has spurred the development of biodegradable alternatives that offer comparable efficacy with a reduced environmental footprint. This guide focuses on three prominent biodegradable chelating agents: Ethylenediamine-N,N'-disuccinic acid (EDDS), L-glutamic acid N,N-diacetic acid (GLDA), and methylglycinediacetic acid (MGDA).
Performance Comparison of Chelating Agents
The effectiveness of a chelating agent is determined by its ability to form stable complexes with metal ions, its biodegradability, and its performance under various environmental conditions. The following table summarizes the key performance indicators of EDTA and its biodegradable alternatives based on available research.
| Chelating Agent | Metal Chelation Efficiency | Biodegradability (28 days) | Optimal pH Range for Metal Removal | Key Advantages | Key Disadvantages |
| This compound | High for a broad range of metals | Very low (<5%) | Wide | High efficiency and stability | Poor biodegradability, environmental persistence[2] |
| EDDS | High, particularly for Cu, Zn, and Ni[3][4] | High (up to 99%)[3][5] | Wide | Excellent biodegradability, high affinity for transition metals[5] | Can negatively impact biomass at high concentrations[4] |
| GLDA | Good, comparable to EDTA for Cd and Ni in some soils[5] | >60%[4][6] | Acidic conditions (pH 3.56 - 4)[5] | Derived from renewable resources, minimal ecological footprint[3] | Efficacy is more pH-dependent[5] |
| MGDA | Good, with high stability constants for various metals | High (>80%) | Very wide (pH 2 - 13.5)[3][5] | Effective over a broad pH range, high thermal stability[3][6] | May have lower removal rates for some metals compared to EDDS[3] |
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments cited in the comparison of these chelating agents.
Experiment 1: Soil Remediation Efficacy Assessment
This protocol outlines a typical experiment to evaluate the efficiency of chelating agents in removing heavy metals from contaminated soil.
References
- 1. Biodegradable chelating agents for industrial, domestic, and agricultural applications--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jetir.org [jetir.org]
A Comparative Guide to the Analytical Validation of Diammonium EDTA Concentration in Prepared Solutions
For researchers, scientists, and drug development professionals, the accurate determination of diammonium ethylenediaminetetraacetic acid (EDTA) concentration in prepared solutions is critical for ensuring product quality, stability, and efficacy. This guide provides an objective comparison of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Complexometric Titration. The performance of each method is supported by experimental data to aid in the selection of the most appropriate technique for your specific analytical needs.
Method Comparison at a Glance
The choice of an analytical method for diammonium EDTA quantification is often dictated by a balance of performance characteristics, sample throughput requirements, and available instrumentation. The following tables summarize the key quantitative performance parameters for each of the three methods.
Table 1: Performance Characteristics of HPLC, Spectrophotometry, and Complexometric Titration for EDTA Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Complexometric Titration |
| Principle | Separation of a metal-EDTA complex followed by UV detection.[1] | Measurement of the absorbance of a colored metal-EDTA complex.[1][2] | Titration of EDTA with a standardized metal ion solution using a colorimetric indicator. |
| Linearity Range | 0.5 - 10.0 mg/kg[3] | 5 - 50 µg/mL[4] | 80% - 120% of the target concentration[5] |
| Accuracy (% Recovery) | 70% - 120%[3] | 98.48% - 100.16%[4] | 99.0% (mean recovery)[5] |
| Precision (% RSD) | <20%[3] | < 1%[4] | 0.4% - 0.5%[5] |
| Limit of Detection (LOD) | 0.25 mg/kg[3] | 1.190 µg/mL[4] | Not typically determined |
| Limit of Quantitation (LOQ) | 0.5 mg/kg[3] | 3.608 µg/mL[4] | Not typically determined |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that offers high sensitivity and selectivity for the quantification of EDTA. Since EDTA itself lacks a strong chromophore, a pre-column derivatization step is typically employed to form a UV-active complex with a metal ion, such as ferric (Fe³⁺) or cupric (Cu²⁺) ions.[6]
Experimental Protocol: HPLC with Pre-column Derivatization
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in deionized water.
-
Prepare working standards by serial dilution of the stock solution.
-
Dilute the prepared this compound solution sample to fall within the calibration range.
2. Derivatization:
-
To an aliquot of each standard and sample solution, add an excess of a ferric chloride or copper sulfate (B86663) solution.
-
Heat the mixture in a water bath (e.g., 70°C for 20 minutes) to ensure complete complex formation.[6]
-
Allow the solutions to cool to room temperature.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength appropriate for the metal-EDTA complex (e.g., 280 nm for Fe-EDTA).[3]
-
Injection Volume: 20 µL.
4. Analysis:
-
Inject the derivatized standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the metal-EDTA complex against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
UV-Visible Spectrophotometry
Spectrophotometry provides a simpler and more rapid method for EDTA quantification compared to HPLC. This technique is based on the formation of a colored complex between EDTA and a metal ion, typically iron(III), and the subsequent measurement of the complex's absorbance at a specific wavelength.[2][4]
Experimental Protocol: Spectrophotometric Determination
1. Reagent Preparation:
-
Prepare a standard solution of this compound.
-
Prepare a ferric chloride solution in a dilute acid (e.g., 0.1 N HCl).[4]
2. Standard Curve Preparation:
-
Prepare a series of standard solutions by adding varying known amounts of the this compound standard solution to volumetric flasks.
-
To each flask, add a fixed excess amount of the ferric chloride solution.[4]
-
Dilute to volume with the dilute acid.
3. Sample Preparation:
-
Transfer an accurately measured aliquot of the prepared this compound solution to a volumetric flask.
-
Add the same excess amount of the ferric chloride solution as used for the standards.
-
Dilute to volume with the dilute acid.
4. Measurement:
-
Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax) of the Fe-EDTA complex (e.g., 270 nm) against a reagent blank.[4]
5. Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the EDTA standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Complexometric Titration
Complexometric titration is a classical analytical method that remains a reliable and cost-effective technique for determining EDTA concentration. It involves the titration of the EDTA solution with a standardized solution of a metal ion, such as zinc sulfate or magnesium sulfate, in the presence of a metal-ion indicator.
Experimental Protocol: Complexometric Titration
1. Reagent Preparation:
-
Standard Metal Ion Solution: Prepare a standard solution of a known concentration of a metal salt (e.g., 0.1 M Zinc Sulfate).
-
Buffer Solution: Prepare a buffer solution to maintain the required pH for the titration (e.g., ammonia-ammonium chloride buffer for a pH of 10).
-
Indicator: Prepare an indicator solution (e.g., Eriochrome Black T).
2. Standardization of the Titrant (if necessary):
-
Standardize the prepared metal ion solution against a primary standard EDTA solution.
3. Titration Procedure:
-
Pipette a known volume of the prepared this compound solution into a conical flask.
-
Add the buffer solution to adjust the pH.
-
Add a few drops of the indicator solution. The solution will turn a specific color.
-
Titrate the solution with the standardized metal ion solution until the indicator changes color at the endpoint (e.g., from blue to violet with Eriochrome Black T).[7]
-
Record the volume of the titrant used.
4. Calculation:
-
Calculate the concentration of this compound in the sample using the stoichiometry of the complexation reaction and the volume and concentration of the titrant used.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple spectrophotometric method for estimation of disodium edetate in topical gel formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to HPLC-Based Quantification of Diammonium EDTA in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of diammonium ethylenediaminetetraacetic acid (EDTA) in complex matrices is a critical analytical challenge. Diammonium EDTA is a widely used chelating agent in pharmaceutical formulations, cosmetics, and various industrial products to enhance stability by sequestering metal ions that can catalyze degradation reactions.[1][2][3] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC)-based methods with other viable analytical techniques for the determination of this compound, supported by experimental data and detailed protocols.
Method Comparison at a Glance
The choice of analytical method for EDTA quantification is dictated by factors such as required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. While HPLC-based methods are common, techniques like Ion Chromatography (IC) and Capillary Electrophoresis (CE) present compelling alternatives.
| Parameter | HPLC-UV (Pre-column Derivatization) | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle | Separation of a metal-EDTA complex by reverse-phase or ion-pair chromatography, followed by UV detection.[4][5] | Separation of anionic EDTA complexes on an ion-exchange column with conductivity or mass spectrometry detection.[6][7] | Separation of charged EDTA species in a capillary based on their electrophoretic mobility, with UV or mass spectrometry detection.[8][9] |
| Linearity Range | 0.6 µg/mL to 3.0 µg/mL, 0.01 to 0.08 mg/mL[1] | Not explicitly stated in the provided results. | 10–1000 μM[8] |
| Limit of Detection (LOD) | 0.30 µg/mL, 0.25 mg/kg[10] | 0.1 to 1 µM for various metal-EDTA complexes[6] | 50 μM (UV at 185 nm)[8], 7.3 ng/mL (CE-MS/MS)[9][11] |
| Limit of Quantification (LOQ) | 0.60 µg/mL, 0.5 mg/kg[10] | 0.18–0.45 µmole/L[12] | 14.6 ng/mL (CE-MS/MS)[9][11] |
| Primary Advantages | Widely available instrumentation, good reproducibility, and cost-effective.[13] | Direct analysis of anionic species, high selectivity for charged analytes.[12] | High separation efficiency, small sample volume requirements, and suitability for complex matrices.[8][14] |
| Primary Disadvantages | Requires derivatization step as EDTA lacks a chromophore, potential for interference from matrix components.[2][5] | Can be affected by high salt concentrations in the sample matrix.[12] | Can have lower sensitivity with UV detection, potential for adsorption to the capillary wall.[8] |
Experimental Workflows and Protocols
A fundamental understanding of the experimental procedures is crucial for selecting and implementing the appropriate analytical method.
HPLC-UV with Pre-column Derivatization Workflow
The most prevalent HPLC-based approach for EDTA analysis involves a derivatization step to render the non-chromophoric EDTA molecule detectable by a UV detector. This is typically achieved by forming a stable and UV-active complex with a metal ion, such as ferric (Fe³⁺) or cupric (Cu²⁺) ions.[2][4][5]
Caption: Workflow for HPLC-based quantification of EDTA.
Detailed Experimental Protocol: HPLC-UV with Ferric Ion Derivatization
This protocol is a representative example for the determination of EDTA in a pharmaceutical substance.[5]
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of disodium (B8443419) EDTA (e.g., 1 mg/mL) in a suitable diluent.[5]
-
For derivatization, transfer a known volume of the standard or sample solution into a volumetric flask.[5]
-
Add a solution of ferric chloride (e.g., 0.64 g of anhydrous FeCl₃ in 200 mL of water with 5 mL of 1N HCl).[5]
-
Heat the mixture in a water bath at approximately 70°C for 20 minutes.[5]
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.[5]
-
Filter the final solution through a 0.45 µm filter before injection.[10]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulfate) and an organic modifier (e.g., acetonitrile).[1][10]
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Detection Wavelength: Between 260 nm and 300 nm, depending on the metal complex formed.[15]
-
Injection Volume: 100 µL.[5]
-
Alternative Methodologies
Ion Chromatography (IC)
IC is a powerful technique for the determination of ionic species. For EDTA analysis, it often involves the separation of metal-EDTA complexes on an anion-exchange column followed by suppressed conductivity detection or mass spectrometry.[6][7] This method can offer high selectivity and is suitable for analyzing EDTA in complex environmental and biological samples.[6][12] A key advantage is the ability to perform simultaneous analysis of different metal-EDTA complexes and other inorganic anions.[7]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires only a small volume of sample.[8] It separates ions based on their electrophoretic mobility in an electric field. EDTA can be determined directly by UV detection at low wavelengths (e.g., 185 nm) or after complexation with a metal ion.[8][16] For enhanced sensitivity and specificity, CE can be coupled with tandem mass spectrometry (CE-MS/MS), which has been successfully validated for the quantification of EDTA in human plasma and urine with low limits of detection.[9][11]
Concluding Remarks
The selection of an appropriate method for the quantification of this compound in complex mixtures is a critical decision for researchers and analytical scientists. HPLC with pre-column derivatization and UV detection remains a robust and widely accessible technique. However, for challenging matrices or when higher sensitivity and selectivity are required, alternative methods such as Ion Chromatography and Capillary Electrophoresis, particularly when coupled with mass spectrometry, offer significant advantages. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed choice based on the specific analytical requirements of the study.
References
- 1. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Application for Analysis of EDTA | SIELC Technologies [sielc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of metal--EDTA complexes in soil solution and plant xylem by ion chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative capillary electrophoresis/ion spray tandem mass spectrometry determination of EDTA in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Diammonium EDTA, DTPA, and NTA Chelating Agents
For Immediate Release
[City, State] – [Date] – In the fields of pharmaceutical development, agriculture, and industrial processes, the effective control of metal ions is paramount. Chelating agents are essential tools for sequestering these ions, preventing unwanted reactions, and ensuring product stability and efficacy. This guide provides a detailed performance comparison of three widely used aminopolycarboxylic acid-based chelating agents: Diammonium Ethylenediaminetetraacetic acid (Diammonium EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Nitrilotriacetic acid (NTA). This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed selection of a chelating agent for their specific application.
Executive Summary
The selection of an appropriate chelating agent is contingent on several factors, including the specific metal ions to be sequestered, the pH and temperature of the system, and the required chelation strength. Generally, the chelation strength and stability of the resulting metal complexes follow the order: DTPA > EDTA > NTA .
-
DTPA is the most powerful of the three, forming highly stable complexes with a wide range of metal ions, especially trivalent and larger divalent cations. It is particularly effective at higher temperatures and across a broad pH range.
-
EDTA , available in various salt forms including this compound, is a versatile and widely used chelator that offers strong, stable chelation for most common divalent and trivalent metal ions in moderately acidic to alkaline conditions. The performance of this compound is primarily dictated by the EDTA anion in solution, making it comparable to other EDTA salts like disodium (B8443419) EDTA.
-
NTA is a less potent but cost-effective chelator. While it forms stable complexes with several metal ions, they are generally less stable than the corresponding EDTA and DTPA complexes.
Performance Comparison: Quantitative Data
The stability of a metal-chelator complex is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger chelating agent. The following table summarizes the stability constants for EDTA, DTPA, and NTA with various metal ions.
| Metal Ion | EDTA (log K) | DTPA (log K) | NTA (log K) |
| Ca²⁺ | 10.7 | 10.8 | 6.4 |
| Mg²⁺ | 8.7 | 9.0 | 5.5 |
| Fe²⁺ | 14.3 | 16.5 | 8.8 |
| Fe³⁺ | 25.1 | 28.6 | 15.9 |
| Cu²⁺ | 18.8 | 21.5 | 13.0 |
| Zn²⁺ | 16.5 | 18.4 | 10.7 |
| Mn²⁺ | 14.0 | 15.6 | 7.4 |
| Al³⁺ | 16.4 | 18.7 | 11.4 |
| Ni²⁺ | 18.6 | 20.2 | 11.5 |
| Co²⁺ | 16.3 | 19.0 | 10.4 |
| Cd²⁺ | 16.5 | 19.0 | 9.5 |
| Pb²⁺ | 18.0 | 18.8 | 11.4 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.
pH Dependence of Chelation
The effectiveness of these chelating agents is highly dependent on the pH of the solution.
-
EDTA : The stability of most metal-EDTA complexes is significantly reduced in acidic conditions (pH < 6) due to the protonation of the carboxylate groups. For instance, Ca-EDTA and Mg-EDTA complexes are less stable below pH 5.[1] Conversely, in highly alkaline solutions (pH > 9), the formation of metal hydroxides can compete with chelation, particularly for ions like Fe³⁺.[2]
-
DTPA : DTPA generally maintains its chelation efficiency over a broader pH range compared to EDTA, making it more suitable for applications in both acidic and alkaline environments.[3]
-
NTA : NTA forms stable, water-soluble complexes across a wide pH range, typically between 2.0 and 13.5, with particular stability in alkaline conditions.[4]
Experimental Protocols
To provide a framework for the comparative evaluation of these chelators, a detailed protocol for a spectrophotometric assay to determine metal chelation capacity is outlined below. This method is based on the competition between the chelating agent and a colorimetric indicator for a metal ion.
Protocol: Spectrophotometric Determination of Cu²⁺ Chelation Capacity
Objective: To determine and compare the Cu²⁺ chelation capacity of this compound, DTPA, and NTA.
Principle: The chelating agents will compete with the indicator Pyrocatechol Violet (PV) for Cu²⁺ ions. In the presence of a strong chelator, Cu²⁺ will be sequestered, leading to a decrease in the formation of the Cu²⁺-PV complex and a corresponding change in absorbance, which can be measured spectrophotometrically.
Materials:
-
This compound, DTPA, NTA solutions (e.g., 1 mM stock solutions in deionized water)
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) solution (e.g., 0.4 mM in deionized water)
-
Pyrocatechol Violet (PV) solution (e.g., 2 mM in deionized water)
-
Sodium acetate (B1210297) buffer (50 mM, pH 6.0)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Standards and Samples: Prepare a series of dilutions for each chelating agent (e.g., from 0.05 mM to 1 mM) in the sodium acetate buffer.
-
Assay Setup:
-
To each well of a 96-well microplate, add 30 µL of the respective chelator solution (or buffer for the control).
-
Add 200 µL of the sodium acetate buffer to each well.
-
Add 30 µL of the 0.4 mM CuSO₄ solution to each well and mix.
-
-
Reaction Initiation: After a 2-minute incubation, add 8.5 µL of the 2 mM PV solution to each well to start the colorimetric reaction.
-
Measurement: Immediately measure the absorbance at a wavelength of approximately 632 nm using a microplate reader.
-
Calculation of Chelation Capacity: The percentage of metal chelation can be calculated using the following formula:
Where:
-
A_control is the absorbance of the solution without any chelating agent.
-
A_sample is the absorbance of the solution with the chelating agent.
-
Data Analysis: Plot the chelation percentage against the chelator concentration to determine the EC₅₀ (the concentration of chelator required to chelate 50% of the metal ions). A lower EC₅₀ value indicates a higher chelation efficiency.
Visualizing Performance and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Logical relationship of chelation strength.
Caption: Experimental workflow for chelation assay.
Conclusion
The choice between this compound, DTPA, and NTA should be guided by a thorough understanding of the application's specific requirements. DTPA stands out for its superior chelation strength and stability under harsh conditions.[1] this compound offers a robust and versatile mid-range performance suitable for a wide variety of applications.[3] NTA presents a cost-effective option for less demanding scenarios where high-strength chelation is not a critical factor.[1] By consulting the provided stability constant data and employing rigorous experimental protocols, researchers can confidently select the optimal chelating agent to ensure the success of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different EDTA salts in molecular biology protocols
Ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in molecular biology, crucial for inactivating metal-dependent enzymes and preserving the integrity of nucleic acids. It is commercially available in several salt forms, most commonly as disodium (B8443419) EDTA (Na₂EDTA), dipotassium (B57713) EDTA (K₂EDTA), and tetrasodium (B8768297) EDTA (Na₄EDTA). The choice of a specific EDTA salt can significantly influence experimental outcomes due to variations in their physicochemical properties. This guide provides a comprehensive comparison of these common EDTA salts to assist researchers, scientists, and drug development professionals in selecting the optimal salt for their specific molecular biology applications.
Physicochemical Properties of Common EDTA Salts
The primary differences between EDTA salts lie in their molecular weight, the pH of their aqueous solutions, and their solubility. These properties are critical in determining their suitability for various laboratory procedures. Tetrasodium EDTA, for instance, creates a highly alkaline solution, which may not be suitable for applications requiring a neutral pH. Conversely, disodium and dipotassium EDTA form mildly acidic to neutral solutions. Dipotassium EDTA is favored in many applications for its high solubility.
| Property | Disodium EDTA (Na₂EDTA) | Dipotassium EDTA (K₂EDTA) | Tetrasodium EDTA (Na₄EDTA) |
| Molecular Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₄N₂K₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈ |
| Molecular Weight | 372.24 g/mol | 404.45 g/mol | 380.17 g/mol |
| pH (1% solution) | ~4.0 - 6.0[1] | ~4.8[1] | ~10.0 - 11.5 |
| Solubility in Water | Moderate | High[1] | High |
Comparative Analysis in Key Molecular Biology Applications
The selection of an appropriate EDTA salt is critical for the success of various molecular biology techniques, from nucleic acid extraction to enzymatic assays.
Nucleic Acid Extraction and Preservation
EDTA's primary role in nucleic acid extraction is the inhibition of DNases and RNases, enzymes that degrade DNA and RNA, respectively.[2] These enzymes often require divalent cations like magnesium (Mg²⁺) as cofactors. By chelating these ions, EDTA protects the integrity of nucleic acids.
A comparative study on the efficiency of circulating cell-free DNA (cfDNA) extraction from plasma collected in K₂EDTA and K₃EDTA (tripotassium EDTA) tubes found no significant difference in the overall cfDNA concentration.[3] However, qPCR analysis of specific gene targets (TFRC and HPRT1) revealed significantly higher copy numbers in samples collected in K₂EDTA tubes, suggesting a potential advantage of dipotassium EDTA in preserving the integrity of certain DNA fragments.[3] While this study did not include disodium or tetrasodium EDTA, it highlights that the choice of cation can have subtle effects on downstream applications.
For long-term storage, EDTA is crucial for preventing DNA degradation.[4] The chelating activity of EDTA is pH-dependent, with its effectiveness increasing at higher pH. This is because the carboxyl groups of EDTA need to be deprotonated to efficiently bind metal ions.
References
- 1. Which one is commonly used as edta disodium or edta potassium anticoagulant? [vacutaineradditives.com]
- 2. benchchem.com [benchchem.com]
- 3. A COMPARISON OF YIELD AND QUALITY OF CIRCULATING CELL-FREE DNA FROM K2EDTA AND K3EDTA COLLECTIONS IN HEALTHY SUBJECTS | Journal of Southeast Asian Medical Research [jseamed.org]
- 4. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Commercial Diammonium EDTA for Sensitive Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the success of sensitive experiments hinges on the purity of every reagent. Diammonium ethylenediaminetetraacetic acid (EDTA), a common chelating agent, is no exception. Trace metal and organic impurities can interfere with enzymatic reactions, cellular assays, and molecular biology techniques, leading to unreliable and misleading results. This guide provides an objective comparison of commercial diammonium EDTA, outlines methods for its purity assessment, and evaluates alternative chelating agents to ensure the integrity of your research.
The Critical Role of Purity in Sensitive Applications
This compound is favored in many biological applications for its ability to sequester divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for enzymes such as DNases and some proteases. By binding these ions, EDTA protects precious samples from degradation. However, the presence of contaminants in the EDTA solution itself can negate these benefits and introduce new variables.
Potential Impurities and Their Impact:
-
Trace Metal Ions: Contaminating metal ions such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺) can catalytically damage macromolecules or inhibit enzymes. For instance, iron can participate in Fenton reactions, generating damaging reactive oxygen species.
-
Organic Impurities: Synthesis byproducts, most notably nitrilotriacetic acid (NTA), can also be present.[1] While NTA is also a chelating agent, its binding properties and potential off-target effects differ from EDTA, introducing an unwelcome variable into experiments.
Comparing this compound with Alternatives
The choice of chelating agent should be tailored to the specific requirements of the experiment. While this compound is a versatile option, alternatives may offer superior performance in certain contexts.
Key Alternatives to this compound:
-
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): EGTA is the chelator of choice for applications requiring the specific removal of calcium ions in the presence of magnesium. It exhibits a significantly higher affinity for Ca²⁺ over Mg²⁺, making it ideal for studying calcium signaling pathways.[2][3]
-
DTPA (Diethylenetriaminepentaacetic acid): DTPA is a more potent chelating agent than EDTA for certain heavy metal ions.[4][5] This makes it a valuable alternative in situations where contamination with metals like iron or gadolinium is a concern.[5]
-
Biodegradable Chelating Agents: For environmentally conscious laboratories, biodegradable alternatives such as glutamic acid diacetic acid (GLDA) and methylglycinediacetic acid (MGDA) are emerging. While their adoption in sensitive molecular biology applications is still growing, they represent a sustainable choice for less demanding applications.
Table 1: Comparison of Chelating Agent Affinity for Divalent Cations (Log K)
| Chelating Agent | Ca²⁺ | Mg²⁺ | Fe²⁺ | Cu²⁺ | Zn²⁺ |
| EDTA | 10.7 | 8.7 | 14.3 | 18.8 | 16.5 |
| EGTA | 11.0 | 5.2 | - | - | 12.8 |
| DTPA | 10.8 | 9.0 | 16.5 | 21.5 | 18.3 |
Note: Higher Log K values indicate stronger binding affinity.
Experimental Protocols for Purity Assessment
To ensure the quality of this compound for sensitive experiments, a series of analytical tests should be performed.
Trace Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To quantify the concentration of a wide range of trace metal impurities.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in high-purity deionized water to a known volume. A typical concentration is 1% (w/v).
-
Acidification: Acidify the sample with a high-purity acid (e.g., nitric acid) to a final concentration of 1-2% to stabilize the metal ions.
-
Standard Preparation: Prepare a series of multi-element calibration standards in the same matrix as the sample.
-
ICP-MS Analysis: Introduce the prepared samples and standards into the ICP-MS system. The plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected.
-
Quantification: Generate a calibration curve from the standards to determine the concentration of each metal in the this compound sample.
Organic Purity and NTA Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify the major organic impurity, NTA.
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often an aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Standard Preparation: Prepare standard solutions of high-purity this compound and NTA in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
HPLC Analysis: Inject the standards and the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A UV detector is typically used for detection.
-
Quantification: Identify and quantify the this compound and NTA peaks by comparing their retention times and peak areas to those of the standards.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Purity Assessment
Decision Tree for Chelator Selection
Conclusion
For sensitive experiments, the purity of this compound is not a detail to be overlooked. Researchers must be vigilant about potential trace metal and organic impurities that can compromise their results. When the highest level of control is necessary, considering alternatives like EGTA for calcium-specific chelation or DTPA for robust heavy metal removal is prudent. By implementing rigorous purity assessment protocols and making informed decisions about the most appropriate chelating agent, scientists can enhance the reliability and reproducibility of their work, ultimately accelerating discovery and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of NH4+ ions on phi 29 DNA-protein p3 replication: formation of a complex between the terminal protein and the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylenediaminetetraacetic acid, (EDTA), 0.5M Solution, Molecular Biology Grade, Ultrapure 100 mL | Buy Online | Thermo Scientific | Fisher Scientific [fishersci.co.uk]
- 5. ecotechbiotech.com [ecotechbiotech.com]
A Comparative Guide to Diammonium EDTA and its Alternatives in Biochemical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of diammonium EDTA with other common alternatives, supported by experimental data and detailed methodologies.
Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent in biochemistry. Its ability to form stable complexes with divalent and trivalent metal ions makes it an indispensable tool for inhibiting metal-dependent enzymes, protecting nucleic acids from degradation, and acting as an anticoagulant. EDTA is available in various salt forms, including diammonium, disodium (B8443419), and dipotassium (B57713) salts. The choice of a specific salt can be crucial, as it can influence the pH and ionic strength of the solution, thereby affecting experimental outcomes. This guide focuses on the applications of this compound and compares its performance with other common chelating agents like disodium EDTA, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), and sodium citrate (B86180).
Comparative Analysis of Chelating Agents
The primary function of EDTA and other chelating agents in biochemical applications is to sequester metal ions. The efficiency of a chelator is determined by its stability constant (log K) for a particular metal ion; a higher log K value indicates a stronger and more stable complex.
Quantitative Comparison of Stability Constants
| Chelating Agent | Ca²⁺ | Mg²⁺ | Mn²⁺ | Fe²⁺ | Cu²⁺ | Zn²⁺ |
| EDTA | 10.7 | 8.7 | 13.9 | 14.3 | 18.8 | 16.5 |
| EGTA | 11.0 | 5.2 | - | - | - | - |
| Citrate | 3.2 | 2.8 | 3.6 | 3.2 | 5.9 | 4.5 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.
Applications of this compound and its Alternatives
Nuclease Inhibition in Nucleic Acid Research
Background: Nucleases, particularly DNases and RNases, are enzymes that degrade DNA and RNA and often require divalent cations like Mg²⁺ and Ca²⁺ as cofactors. Chelating agents are essential components of buffers used for DNA and RNA extraction and storage to inhibit these enzymes and maintain the integrity of the nucleic acids.[1]
Comparison:
-
Diammonium and Disodium EDTA: Both are effective at inhibiting a broad range of nucleases by chelating Mg²⁺ and other divalent cations.[1] The choice between them may depend on the desired pH of the buffer. A solution of this compound will be slightly acidic, while disodium EDTA solutions are also mildly acidic.[2]
-
EGTA: This chelator shows a much higher affinity for Ca²⁺ than for Mg²⁺.[3] This selectivity makes it useful in applications where Ca²⁺-dependent nucleases need to be inhibited while maintaining the activity of Mg²⁺-dependent enzymes, such as some DNA polymerases used in PCR.
-
Sodium Citrate: While it can chelate divalent cations, its affinity is generally lower than that of EDTA, necessitating higher concentrations for effective nuclease inhibition.[1] It is a common anticoagulant in blood collection tubes.
Experimental Protocol: Comparative DNase I Inhibition Assay
This protocol allows for the quantitative comparison of the efficacy of different chelating agents in preventing DNA degradation by DNase I.
Materials:
-
Plasmid DNA (e.g., pUC19) at 100 ng/µL
-
DNase I (RNase-free, 1 U/µL)
-
10X DNase I Reaction Buffer (100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂)
-
Chelating agents for testing (e.g., this compound, Disodium EDTA, EGTA, Sodium Citrate) at 100 mM stock concentrations
-
Nuclease-free water
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixes on ice for each chelating agent at various final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
-
Control (No Chelator): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), and 16 µL nuclease-free water.
-
Test Reactions: 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), X µL of chelator stock, and (16-X) µL of nuclease-free water.
-
Include a "No DNase" control containing DNA and buffer but no enzyme.
-
Incubate all tubes at 37°C for 15 minutes.
-
Stop the reaction by adding a loading dye containing a chelator (e.g., EDTA) to all tubes.
-
Analyze the samples by agarose gel electrophoresis.
Data Analysis:
Visualize the DNA bands under UV light. The "No DNase" control should show a bright, intact plasmid band. The "No Chelator" control will likely show a smear, indicating DNA degradation. The effectiveness of each chelator at different concentrations can be assessed by the degree of protection of the plasmid DNA from degradation.
Workflow for Comparative DNase I Inhibition Assay
Caption: Workflow for comparing the efficacy of different chelators in inhibiting DNase I.
Anticoagulation for Blood Sample Analysis
Background: The coagulation cascade is a series of enzymatic reactions that requires Ca²⁺ ions. Anticoagulants work by chelating these calcium ions, thereby preventing blood from clotting. The choice of anticoagulant is critical as it can affect the integrity of blood cells and the results of downstream analyses.
Comparison:
-
Diammonium, Disodium, and Dipotassium EDTA: EDTA salts are the preferred anticoagulants for most hematological studies as they preserve the morphology of blood cells well. Dipotassium EDTA is often recommended due to its high solubility and minimal effect on red blood cell size upon storage.[4] The ammonium (B1175870) ions in this compound might be a consideration for specific downstream applications where nitrogen content is a concern.
-
Sodium Citrate: This is the standard anticoagulant for coagulation studies because its effect is easily reversible by adding calcium. However, it can cause a decrease in platelet counts over time compared to EDTA.
Experimental Protocol: Evaluation of Anticoagulant Performance
Objective: To compare the effectiveness of this compound, disodium EDTA, and sodium citrate in preserving blood sample integrity for hematological analysis.
Materials:
-
Freshly drawn whole blood from a healthy donor.
-
Anticoagulant solutions: 1.5 mg/mL this compound, 1.5 mg/mL disodium EDTA, and 3.2% sodium citrate.
-
Blood collection tubes.
-
Automated hematology analyzer.
-
Microscope and slides for blood smear preparation.
Procedure:
-
Dispense the appropriate volume of each anticoagulant solution into separate blood collection tubes.
-
Draw blood from the donor and immediately add it to the tubes containing the different anticoagulants, ensuring proper mixing to prevent clotting.
-
Perform a complete blood count (CBC) using the automated hematology analyzer at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours after collection).
-
At each time point, prepare a blood smear from each sample.
-
Stain the blood smears and examine them under a microscope to assess red blood cell, white blood cell, and platelet morphology.
Data Analysis:
Compare the CBC parameters (e.g., red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit) obtained with each anticoagulant at the different time points. Assess any changes in cell morphology observed in the blood smears.
Signaling Pathway: Role of Ca²⁺ in the Coagulation Cascade
Caption: EDTA prevents coagulation by chelating Ca²⁺, a critical cofactor in the cascade.
Protein Purification and Enzyme Assays
Background: Many enzymes, particularly metalloproteases, require divalent cations like Zn²⁺, Mg²⁺, or Ca²⁺ for their activity. EDTA is often included in lysis buffers to inhibit these proteases and protect the target protein from degradation during purification.[5] It is also used in enzyme assays to study the role of metal ions in catalysis.
Comparison:
-
Diammonium and Disodium EDTA: Both are effective at inhibiting metalloproteases. The choice may depend on the specific requirements of the purification protocol, such as the desired pH of the buffers. In some cases, EDTA is added to the elution buffer during affinity chromatography (e.g., Ni-NTA) to chelate leached metal ions that can cause protein aggregation.[6]
-
EGTA: Its high selectivity for Ca²⁺ makes it suitable for applications where Ca²⁺-dependent proteases are a concern, while Mg²⁺-dependent enzymes need to remain active.
-
Alternatives: In cases where EDTA interferes with downstream applications, such as immobilized metal affinity chromatography (IMAC), alternative protease inhibitors that do not chelate metals may be used.
Conclusion
This compound is a versatile and effective chelating agent for a wide range of applications in biochemistry. Its performance is comparable to other EDTA salts like disodium EDTA, with the primary difference being the counter-ion, which can influence the pH of the solution. When compared to other chelating agents, EDTA offers broad and strong chelation of divalent and trivalent metal ions. For applications requiring more specific ion chelation, alternatives like EGTA for calcium are superior. The choice of the most appropriate chelating agent ultimately depends on the specific requirements of the experimental design, including the target metal ions, the need to maintain the activity of certain enzymes, and the desired pH and ionic strength of the solution.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. benchchem.com [benchchem.com]
- 3. chelating agents edta: Topics by Science.gov [science.gov]
- 4. Efficacy of EDTA and HEDP Chelators in the Removal of Mature Biofilm of Enterococcus faecalis by PUI and XPF File Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 6. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
The Understated Contender: A Cost-Effectiveness Analysis of Diammonium EDTA for Large-Scale Experiments
For researchers, scientists, and drug development professionals embarking on large-scale experiments, the choice of reagents is a critical decision that balances performance with budgetary constraints. While disodium (B8443419) and tetrasodium (B8768297) salts of ethylenediaminetetraacetic acid (EDTA) are ubiquitous in laboratories, diammonium EDTA presents a compelling, albeit less common, alternative. This guide provides an objective comparison of this compound with its more popular counterparts, focusing on cost-effectiveness and performance supported by available data and experimental considerations.
Ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in a vast array of scientific applications. Its ability to sequester divalent and trivalent metal ions makes it a cornerstone of molecular biology, biochemistry, and cell culture. By binding to metal ions, EDTA effectively inactivates metalloenzymes like DNases and some proteases, thereby preserving the integrity of precious biological samples. The choice of the EDTA salt can significantly influence experimental outcomes due to differences in pH, solubility, and, importantly, cost.
Physicochemical Properties: A Tale of Three Salts
The primary distinction between the common EDTA salts lies in their effect on the pH of a solution, which in turn dictates their solubility and chelating efficacy. The chelating capacity of EDTA is highly pH-dependent, with its effectiveness increasing at a more alkaline pH.
| Property | This compound | Disodium EDTA Dihydrate | Tetrasodium EDTA |
| Molecular Formula | C₁₀H₁₄N₂O₈(NH₄)₂ | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈ |
| Molecular Weight | 326.3 g/mol | 372.24 g/mol | 380.17 g/mol |
| pH of 1% Solution | ~4.6 - 5.5[1] | ~4.0 - 6.0[2] | ~10.5 - 11.5 |
| Solubility in Water | High | Moderate, increases with pH[2] | High |
Data compiled from various supplier specifications.
Notably, this compound provides a mildly acidic to neutral solution, which can be advantageous in applications where a low pH is desirable without the need for significant pH adjustment. In contrast, disodium EDTA solutions are also in the acidic to neutral range, while tetrasodium EDTA solutions are strongly alkaline.
Cost-Effectiveness Analysis for Large-Scale Applications
For laboratories conducting large-scale experiments, the cost of reagents is a significant factor. A direct cost comparison reveals the potential economic benefits of considering this compound.
| EDTA Salt | Form | Purity | Price per kg (USD) - Representative |
| This compound | 40% Solution | ~40% | Varies by supplier; request quote |
| This compound | Powder | 80-90% | Varies by supplier; request quote |
| Disodium EDTA Dihydrate | Powder | >99% | ~$35 - $50[3] |
| Tetrasodium EDTA | Powder | >99% | ~$1.50 - $2.00[4] |
Disclaimer: Prices are approximate and can vary significantly based on supplier, quantity, and market conditions. The prices for this compound were not consistently available in a directly comparable format and require direct inquiry with suppliers.
While a precise cost-per-mole analysis is challenging without standardized pricing for bulk this compound powder, the significantly lower price point of tetrasodium EDTA is evident. However, its high alkalinity may necessitate the use of acids for pH adjustment, adding to the overall cost and complexity of buffer preparation. Disodium EDTA is a widely available and reasonably priced option. This compound's cost-effectiveness will ultimately depend on the specific application and the price quoted by suppliers for bulk quantities.
Performance in Key Laboratory Applications
The choice of EDTA salt can impact the performance of various experimental procedures.
Enzyme Inhibition
Nucleic Acid and Protein Stability
In large-scale DNA and protein purification, maintaining the integrity of the sample is paramount. EDTA is a common component of lysis and storage buffers to protect against nuclease and protease degradation. The pH of the storage buffer can influence the long-term stability of DNA. For example, DNA is more stable at a slightly alkaline pH (around 8.0). When using this compound, which creates a more acidic solution, adjustment with a base would be necessary to achieve this optimal pH for long-term storage.
In the context of protein purification, EDTA is often included in lysis buffers to inhibit metalloproteases. However, it must be removed before downstream applications involving enzymes that require divalent cations, such as certain polymerases or restriction enzymes. The choice of EDTA salt would primarily affect the initial pH of the lysis buffer.
Experimental Protocols
To facilitate a direct comparison of these EDTA salts in your specific application, the following general experimental protocols can be adapted.
Protocol 1: Comparative Chelation Efficiency Assay
Objective: To compare the relative efficiency of diammonium, disodium, and tetrasodium EDTA in chelating a specific divalent cation (e.g., Ca²⁺).
Materials:
-
This compound, Disodium EDTA, Tetrasodium EDTA
-
Calcium chloride (CaCl₂) standard solution
-
pH meter
-
Ion-selective electrode for Calcium (or a suitable colorimetric indicator like murexide)
-
Spectrophotometer (if using a colorimetric indicator)
-
Standard laboratory glassware
Procedure:
-
Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 0.1 M) of this compound, disodium EDTA, and tetrasodium EDTA in deionized water.
-
Prepare Calcium Standard: Prepare a standard solution of CaCl₂ (e.g., 0.01 M).
-
Titration:
-
Pipette a known volume of the CaCl₂ solution into a beaker.
-
Add a pH buffer to maintain a constant pH (e.g., pH 10 for optimal chelation).
-
If using an ion-selective electrode, place the electrode in the solution and record the initial reading.
-
Titrate the CaCl₂ solution with one of the EDTA stock solutions, recording the volume of EDTA solution added and the corresponding change in Ca²⁺ concentration (or color change if using an indicator).
-
-
Data Analysis: Plot the change in Ca²⁺ concentration (or absorbance) against the volume of EDTA solution added. The endpoint of the titration indicates the volume of EDTA required to chelate all the Ca²⁺ ions. A sharper and more defined endpoint suggests more efficient chelation under the tested conditions. Repeat the titration for each EDTA salt.
Protocol 2: Comparative DNA Protection Assay
Objective: To assess the effectiveness of different EDTA salts in protecting DNA from degradation by DNase I.
Materials:
-
Purified plasmid DNA
-
DNase I
-
This compound, Disodium EDTA, Tetrasodium EDTA
-
Tris-HCl buffer (pH 7.5)
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare Reaction Mixes: In separate microcentrifuge tubes, prepare reaction mixes containing:
-
A fixed amount of plasmid DNA.
-
DNase I buffer.
-
A standard concentration of DNase I.
-
Varying concentrations of each EDTA salt (diammonium, disodium, tetrasodium), ensuring the final pH of each reaction is adjusted to be the same (e.g., pH 7.5). Include a control with no EDTA.
-
-
Incubation: Incubate all tubes at the optimal temperature for DNase I activity (e.g., 37°C) for a set period (e.g., 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., a solution with a high concentration of a different EDTA salt or by heat inactivation).
-
Analysis: Analyze the DNA integrity by running the samples on an agarose gel.
-
Data Interpretation: The lane with the least DNA degradation (i.e., the most intact plasmid band) corresponds to the most effective EDTA salt at the tested concentration for inhibiting DNase I activity.
Visualizing the Comparison
To better understand the selection process and experimental workflow, the following diagrams are provided.
Conclusion
The selection of an appropriate EDTA salt for large-scale experiments requires a careful consideration of cost, performance, and the specific requirements of the experimental system. While disodium EDTA remains a reliable and widely accessible choice, this compound emerges as a viable contender, particularly in applications where a mildly acidic pH is preferred and cost savings are a priority. Tetrasodium EDTA, despite its potential cost advantage in bulk, may introduce complexities due to its high alkalinity.
For any large-scale operation, it is highly recommended to conduct small-scale pilot experiments to directly compare the performance of these salts within the specific experimental context. By systematically evaluating both the economic and scientific parameters, researchers can make an informed decision that optimizes both their budget and their results.
References
experimental comparison of EDTA and HEDTA as chelating agents
An Experimental Comparison of EDTA and HEDTA as Chelating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that influences experimental outcomes, product stability, and therapeutic efficacy. Ethylenediaminetetraacetic acid (EDTA) is a widely utilized hexadentate chelator known for its strong affinity for a broad spectrum of metal ions. An alternative, N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA), offers a different profile of metal affinity and chemical properties. This guide provides an objective, data-driven comparison of EDTA and HEDTA to aid in the selection process for specific research and development applications.
Performance Comparison
The efficacy of a chelating agent is primarily determined by its ability to form stable complexes with metal ions. This is quantified by the stability constant (log K), where a higher value indicates a stronger and more stable complex.
Stability Constants
The following table summarizes the stability constants for EDTA and HEDTA with various divalent and trivalent metal ions.
| Metal Ion | EDTA (log K) | HEDTA (log K) |
| Ca²⁺ | 10.7 | 8.0 |
| Mg²⁺ | 8.7 | 7.0 |
| Fe²⁺ | 14.3 | 12.2 |
| Fe³⁺ | 25.1[1] | 19.8[1] |
| Cu²⁺ | 18.8[1] | 17.4 |
| Zn²⁺ | 16.5[1] | 14.5[1] |
| Pb²⁺ | 18.0[1] | 14.8[1] |
| Cd²⁺ | 16.5 | 13.0 |
| Ni²⁺ | 18.4 | 17.0 |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.
From the data, it is evident that EDTA consistently exhibits higher stability constants across a range of metal ions compared to HEDTA, indicating the formation of more stable metal-ligand complexes.
Experimental Performance in Phytoremediation
A study investigating the enhancement of phytoremediation of heavy metals from contaminated soil using Helianthus annuus (sunflower) provides a direct experimental comparison of EDTA and HEDTA.
| Metal | Treatment | Shoot Concentration (mg/kg) | Total Metal Uptake (µ g/plant ) |
| Cadmium (Cd) | Control | 34 | - |
| 0.5 g/kg EDTA | 115 | 59 (total for all metals) | |
| 0.5 g/kg HEDTA | - | 42 (total for all metals) | |
| Nickel (Ni) | Control | 15 | - |
| 0.5 g/kg EDTA | 117 | 59 (total for all metals) | |
| 0.5 g/kg HEDTA | - | 42 (total for all metals) |
In this biological system, EDTA was found to be more effective at increasing the shoot concentrations of both cadmium and nickel in Helianthus annuus compared to the control. The total metal removal efficiency for EDTA was also higher than that of HEDTA at the same application rate. This suggests that under these specific experimental conditions, EDTA is more efficient at mobilizing these metals for plant uptake.
Experimental Protocols
Accurate determination of the chelating strength and capacity is crucial for comparing chelating agents. The following are detailed methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
This method is a highly accurate technique for determining the stability constants of metal-ligand complexes by monitoring the change in pH of a solution.
Principle: The formation of a metal-chelate complex often involves the displacement of protons from the ligand, leading to a measurable change in pH. By titrating a solution containing the metal ion and the chelating agent with a strong base, the stability constant can be calculated from the resulting titration curve.
Materials and Equipment:
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Burette
-
Inert gas supply (e.g., nitrogen or argon)
-
Standardized solutions of the chelating agent (EDTA or HEDTA), metal salt, strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH)
-
Background electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Sample Preparation: In the thermostated titration vessel, prepare a solution with known concentrations of the chelating agent, the metal salt, and a strong acid in the background electrolyte solution.
-
Inert Atmosphere: Purge the solution with an inert gas to prevent contamination from atmospheric CO₂.
-
Titration: Titrate the sample solution with the standardized strong base. Record the pH and the volume of titrant added at regular intervals.
-
Data Analysis: Plot the pH as a function of the volume of base added to generate a titration curve. The stability constants are then calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.
UV-Vis Spectrophotometry for Chelation Capacity Determination
This method provides a simpler and more cost-effective way to quantify the chelation capacity, especially for colored metal ions.
Principle: The formation of a metal-chelate complex often results in a change in the solution's absorbance spectrum. A competitive binding assay is commonly used, where the chelating agent competes with a colored indicator for the metal ion.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Cuvettes
-
Standardized solutions of the metal salt (e.g., FeCl₃), the chelating agent (EDTA or HEDTA), and a chromogenic indicator (e.g., xylenol orange)
-
Buffer solution to maintain a constant pH
Procedure:
-
Calibration Curve: Prepare a series of solutions with known concentrations of the metal-indicator complex and measure their absorbance at the wavelength of maximum absorbance (λmax) to create a calibration curve.
-
Chelation Assay: a. To a solution of the metal ion, add a known concentration of the chelating agent (EDTA or HEDTA) and allow it to react. b. Add the chromogenic indicator to the solution. The indicator will bind to any free metal ions that were not chelated. c. Measure the absorbance of the resulting solution at λmax.
-
Calculation: Using the calibration curve, determine the concentration of the unchelated metal ions. The chelating capacity of the agent can then be calculated by subtracting the concentration of unchelated metal ions from the initial total metal ion concentration.
Visualizing the Chelation Process and Experimental Workflow
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
The principle of metal ion chelation.
Workflow for comparing chelating agents.
References
Navigating the Cation Conundrum: A Guide to Validating EDTA Removal Before Cation-Sensitive Analyses
For researchers, scientists, and drug development professionals, the presence of ethylenediaminetetraacetic acid (EDTA) in samples can be a significant roadblock for downstream applications sensitive to cation concentrations. This guide provides a comprehensive comparison of common EDTA removal techniques, methods for validating its removal, and potential alternatives, supported by experimental data and detailed protocols to ensure the integrity of your cation-sensitive analyses.
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent, indispensable in many biological and chemical protocols for its ability to sequester divalent cations. This property is crucial for inhibiting metalloproteases, preventing coagulation in blood samples, and controlling metal-catalyzed reactions. However, for subsequent analytical steps that are dependent on specific cation concentrations, such as inductively coupled plasma mass spectrometry (ICP-MS), certain enzymatic assays, and protein crystallization, the presence of residual EDTA can lead to significant interference and inaccurate results. Therefore, the effective removal of EDTA and the validation of its absence are critical for reliable downstream applications.
Comparing the Arsenal: Methods for EDTA Removal
The choice of an appropriate EDTA removal method depends on several factors, including the nature of the sample, the required final EDTA concentration, processing time, and the scale of the experiment. The most common techniques leverage the size difference between the typically larger molecules of interest (e.g., proteins) and the small EDTA molecule (292.24 g/mol ).
A study by Mónico et al. (2017) provides a direct comparison of the effectiveness of dialysis, spin-column gel filtration, and ultrafiltration for removing EDTA from protein samples. The results clearly indicate that ultrafiltration is the most efficient method, capable of reducing EDTA to virtually undetectable levels.[1]
| Method | Typical Sample Recovery | Final EDTA Concentration (from 1 mM initial) | Processing Time | Relative Cost | Key Advantages | Key Disadvantages |
| Dialysis | >90%[2] | ~450 µM[1] | 12-48 hours[3] | Low | Gentle on samples, simple setup, low cost for consumables (tubing/cassettes).[4] | Slow, may not achieve complete removal, potential for sample dilution or precipitation.[1] |
| Diafiltration (Ultrafiltration) | >95%[5] | <10 µM (virtually undetectable)[1] | 1-3 hours[3] | Medium | Highly efficient removal, relatively fast, can simultaneously concentrate the sample. | Requires specialized centrifugal devices or TFF systems, potential for membrane fouling or non-specific binding of the target molecule.[6] |
| Size Exclusion Chromatography (SEC) / Spin Columns | >90%[7] | ~200 µM[1] | < 15 minutes for spin columns | Medium-High | Fast, effective for buffer exchange.[3] | Can lead to sample dilution, potential for protein loss on the column matrix.[8] |
Table 1: Comparison of Common EDTA Removal Methods. This table summarizes key performance metrics for dialysis, diafiltration (ultrafiltration), and size exclusion chromatography (SEC) based on available literature.
The Decision Workflow: Selecting the Right Method
The selection of an appropriate EDTA removal method is a critical step in the experimental workflow. The following diagram illustrates a decision-making process to guide researchers toward the most suitable technique based on their specific needs.
Experimental Protocols for EDTA Removal
Detailed and consistent protocols are key to achieving reproducible results. The following are methodologies adapted from the literature for the three primary EDTA removal techniques.
Method 1: Dialysis
This method is suitable for gentle buffer exchange but may not result in complete EDTA removal.[1]
Materials:
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) appropriate for the sample (e.g., 3.5-10 kDa for most proteins).
-
Large volume of EDTA-free buffer (at least 1000 times the sample volume).
-
Magnetic stirrer and stir bar.
-
Appropriate clips for dialysis tubing.
Protocol:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing with clips or seal the cassette.
-
Immerse the dialysis bag/cassette in a large beaker containing the EDTA-free buffer on a magnetic stirrer.
-
Stir the buffer at a low speed at the desired temperature (typically 4°C to maintain protein stability).
-
Change the buffer at least three to four times over a period of 24-48 hours to maximize the diffusion of EDTA out of the sample.
Method 2: Diafiltration (Ultrafiltration)
This method is highly efficient for both EDTA removal and sample concentration.[1]
Materials:
-
Centrifugal ultrafiltration device with a MWCO suitable for the target molecule (e.g., Amicon® Ultra filter units, 10K MWCO).
-
EDTA-free buffer.
-
Centrifuge with a rotor compatible with the ultrafiltration device.
Protocol:
-
Place the sample into the filter unit of the centrifugal device.
-
Add an excess of EDTA-free buffer to the sample (e.g., dilute the sample 10-fold).[1]
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume (e.g., 3000 x g for 15 minutes).[1]
-
Discard the filtrate, which contains the removed EDTA.
-
Repeat the dilution and centrifugation steps (steps 2-4) at least two to three times to ensure thorough removal of EDTA.[1]
-
After the final centrifugation, recover the concentrated, EDTA-depleted sample from the filter unit.
Method 3: Size Exclusion Chromatography (Spin Columns)
This method is rapid and convenient for small sample volumes.[1]
Materials:
-
Pre-packed spin column containing a size exclusion resin (e.g., PD SpinTrap™ G-25).
-
EDTA-free buffer.
-
Collection tubes.
-
Centrifuge with a rotor compatible with the spin columns.
Protocol:
-
Equilibrate the spin column by removing the storage buffer and adding the EDTA-free buffer.
-
Centrifuge the column according to the manufacturer's instructions to remove the equilibration buffer.
-
Place the equilibrated column into a clean collection tube.
-
Carefully load the sample onto the center of the resin bed.
-
Centrifuge the column again as per the manufacturer's protocol. The eluate will contain the purified sample, while EDTA and other small molecules are retained in the column matrix.
Validating EDTA Removal: Analytical Techniques
Verifying the absence of EDTA is as crucial as the removal process itself. Several analytical methods can be employed to quantify residual EDTA, with the choice depending on the required sensitivity, available instrumentation, and the sample matrix.
| Method | Principle | Typical Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-UV with Pre-column Derivatization | Forms a UV-active complex with a metal ion (e.g., Fe³⁺ or Cu²⁺) for detection.[9] | 0.1 - 0.6 µg/mL[9] | Moderate | Widely available instrumentation, good sensitivity. | Requires a derivatization step, which can add complexity and time.[9] |
| LC-MS/MS | Separates EDTA by liquid chromatography and detects it based on its mass-to-charge ratio.[9] | As low as 5 ppm in dried bloodstains[9] | High | High sensitivity and specificity, suitable for complex matrices. | Requires specialized and expensive instrumentation. |
| Colorimetric Assay (e.g., PAR competition) | EDTA competes with a colorimetric indicator (e.g., 4-(2-pyridylazo)resorcinol) for binding to a metal ion (e.g., Zn²⁺), leading to a measurable color change.[1] | ~5 µM[1] | High | Simple, rapid, and cost-effective for screening. | Lower sensitivity and specificity compared to chromatographic methods. |
Table 2: Comparison of Analytical Methods for Residual EDTA Quantification. This table outlines the principles and performance characteristics of common techniques used to validate EDTA removal.
Visualizing the Validation Workflow
The process of validating EDTA removal involves a series of logical steps, from the initial removal procedure to the final confirmation of its absence before proceeding with the cation-sensitive application.
Exploring Alternatives to EDTA
In some instances, it may be preferable to use an alternative chelating agent from the outset to avoid the need for subsequent removal. Several biodegradable chelating agents have emerged as potential replacements for EDTA, primarily driven by environmental concerns. These include [S,S]-ethylenediaminedisuccinic acid (EDDS), methylglycinediacetic acid (MGDA), and tetrasodium (B8768297) glutamate (B1630785) diacetate (GLDA).[10][11]
Studies on soil remediation have suggested that the chelation efficiency of some of these alternatives can be comparable to or even exceed that of EDTA for certain metals.[10][11] However, it is crucial to validate their compatibility with specific downstream applications, as their own chelation properties could still interfere with cation-sensitive steps. Further research is needed to fully characterize the potential for interference of these alternative chelators in sensitive analytical techniques like ICP-MS and various enzymatic assays.
Conclusion
The successful execution of cation-sensitive analytical procedures hinges on the meticulous removal of interfering substances like EDTA. This guide provides a framework for selecting the most appropriate removal strategy based on experimental needs and resources. Ultrafiltration stands out as a highly efficient method for near-complete EDTA removal. The validation of EDTA removal is a non-negotiable step, and a range of analytical techniques are available to suit different sensitivity and throughput requirements. While alternative chelators present an interesting avenue, their application-specific validation is paramount. By following a systematic approach to EDTA removal and validation, researchers can ensure the accuracy and reliability of their data in a wide array of scientific and drug development applications.
References
- 1. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Direct analysis of biodegradable chelating agents based on liquid chromatography/electrospray ionization mass spectrometry using a metal-free hydrophilic interaction liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Buffer Exchange [sartorius.com]
- 5. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 6. Buffer effects on protein sieving losses in ultrafiltration and their relationship to biophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dialysis and Desalting | Thermo Fisher Scientific [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Diammonium EDTA: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Diammonium EDTA (Diammonium ethylenediaminetetraacetate) is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, aligning with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is considered a hazardous material and can cause eye irritation and may lead to sensitization upon skin contact.[1] Inhalation of this compound can be harmful and may cause damage to the respiratory tract through prolonged or repeated exposure.[2][3]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area to minimize the risk of inhalation.[1][2]
Step-by-Step Disposal Procedure
The following steps outline the recommended procedure for the disposal of this compound. This process is designed to be straightforward and prioritizes safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for "this compound waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection:
-
For unused or uncontaminated product, the preferred option is to send it to a licensed recycler or reclaimer.[2]
-
For solutions or contaminated materials, collect them in a clearly labeled, sealed, and non-reactive container.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
Contain the spill to prevent it from entering drains or waterways.[1][4]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated waste container.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand or diatomaceous earth) and place it in the waste container.[5]
-
Clean the spill area with water, and collect the wash water for disposal as hazardous waste.[1]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
All disposal must be carried out in accordance with local, state, and federal regulations.[1]
-
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and safety.
| Property | Value | Source |
| pH (1% solution) | 4.0 - 5.0 | [2] |
| Freezing Point | -14 °C (7 °F) | [2] |
| Boiling Point | 104 °C (219 °F) | [2] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal, ensuring safety and compliance at each stage.
This comprehensive approach ensures that all personnel are equipped with the necessary information to handle and dispose of this compound safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory.
References
Safeguarding Your Research: A Guide to Handling Diammonium EDTA
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diammonium EDTA, a common chelating agent. Adherence to these procedures is critical for personal safety and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses | Must be equipped with side shields to protect against splashes.[1] |
| Chemical Safety Goggles | Recommended when there is a higher risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemically Resistant Gloves | Neoprene, nitrile/butadiene rubber ("nitrile" or "NBR"), polyvinyl chloride ("PVC" or "vinyl"), or Viton gloves are recommended.[2][3] Avoid polyvinyl alcohol ("PVA") gloves.[2] Inspect gloves for any damage before use and change them immediately if contact with the chemical occurs. |
| Body Protection | Protective Clothing | Wear clean, body-covering clothing such as overalls or a laboratory coat.[1][2] |
| Apron | A P.V.C. apron can provide an additional layer of protection.[1] | |
| Respiratory Protection | Respirator | Should be worn when there is a potential to exceed exposure limits or guidelines, or if dusts are generated.[2] A NIOSH-approved air-purifying respirator with a particulate filter (N, R, or P95) is a suitable option.[4] For emergency situations, a positive-pressure self-contained breathing apparatus (SCBA) should be used.[2] |
Operational Plan: A Step-by-Step Guide to Handling this compound
Following a standardized procedure is crucial for minimizing risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use local exhaust ventilation if there is a potential for dust or aerosol generation.[2]
-
Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[5]
2. Handling the Chemical:
-
Avoid all personal contact with the substance, including inhalation of any dust or mist.[1]
-
Minimize dust generation and accumulation.[6]
-
Do not cut, drill, grind, or weld containers that have held this compound, as residual dust may pose an explosion hazard.[1]
3. Storage:
-
Keep containers securely sealed in their original packaging.[1]
-
Store away from incompatible materials, which include strong oxidizing agents, strong bases, aluminum, copper, copper alloys, nickel, zinc, and carbon steel.[1][2][6]
Emergency and First Aid Protocols
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and running water. Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6] |
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
-
Chemical Disposal: Consult with your institution's environmental health and safety department for specific disposal guidelines. Options may include incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical waste.[1]
-
Container Disposal: Decontaminate empty containers. Observe all label warnings until the containers are cleaned or destroyed.[1]
-
Spill Cleanup: For minor spills, clean up immediately, avoiding contact with skin and eyes. Control personal contact by using the protective equipment outlined above. Prevent spillage from entering drains or water courses.[1] For larger spills, dike the area to contain the spill.[2]
Quantitative Safety Data
While specific occupational exposure limits for this compound are not widely established, the following toxicity information for EDTA and its salts provides a reference for risk assessment.
| Data Point | Value | Source/Context |
| Acute Oral Toxicity | Low toxicity if swallowed.[2] | General assessment for this compound. |
| Toxic Dose in Animals | 750 mg/kg/day | The lowest dose of EDTA reported to cause a toxic effect in animals.[7][8] |
| Carcinogenicity | Not carcinogenic. | Based on studies of EDTA and its salts.[7][8] |
| Mutagenicity | Not mutagenic. | Most data on EDTA and its salts indicate a lack of mutagenic effects.[2] |
Below is a logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. lewisu.edu [lewisu.edu]
- 7. Final report on the safety assessment of EDTA, calcium disodium EDTA, this compound, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
